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  • Product: 2-(4-Carbamoylphenyl)acetic acid
  • CAS: 2393-28-4

Core Science & Biosynthesis

Foundational

A Comparative Analysis of 4-Carbamoylphenylacetic Acid and 4-Aminophenylacetic Acid: A Technical Guide for Drug Development Professionals

Abstract: Phenylacetic acid derivatives are foundational scaffolds in medicinal chemistry. This guide provides an in-depth comparative analysis of two key analogues: 4-carbamoylphenylacetic acid and 4-aminophenylacetic a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Phenylacetic acid derivatives are foundational scaffolds in medicinal chemistry. This guide provides an in-depth comparative analysis of two key analogues: 4-carbamoylphenylacetic acid and 4-aminophenylacetic acid. We will dissect their structural nuances, compare their physicochemical and spectroscopic properties, detail their synthetic pathways, and explore how the substitution of a carbamoyl for an amino group fundamentally alters their reactivity and application in drug development. This document serves as a technical resource for researchers and scientists to inform strategic decisions in molecule design and synthesis.

Molecular Structure and Physicochemical Properties

The core difference between 4-carbamoylphenylacetic acid and 4-aminophenylacetic acid lies in the functional group at the para position of the phenyl ring. This single alteration—an amide versus an amine—imparts significant differences in their electronic character, hydrogen bonding potential, and overall physicochemical profile.

  • 4-Carbamoylphenylacetic Acid: Features a primary amide (carbamoyl group, -CONH₂). The carbonyl group acts as a strong electron-withdrawing group, pulling electron density from the phenyl ring through resonance and induction.

  • 4-Aminophenylacetic Acid (4-APAA): Features a primary amine (amino group, -NH₂).[1][2] The nitrogen's lone pair of electrons makes it a strong electron-donating group, pushing electron density into the phenyl ring.[1][2]

This fundamental electronic difference dictates many of their other properties, as summarized below.

Table 1: Comparative Physicochemical Properties

Property4-Carbamoylphenylacetic Acid4-Aminophenylacetic AcidRationale for Difference
Molecular Formula C₉H₉NO₃C₈H₉NO₂The carbamoyl version contains an extra carbonyl oxygen.
Molecular Weight 179.17 g/mol 151.16 g/mol [2]The additional oxygen atom increases the molecular weight.
Melting Point 224-228 °C201 °C (dec.)[1][3]The carbamoyl group allows for more extensive hydrogen bonding (both donor and acceptor), leading to a more stable crystal lattice and higher melting point.
Acidity (pKa) pKa₁ ≈ 3.5-4.0 (estimated)pKa₁ ≈ 3.60; pKa₂ ≈ 5.26[4]The electron-withdrawing carbamoyl group stabilizes the carboxylate anion, making it a stronger acid (lower pKa) than the electron-donating amino group. 4-APAA has a second pKa for the protonation of the amino group.
Water Solubility Sparingly solubleVery soluble in water[1]While both can hydrogen bond, the zwitterionic character of 4-APAA at neutral pH significantly enhances its aqueous solubility.[5]
Appearance White to off-white powderLight yellow to beige powder[1][3]The amino group in 4-APAA is more susceptible to oxidation, which can lead to a colored appearance.

Spectroscopic Analysis and Characterization

The structural differences are clearly delineated by standard spectroscopic techniques.

Infrared (IR) Spectroscopy
  • 4-Carbamoylphenylacetic Acid: The IR spectrum will prominently feature a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹).[6][7] It will also show two distinct C=O stretches: one for the carboxylic acid (around 1700-1720 cm⁻¹) and another for the primary amide (around 1660-1680 cm⁻¹). Additionally, two bands for the N-H stretch of the primary amide will be visible around 3200 and 3350 cm⁻¹.

  • 4-Aminophenylacetic Acid: The IR spectrum also displays the broad carboxylic acid O-H stretch.[6] However, it lacks the amide C=O stretch. Instead, it shows two characteristic N-H stretching bands for the primary amine around 3300-3500 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: The aromatic protons in 4-carbamoylphenylacetic acid will appear further downfield (higher ppm) compared to those in 4-aminophenylacetic acid. This is due to the deshielding effect of the electron-withdrawing carbamoyl group. Conversely, the electron-donating amino group shields the aromatic protons, shifting them upfield.

    • Methylene Protons (-CH₂-): The methylene protons adjacent to the phenyl ring will also experience a slight downfield shift in the carbamoyl derivative compared to the amino derivative.

    • Labile Protons: The carbamoyl (-CONH₂) protons typically appear as a broad singlet, while the amino (-NH₂) protons also present as a broad singlet.[8] The carboxylic acid (-COOH) proton is a characteristic broad singlet far downfield, often around 12 ppm.[7]

  • ¹³C NMR:

    • Carbonyl Carbon: The carboxylic acid carbonyl carbon appears in the 165-185 δ range for both compounds.[7] 4-Carbamoylphenylacetic acid will have an additional amide carbonyl carbon signal.

    • Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly affected. The carbon attached to the carbamoyl group (C1) will be deshielded, while the carbon attached to the amino group will be strongly shielded.

Synthesis and Reaction Mechanisms

The synthesis of these two molecules typically starts from a common precursor, which is then functionalized differently. A common strategy involves using a para-substituted toluene or phenylacetonitrile derivative.

Synthesis of 4-Carbamoylphenylacetic Acid

A reliable route involves the controlled hydrolysis of 4-cyanophenylacetic acid.

Synthesis_Carbamoyl cluster_0 Synthesis of 4-Carbamoylphenylacetic Acid start 4-Cyanophenylacetic Acid intermediate Intermediate Amide start->intermediate  H₂SO₄ (conc.), H₂O  Controlled Heat product 4-Carbamoylphenylacetic Acid intermediate->product  Workup

Experimental Protocol: Hydrolysis of 4-Cyanophenylacetic Acid

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-cyanophenylacetic acid (1 equivalent).

  • Acid Addition: Slowly and cautiously add concentrated sulfuric acid (e.g., 2-3 equivalents) while cooling the flask in an ice bath. This is a highly exothermic step.

  • Hydrolysis: After the addition is complete, add a small amount of water and gently heat the mixture (e.g., 80-90°C) for a specified time (e.g., 1-2 hours). The reaction must be carefully monitored to prevent complete hydrolysis to the carboxylic acid.

    • Causality: Using concentrated sulfuric acid under controlled heating conditions favors the partial hydrolysis of the nitrile to a primary amide over the complete hydrolysis to a carboxylic acid. Water acts as the nucleophile.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. The product will precipitate out of the acidic solution.

  • Purification: Filter the solid product, wash thoroughly with cold water to remove residual acid, and then recrystallize from a suitable solvent like ethanol/water to obtain pure 4-carbamoylphenylacetic acid.

Synthesis of 4-Aminophenylacetic Acid

A common and effective method is the reduction of 4-nitrophenylacetic acid.[1]

Synthesis_Amino cluster_1 Synthesis of 4-Aminophenylacetic Acid start_amino 4-Nitrophenylacetic Acid product_amino 4-Aminophenylacetic Acid start_amino->product_amino  1. Fe, Acetic Acid or H₂, Pd/C  2. Neutralization

Experimental Protocol: Reduction of 4-Nitrophenylacetic Acid

  • Reaction Setup: In a reactor, create a suspension of 4-nitrophenylacetic acid (1 equivalent) in water and acetic acid.[1]

  • Reduction: Heat the mixture to 90-95°C. Add iron powder (Fe) in portions to control the exothermic reaction.[1] Maintain reflux for approximately 2 hours.

    • Causality: Iron metal in an acidic medium (acetic acid) is a classic and cost-effective reducing agent for converting aromatic nitro groups to amines (a Béchamp reduction).[1] Alternatively, catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst offers a cleaner, more efficient reduction.[9]

  • Workup & Isolation: Cool the reaction mixture. Neutralize with a base like sodium carbonate to a pH of ~9 to precipitate iron salts.[1] Filter the mixture to remove the inorganic solids.

  • Precipitation: Acidify the filtrate with acetic acid to a pH of ~4. The product, 4-aminophenylacetic acid, is least soluble at its isoelectric point and will precipitate.[1]

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallization from hot water can be performed for further purification.[10]

Comparative Reactivity and Applications in Drug Development

The differing electronic nature of the carbamoyl and amino groups leads to distinct applications in medicinal chemistry.

Structure_Function

4-Carbamoylphenylacetic Acid: A Stable Modulator

The carbamoyl group is generally less reactive than an amino group. It is not basic and is a weak nucleophile. This stability makes it valuable as:

  • A Bioisostere: The amide group can act as a bioisostere for other functional groups, like esters or carboxylic acids, to modify pharmacokinetics while maintaining key hydrogen bonding interactions.

  • A Stable Moiety: In drug design, its resistance to metabolic degradation can be an advantage, making it a suitable terminal group or a stable linker. Carbamate groups (-OCONH₂), which are related, are found in numerous approved drugs and are valued for their stability and ability to penetrate cell membranes.[11]

4-Aminophenylacetic Acid: A Versatile Building Block

The amino group is a highly versatile functional handle, making 4-APAA a crucial intermediate in pharmaceutical synthesis.[1][12]

  • Nucleophilic Center: The amine readily undergoes acylation, alkylation, and sulfonylation, allowing for the easy attachment of various side chains to explore structure-activity relationships (SAR).[5]

  • Precursor for Diverse Drugs: 4-APAA is a precursor to 4-acetylaminophenylacetic acid (Acecarit), used in treating rheumatoid arthritis.[1] Its derivatives have shown potential as antimicrobial agents, analgesics, and anti-inflammatory drugs.[1][5][13] It can also be converted via diazotization into other derivatives, such as 4-hydroxyphenylacetic acid, another important pharmaceutical intermediate.[14]

  • Active Pharmacophore: The aminophenyl scaffold itself is a key feature in many biologically active molecules, including some that target farnesoid X receptors for treating nonalcoholic steatohepatitis.[15]

Conclusion

While separated by only a single oxygen atom, 4-carbamoylphenylacetic acid and 4-aminophenylacetic acid represent two functionally distinct tools for the medicinal chemist. 4-Carbamoylphenylacetic acid offers stability and specific hydrogen bonding capabilities, making it an excellent choice for a metabolically robust structural element. In contrast, 4-aminophenylacetic acid provides a reactive and versatile platform, serving as a critical starting point for the synthesis of a wide array of therapeutic agents. A thorough understanding of their comparative structures, properties, and reactivity is essential for the rational design and efficient development of new pharmaceuticals.

References

  • PrepChem.com. Synthesis of 4-hydroxy-3-aminophenylacetic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14533, 4-Aminophenylacetic acid. [Link]

  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284. [Link]

  • Google Patents.
  • Solubility of Things. 4-Aminophenylacetic acid. [Link]

  • The Good Scents Company. 4-aminophenyl acetic acid, 1197-55-3. [Link]

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  • Yu, Q., et al. (2024). Discovery of 4-aminophenylacetamide derivatives as intestine-specific farnesoid X receptor antagonists for the potential treatment of nonalcoholic steatohepatitis. European Journal of Medicinal Chemistry, 264, 115992. [Link]

  • Vaia. Q43P The IR, NMR, and mass spectra ar...[Link]

  • National Center for Biotechnology Information. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. [Link]

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  • Jukić, M., et al. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 13(2), 125–143. [Link]

  • Organic Syntheses. phenylacetic acid. [Link]

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  • The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

  • Woo, L. W., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 6(10), 1893-1910. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

  • The Organic Chemistry Tutor. (2023, January 31). Organic Chemistry - pKa Values of Acids. YouTube. [Link]

  • Al-Soud, Y. A., et al. (2016). DEPT-135 NMR spectrum of compound ( 4b ). ResearchGate. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1514144, 4-Aminomethylphenylacetic acid. [Link]

  • Staroń, J., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(19), 6985. [Link]

  • De la Cruz, G., et al. (2021). A Practical Approach to Bicyclic Carbamoyl Pyridones with Application to the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 26(11), 3373. [Link]

  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. [Link]

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Exploratory

An In-depth Technical Guide to the Metabolites of Pseudomonas chlororaphis O6 for Researchers and Drug Development Professionals

A Note on the Topic: 4-carbamoylphenylacetic acid A comprehensive review of the scientific literature does not currently provide evidence for the production of 4-carbamoylphenylacetic acid by Pseudomonas chlororaphis O6....

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Topic: 4-carbamoylphenylacetic acid

A comprehensive review of the scientific literature does not currently provide evidence for the production of 4-carbamoylphenylacetic acid by Pseudomonas chlororaphis O6. This guide will, therefore, focus on the well-characterized and biologically significant secondary metabolites produced by this bacterium, which are of considerable interest to researchers in microbiology, natural product chemistry, and drug development. The primary focus will be on the phenazine family of compounds, for which P. chlororaphis O6 is well-known.

Introduction to Pseudomonas chlororaphis O6: A Prolific Producer of Bioactive Compounds

Pseudomonas chlororaphis is a Gram-negative bacterium found in diverse environments, most notably in the rhizosphere of plants.[1] Certain strains, including O6, are recognized as plant growth-promoting rhizobacteria (PGPR) due to their ability to suppress plant pathogens and enhance plant health.[1] This bioactivity is largely attributed to the production of a wide array of secondary metabolites.

The metabolic arsenal of P. chlororaphis O6 includes phenazines, pyrrolnitrin, and volatile compounds like hydrogen cyanide (HCN).[2][3][4] These molecules exhibit potent antifungal, antibacterial, and other biological activities, making P. chlororaphis O6 a valuable subject for research into novel therapeutics and biocontrol agents.[5][6] This guide provides a technical overview of the biosynthesis, isolation, characterization, and biological activities of the key metabolites from P. chlororaphis O6.

The Phenazine Biosynthetic Pathway: A Core Metabolic Feature

Phenazines are nitrogen-containing heterocyclic compounds that are hallmarks of many Pseudomonas species.[5] In P. chlororaphis, the biosynthesis of these compounds originates from the shikimate pathway, a primary metabolic route for the synthesis of aromatic amino acids.

The core of phenazine biosynthesis is the phz operon, which contains the genes necessary to convert chorismic acid into phenazine-1-carboxylic acid (PCA).[7] PCA serves as a precursor for the synthesis of other phenazine derivatives.[7] For instance, in P. chlororaphis strain 30-84, PCA can be hydroxylated to form 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA).[7]

Phenazine_Biosynthesis_Pathway Shikimate_Pathway Shikimate Pathway Chorismic_Acid Chorismic Acid Shikimate_Pathway->Chorismic_Acid phz_operon phz Operon Enzymes Chorismic_Acid->phz_operon Biosynthesis PCA Phenazine-1-Carboxylic Acid (PCA) phz_operon->PCA phzO phzO PCA->phzO Hydroxylation Two_OH_PCA 2-Hydroxyphenazine-1-Carboxylic Acid (2-OH-PCA) phzO->Two_OH_PCA Spontaneous_Decarboxylation Spontaneous Decarboxylation Two_OH_PCA->Spontaneous_Decarboxylation Two_OH_Phenazine 2-Hydroxyphenazine Spontaneous_Decarboxylation->Two_OH_Phenazine

Caption: Simplified phenazine biosynthesis pathway in Pseudomonas chlororaphis.

Key Bioactive Metabolites of P. chlororaphis O6

While the specific ratios can vary, P. chlororaphis O6 is known to produce several key bioactive compounds:

  • Phenazine-1-Carboxylic Acid (PCA): A primary phenazine product with broad-spectrum antifungal activity.[2]

  • 2-Hydroxyphenazine-1-Carboxylic Acid (2-OH-PCA): A hydroxylated derivative of PCA, also with antifungal properties.[2]

  • 2-Hydroxyphenazine: Formed from the spontaneous decarboxylation of 2-OH-PCA.[2]

  • Pyrrolnitrin: A phenylpyrrole antibiotic effective against a range of fungi.[3] Its production can be influenced by environmental factors such as glucose availability.[3]

  • Hydrogen Cyanide (HCN): A volatile compound with insecticidal and nematicidal properties.[4]

Experimental Protocols: Isolation and Characterization

The following provides a general workflow for the isolation and characterization of phenazines from P. chlororaphis O6 cultures.

Step 1: Culturing and Extraction
  • Inoculation and Growth: Inoculate a suitable liquid medium (e.g., King's B medium) with P. chlororaphis O6 and incubate with shaking for 48-72 hours to allow for metabolite production.

  • Cell Removal: Centrifuge the culture to pellet the bacterial cells. The supernatant, which contains the secreted metabolites, should be collected.

  • Acidification and Extraction: Acidify the supernatant to a pH of approximately 2.0 with hydrochloric acid. This protonates the acidic phenazines, making them more soluble in organic solvents.

  • Solvent Extraction: Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate. Repeat this process multiple times to ensure complete extraction of the metabolites.

  • Drying and Concentration: Pool the organic phases and dry them over anhydrous sodium sulfate. The solvent can then be removed under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Purification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the crude extract in a suitable solvent, such as methanol, and filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used for separating phenazines.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid to improve peak shape) is commonly employed.

    • Detection: A UV-Vis detector set to the characteristic absorbance maxima of phenazines (around 254 nm and 365 nm) is used for detection and quantification.

  • Fraction Collection: Collect the fractions corresponding to the distinct peaks observed in the chromatogram.

Metabolite_Isolation_Workflow Culture Bacterial Culture (P. chlororaphis O6) Centrifugation Centrifugation Culture->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Acidification Acidification (pH 2.0) Supernatant->Acidification Extraction Ethyl Acetate Extraction Acidification->Extraction Drying Drying and Concentration Extraction->Drying Crude_Extract Crude Metabolite Extract Drying->Crude_Extract HPLC HPLC Purification (C18 Column) Crude_Extract->HPLC Fractions Collect Purified Fractions HPLC->Fractions Analysis Structural Elucidation (MS, NMR) Fractions->Analysis

Caption: General workflow for the isolation and purification of metabolites.

Step 3: Structural Elucidation

The purified compounds can be identified using standard analytical techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation patterns of the compounds, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the precise chemical structure of the isolated metabolites.

Biological Activities and Potential Applications

The metabolites of P. chlororaphis O6 have a range of biological activities that are of interest for agricultural and pharmaceutical applications.

MetaboliteBiological ActivityPotential Applications
Phenazines (PCA, 2-OH-PCA) Broad-spectrum antifungal and antibacterial activity.[2][5]Biocontrol agents against plant pathogens, novel antibiotics.
Pyrrolnitrin Potent antifungal activity against a wide range of fungi.[3]Agricultural fungicide, lead compound for antifungal drugs.
Hydrogen Cyanide (HCN) Insecticidal, nematicidal, and phytotoxic at high concentrations.[2][4]Biopesticide for soil-borne pests.

The antifungal activity of phenazines is often attributed to their ability to undergo redox cycling, which generates reactive oxygen species (ROS) that are toxic to target organisms.

Conclusion and Future Directions

Pseudomonas chlororaphis O6 is a rich source of bioactive secondary metabolites with significant potential in various fields. While the initially queried compound, 4-carbamoylphenylacetic acid, is not a known metabolite of this bacterium, the well-documented phenazines and other compounds offer a fertile ground for research and development.

Future research in this area could focus on:

  • Metabolic Engineering: Modifying the biosynthetic pathways of P. chlororaphis O6 to enhance the production of desired compounds or to generate novel, more potent derivatives.

  • Synergistic Effects: Investigating the combined effects of different metabolites on target organisms to develop more effective biocontrol or therapeutic formulations.

  • Mechanism of Action Studies: Further elucidating the precise molecular mechanisms by which these metabolites exert their biological effects to inform drug design and application strategies.

By continuing to explore the metabolic capabilities of organisms like Pseudomonas chlororaphis O6, the scientific community can unlock new solutions for challenges in agriculture and medicine.

References

  • Babu, B. K., et al. (n.d.). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. jchps. Available at: [Link]

  • Xie, S., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PMC. Available at: [Link]

  • Chen, S., et al. (2017). Developing genome-reduced Pseudomonas chlororaphis strains for the production of secondary metabolites. PMC. Available at: [Link]

  • Shanmugasundaram, R. (1998). Phytotoxicity of Pseudomonas chlororaphis Strain O6: Role of Phenazines and Implications for Biocontrol. DigitalCommons@USU. Available at: [Link]

  • Xie, S., et al. (2025). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. ResearchGate. Available at: [Link]

  • Price, C. T., et al. (2022). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. mBio. Available at: [Link]

  • Wang, Y., et al. (2022). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers. Available at: [Link]

  • Maddula, V. S. R. K., et al. (2008). Altering the Ratio of Phenazines in Pseudomonas chlororaphis (aureofaciens) Strain 30-84: Effects on Biofilm Formation and Pathogen Inhibition. PMC. Available at: [Link]

  • Zalewski, K., et al. (2024). Profiling Metabolites with Antifungal Activities from Endophytic Plant-Beneficial Strains of Pseudomonas chlororaphis Isolated from Chamaecytisus albus (Hack.) Rothm. MDPI. Available at: [Link]

  • Park, J. Y., et al. (2011). Production of the antifungal compounds phenazine and pyrrolnitrin from Pseudomonas chlororaphis O6 is differentially regulated by glucose. PubMed. Available at: [Link]

  • Housley, S. (2009). Acyl Homoserine Lactone Signaling in Pseudomonas chlororaphis 06. DigitalCommons@USU. Available at: [Link]

  • Rodríguez-Cuamatzi, P., et al. (2010). (4-Carbamoylphenyl)boronic acid. ResearchGate. Available at: [Link]

  • Rodríguez-Cuamatzi, P., et al. (2010). (4-Carbamoylphenyl)boronic acid. PMC. Available at: [Link]

  • Liu, H., et al. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers. Available at: [Link]

  • Park, J. Y., et al. (2021). Effects of Volatiles from Pseudomonas chlororaphis O6 on the Plasticity of Growth in Arabidopsis thaliana. agronomy. Available at: [Link]

  • Kang, B. R., et al. (2011). Production of indole-3-acetic acid via the indole-3-acetamide pathway in the plant-beneficial bacterium Pseudomonas chlororaphis O6 is inhibited by ZnO nanoparticles but enhanced by CuO nanoparticles. PubMed. Available at: [Link]

  • Le, T. B., et al. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI. Available at: [Link]

  • Cronan, J. E., & Thomas, J. (2009). Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways. PMC. Available at: [Link]

  • Tiekink, E. R. T., & Santiago, D. N. (2025). (PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. Available at: [Link]

  • Cunin, R., et al. (2016). Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis. PMC. Available at: [Link]

  • Wright, C. T., & Reynolds, K. A. (2007). Fatty acid biosynthesis as a target for novel antibacterials. PMC. Available at: [Link]

  • Cartagena, A. J., et al. (2020). Fatty acid biosynthesis in bacteria and acyl-ACPs as acyl donors in cellular metabolism. ResearchGate. Available at: [Link]

Sources

Foundational

4-Carbamoylphenylacetic acid molecular weight and formula

A Technical Guide to 4-Carbamoylphenylacetic Acid An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-Carbamoylphenylacetic acid, also known as 2-(4-carbamoylphenyl)acetic acid, i...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to 4-Carbamoylphenylacetic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Carbamoylphenylacetic acid, also known as 2-(4-carbamoylphenyl)acetic acid, is a bifunctional organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, which incorporates both a carboxylic acid and a primary amide (carbamoyl) group, offers versatile handles for chemical modification. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and its applications in the context of drug discovery and development. We will explore a standard laboratory-scale synthesis via nitrile hydrolysis, outline a complete purification and characterization workflow, and discuss the compound's relevance as a scaffold in the design of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

4-Carbamoylphenylacetic acid is a derivative of phenylacetic acid, featuring a carbamoyl substituent at the para (4) position of the phenyl ring. This arrangement of functional groups makes it a useful intermediate in the synthesis of more complex molecules.

1.1. Nomenclature and Identifiers

  • Systematic IUPAC Name: 2-(4-Carbamoylphenyl)acetic acid

  • Common Synonyms: 4-(Carboxymethyl)benzamide, Homophthalamide

  • CAS Number: 2393-28-4[1]

  • Molecular Formula: C₉H₉NO₃[1]

  • Molecular Weight: 179.17 g/mol [1]

1.2. Physicochemical Data

The key physicochemical properties of 4-Carbamoylphenylacetic acid are summarized in the table below. These properties are crucial for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource(s)
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [1]
CAS Number 2393-28-4[1]
Physical Form Solid-
Storage Conditions Sealed in a dry environment at room temperature.[1]
SMILES Code O=C(O)CC1=CC=C(C(N)=O)C=C1[1]

Synthesis and Purification

The synthesis of 4-Carbamoylphenylacetic acid is most commonly achieved through the hydrolysis of a nitrile precursor, 4-cyanophenylacetic acid. This method is generally efficient and utilizes readily available starting materials. The standard method for preparing phenylacetic acids from their corresponding benzyl cyanides involves hydrolysis with either acid or alkali.[2]

2.1. Overview of Synthetic Route: Hydrolysis of 4-Cyanophenylacetic Acid

The conversion of the cyano (nitrile) group to a primary amide (carbamoyl group) can be accomplished under controlled acidic or basic conditions. Acid-catalyzed hydrolysis is a well-established and smooth-running method for this type of transformation.[2][3] The reaction proceeds by protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Careful control of reaction conditions (temperature, time, and acid concentration) is necessary to favor the formation of the amide and prevent over-hydrolysis to the corresponding dicarboxylic acid.

2.2. Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes a representative laboratory-scale synthesis of 4-Carbamoylphenylacetic acid from 4-cyanophenylacetic acid.

Materials and Reagents:

  • 4-Cyanophenylacetic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 4-cyanophenylacetic acid.

  • Acid Addition: While cooling the flask in an ice bath, slowly and cautiously add a mixture of concentrated sulfuric acid and water (e.g., an 85% solution). The exothermic nature of this addition requires careful temperature control.

  • Reaction: Heat the mixture gently under reflux with continuous stirring. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[2]

  • Work-up and Precipitation: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and then carefully pour it over crushed ice with stirring. This will cause the crude 4-Carbamoylphenylacetic acid to precipitate out of the solution.[2]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[4]

Causality in Protocol Choices:

  • Acid-Catalyzed Hydrolysis: This method is chosen for its efficiency in converting nitriles to carboxylic acids.[2] By carefully controlling the conditions, the reaction can be stopped at the intermediate amide stage.

  • Pouring onto Ice: This step serves two purposes: it safely quenches the reaction by diluting the strong acid and rapidly cools the solution, which decreases the solubility of the organic product and promotes its precipitation.[4]

  • Recrystallization: This is a standard and effective technique for purifying solid organic compounds, removing impurities that may have been carried through the work-up process.

2.3. Purification and Characterization Workflow

The following diagram illustrates a standard workflow for the synthesis, purification, and final characterization of 4-Carbamoylphenylacetic acid.

G Start Starting Material (4-Cyanophenylacetic Acid) Reaction Reaction (Controlled Acid Hydrolysis) Start->Reaction Workup Work-up (Quenching & Precipitation) Reaction->Workup Purify Purification (Recrystallization) Workup->Purify Product Final Product (4-Carbamoylphenylacetic Acid) Purify->Product Analysis Characterization (NMR, IR, MS, Purity Analysis) Product->Analysis

Sources

Exploratory

A Technical Guide to 4-Chlorophenoxyacetic Acid (4-CPA) in Plant Defense: A Divergence from Classical Systemic Acquired Resistance (SAR) Signaling

Abstract Systemic Acquired Resistance (SAR) is a well-established, salicylic acid (SA)-dependent immune response in plants that confers long-lasting, broad-spectrum resistance to secondary pathogen infections.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Systemic Acquired Resistance (SAR) is a well-established, salicylic acid (SA)-dependent immune response in plants that confers long-lasting, broad-spectrum resistance to secondary pathogen infections.[1][2][3] The search for chemical elicitors that can artificially trigger this pathway for crop protection is a key objective in agricultural science. 4-Chlorophenoxyacetic acid (4-CPA), a synthetic auxin analog primarily known as a plant growth regulator, has emerged as a compound capable of inducing protective responses in plants.[4][5][6] This technical guide provides an in-depth analysis of the mechanisms underpinning 4-CPA-induced resistance, with a specific focus on its relationship to the canonical SAR signaling pathway. We synthesize current research to demonstrate that while 4-CPA is an effective chemical elicitor of defense, its mode of action is distinct from classical SAR. It primarily enhances physical and chemical barriers against herbivorous insects through a mechanism involving peroxidase-mediated polymerization of phenolic compounds, rather than activating the SA-NPR1-Pathogenesis-Related (PR) protein signaling cascade. This guide offers researchers and drug development professionals a detailed examination of 4-CPA's unique role in plant immunity, complete with experimental protocols and a comparative analysis against established SAR models.

Foundational Concepts: The Canonical SAR Pathway

Systemic Acquired Resistance is a form of whole-plant, inducible immunity.[1] Following an initial localized infection by a necrotizing pathogen, a mobile signal is translocated throughout the plant, priming distal tissues for a more rapid and robust defense activation upon subsequent attack.[1][7]

Key Molecular Players in SAR:

  • Salicylic Acid (SA): The central signaling hormone required for the establishment of SAR.[2][8] Pathogen infection triggers a massive accumulation of SA in both local and systemic tissues.[9]

  • N-hydroxypipecolic acid (NHP): A recently identified key metabolite that acts in concert with SA and is considered a strong candidate for the mobile SAR signal, amplifying the SA response in systemic tissues.[7][8]

  • NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1): A master transcriptional co-regulator that, upon SA binding, translocates to the nucleus to activate the expression of defense genes.[10][11]

  • Pathogenesis-Related (PR) Proteins: A suite of proteins (e.g., PR-1, PR-2, PR-5) with antimicrobial properties that accumulate in systemic tissues and serve as hallmark molecular markers for SAR activation.[3][12][13]

The classical SAR pathway is a tightly regulated cascade, initiated by pathogen recognition and culminating in the systemic expression of antimicrobial proteins.

Classical SAR Signaling Pathway cluster_0 Local Infected Leaf cluster_1 Phloem-Mediated Translocation cluster_2 Distal Systemic Leaf Pathogen Necrotizing Pathogen SA_Local Salicylic Acid (SA) Accumulation Pathogen->SA_Local NHP_Synth NHP Biosynthesis Pathogen->NHP_Synth Mobile_Signal Mobile Signal (incl. NHP) NHP_Synth->Mobile_Signal SA_Systemic SA Accumulation Mobile_Signal->SA_Systemic NPR1 NPR1 Activation SA_Systemic->NPR1 PR_Genes PR Gene Expression NPR1->PR_Genes Resistance Broad-Spectrum Resistance PR_Genes->Resistance

Caption: The canonical SA-dependent SAR signaling pathway.

4-CPA as a Chemical Elicitor of Plant Defense

4-Chlorophenoxyacetic acid (4-CPA) is a synthetic compound belonging to the phenoxycarboxylic acid class, structurally similar to the plant hormone auxin.[5][14] It is widely used in agriculture to regulate fruit set and growth.[5][15] Recent studies have revealed its capacity to act as a chemical elicitor, inducing defense mechanisms in plants against herbivorous insects.[4]

A pivotal study on rice (Oryza sativa) demonstrated that exogenous application of 4-CPA provides protection against the white-backed planthopper (WBPH, Sogatella furcifera).[4] The mechanism, however, diverges significantly from classical SAR.

Key Mechanistic Steps of 4-CPA Action:

  • Uptake and Metabolism: 4-CPA is rapidly absorbed by plant roots and partially degraded to 4-chlorophenol (4-CP).[4]

  • Enzyme Modulation: It significantly increases the activity of peroxidase (POD) enzymes.[4]

  • Reactive Oxygen Species (ROS) Consumption: The heightened POD activity utilizes hydrogen peroxide (H2O2) as an electron acceptor, leading to a net decrease in H2O2 content.[4]

  • Barrier Fortification: This enzymatic activity directly induces the deposition of lignin-like phenolic polymers in plant tissues, such as the parenchyma cells of the leaf sheath. These polymers are believed to create a physical barrier that impedes the insect's stylet from accessing the phloem.[4]

  • Induction of Antifeedant Metabolites: Concurrently, 4-CPA treatment elevates the levels of defensive secondary metabolites, including flavonoids and phenolamines (PAs), which act as antifeedants, deterring insect feeding.[4]

This pathway emphasizes the rapid fortification of physical and chemical barriers rather than the systemic induction of antimicrobial proteins.

4-CPA Induced Defense Pathway cluster_outputs Defense Responses CPA_uptake Exogenous 4-CPA (Root Application) Metabolism Metabolism to 4-Chlorophenol (4-CP) CPA_uptake->Metabolism POD Increased Peroxidase (POD) Activity Metabolism->POD Metabolites Increased Flavonoids & Phenolamines Metabolism->Metabolites H2O2 H₂O₂ Consumption POD->H2O2 Lignin Deposition of Lignin-like Polymers POD->Lignin Resistance Enhanced Resistance to Planthopper Feeding Lignin->Resistance Metabolites->Resistance

Caption: Proposed mechanism for 4-CPA-induced insect resistance in rice.

Comparative Analysis: 4-CPA-Induced Defense vs. Classical SAR

The distinction between the defense response elicited by 4-CPA and canonical SAR is critical for both fundamental research and practical application. While both result in an enhanced protective state, the underlying signaling networks and defense outputs are different.

FeatureClassical Systemic Acquired Resistance (SAR)4-CPA-Induced Defense (in Rice)
Primary Inducer Necrotizing Pathogens (Biotic Stress)Exogenous Chemical Application
Key Signal Hormone Salicylic Acid (SA), N-hydroxypipecolic acid (NHP)[7][8]4-CPA and its metabolite, 4-CP[4]
Master Regulator NPR1[10]Not yet identified; potentially linked to auxin or stress signaling pathways.
Hallmark Markers Accumulation of Pathogenesis-Related (PR) Proteins[3][12]Deposition of lignin-like polymers, increased flavonoids & phenolamines.[4]
Effect on H₂O₂ Often involves an initial H₂O₂ burst as a signal.[1][3]Net decrease in H₂O₂ content due to high POD activity.[4]
Spectrum of Efficacy Broad-spectrum (viruses, bacteria, fungi, oomycetes).[1][16]Demonstrated against herbivorous insects (planthoppers).[4]
Primary Defense Strategy Induction of antimicrobial proteins and enzymes.[12][13]Fortification of physical barriers and accumulation of antifeedants.[4]

Experimental Protocols for Assessing 4-CPA's Defensive Role

To facilitate further research, this section provides validated, step-by-step methodologies for investigating the effects of 4-CPA on plant defense.

General Experimental Workflow

A robust investigation follows a logical progression from treatment to multifaceted analysis.

Experimental Workflow cluster_analysis Biochemical & Histological Analysis A Plant Cultivation (e.g., Rice Seedlings) B 4-CPA Treatment (Root Application) + Mock Control A->B C Insect Bioassay (e.g., WBPH Infestation) B->C D Tissue Sampling (Leaf Sheaths, Stems) B->D C->D E Histochemical Staining (Lignin Visualization) D->E F Enzyme Activity Assay (POD Measurement) D->F G Metabolite Quantification (HPLC/LC-MS) D->G H Data Analysis & Interpretation E->H F->H G->H

Caption: Workflow for assessing 4-CPA-induced resistance.

Protocol: Insect Resistance Bioassay

Causality: This protocol directly measures the biological efficacy of 4-CPA treatment by quantifying its impact on insect performance, the ultimate indicator of induced resistance.

  • Plant Preparation: Grow rice seedlings in a hydroponic solution or soil for 30 days under controlled greenhouse conditions.

  • Treatment: Prepare 4-CPA solutions at desired concentrations (e.g., 0, 2, 5, 10 mg L⁻¹). Apply the solution to the roots of the rice seedlings. Use a mock solution (without 4-CPA) as a negative control.

  • Incubation: Allow the plants to absorb the treatment for a specified period (e.g., 48-72 hours).

  • Infestation: Enclose individual plants in cages and introduce a set number of insects (e.g., 10 third-instar WBPH nymphs) onto each plant.

  • Data Collection: Monitor daily to record insect survival rates and developmental stage. After a set period (e.g., 7-10 days), measure the duration of the nymphal period.

  • Analysis: Compare insect survival and development time between mock-treated and 4-CPA-treated plants using appropriate statistical tests (e.g., ANOVA). A significant increase in mortality or developmental time indicates induced resistance.

Protocol: Histochemical Staining for Lignin-like Polymers

Causality: This protocol provides direct visual evidence of the physical barrier fortification induced by 4-CPA, corroborating the proposed mechanism of impeding insect stylets.

  • Sample Collection: Harvest leaf sheath sections from both mock- and 4-CPA-treated plants at various time points post-treatment.

  • Fixation: Immediately fix the samples in a solution of formalin-acetic acid-alcohol (FAA) for 24 hours.

  • Sectioning: Prepare thin (e.g., 50 µm) cross-sections of the leaf sheaths using a vibratome or microtome.

  • Staining: Immerse the sections in a freshly prepared solution of 1% phloroglucinol in 95% ethanol for 3 minutes.

  • Visualization: Transfer the stained sections to a drop of concentrated hydrochloric acid (HCl) on a microscope slide, add a coverslip, and immediately observe under a light microscope.

  • Interpretation: Lignified and suberized tissues, including the induced phenolic polymers, will stain a distinct cherry-red color. Compare the intensity and distribution of staining between control and treated samples.

Protocol: Peroxidase (POD) Activity Assay

Causality: This biochemical assay quantifies the activity of a key enzyme implicated in the 4-CPA defense pathway, providing a mechanistic link between the chemical elicitor and the downstream physiological responses.

  • Protein Extraction: Harvest 0.5 g of fresh leaf tissue and homogenize in 5 mL of cold 0.1 M phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (PVP).

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. Collect the supernatant, which contains the crude enzyme extract.

  • Assay Mixture: Prepare a reaction mixture containing 2.9 mL of 0.1 M phosphate buffer (pH 7.0), 1 mL of 0.05 M guaiacol, and 1 mL of 2% H₂O₂.

  • Reaction Initiation: Add 0.1 mL of the crude enzyme extract to the assay mixture to start the reaction.

  • Spectrophotometry: Measure the change in absorbance at 470 nm every 30 seconds for 3 minutes using a spectrophotometer. The oxidation of guaiacol by POD in the presence of H₂O₂ forms tetraguaiacol, which absorbs at this wavelength.

  • Calculation: Calculate POD activity based on the rate of change in absorbance. One unit of POD activity can be defined as the amount of enzyme that causes an increase in absorbance of 0.01 per minute. Express results as units per milligram of protein.

Future Directions and Implications

The discovery of 4-CPA's mode of action opens new avenues for research and the development of novel crop protection agents.

  • Receptor Identification: The molecular target(s) of 4-CPA and its metabolite 4-CP in the context of defense induction remain unknown. Identifying these receptors is a critical next step.

  • Signaling Crosstalk: While the 4-CPA pathway appears distinct from classical SAR, potential crosstalk with SA or jasmonic acid (JA) signaling pathways warrants investigation. Most elicitors that induce resistance against insects modulate the JA pathway, making this an important area to explore for 4-CPA.[4]

  • Structural Optimization: The phenoxycarboxylic acid scaffold of 4-CPA provides a promising template for designing new chemical elicitors.[4] Future work could focus on synthesizing analogs with enhanced defense-inducing activity and reduced phytotoxicity, as 4-CPA can inhibit root growth at higher concentrations.[4]

  • Broadening the Application: Research is needed to determine if the defense-inducing effects of 4-CPA are effective against other types of pests and pathogens and in different crop species.

Conclusion

4-Chlorophenoxyacetic acid (4-CPA) serves as a potent chemical elicitor of plant defense, particularly against herbivorous insects. However, its mechanism should not be conflated with the canonical Systemic Acquired Resistance pathway. 4-CPA triggers a rapid defense strategy based on the fortification of physical barriers through peroxidase-mediated polymerization and the accumulation of chemical antifeedants. It does not rely on the SA-NPR1-PR protein signaling axis that defines SAR. This understanding is crucial for researchers aiming to dissect plant immune signaling and for professionals developing next-generation crop protection chemicals that leverage a plant's innate defensive capabilities. The unique mode of action of 4-CPA highlights the diversity of inducible defense strategies in plants and offers a valuable tool for integrated pest management.

References

  • Cai, Y., et al. (2023). Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. International Journal of Molecular Sciences. Available at: [Link]

  • Liu, Z., et al. (2021). 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective “Fenghou” (Vitis vinifera × V. labrusca) Grape Seeds. Biomolecules. Available at: [Link]

  • Conrath, U., et al. (2006). Systemic Acquired Resistance. Molecular Plant-Microbe Interactions. Available at: [Link]

  • ResearchGate. (2021). 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective “Fenghou” (Vitis vinifera × V. labrusca) Grape Seeds. ResearchGate. Available at: [Link]

  • CliniSciences. Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA). Available at: [Link]

  • IOSR Journal. (2023). Crosstalk Between Systemic Acquired Resistance and Induced Systemic Resistance: Implications for Holistic Plant Immunity. IOSR Journal of Biotechnology and Biochemistry. Available at: [Link]

  • Yoo, H. (2023). Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance. The Plant Pathology Journal. Available at: [Link]

  • PubMed. (2021). 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective "Fenghou" (Vitis vinifera × V. labrusca) Grape Seeds. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2022). Comparative Analysis of Plant Defense Activation by Four Biosurfactants: Mode of Action and Disease Control Potential. MDPI. Available at: [Link]

  • Kachroo, A., & Robin, G. P. (2013). Signal regulators of systemic acquired resistance. Frontiers in Plant Science. Available at: [Link]

  • ResearchGate. (2019). Effects of 4-CPA 10-20 ppm on antioxidant defence systems and MDA contents in heart of rats at subacute and subchronic. ResearchGate. Available at: [Link]

  • University of Hertfordshire. (4-chlorophenoxy)acetic acid. AERU Pesticide Properties DataBase. Available at: [Link]

  • Peng, Y., et al. (2021). Salicylic acid: The roles in plant immunity and crosstalk with other hormones. Plant Physiology and Biochemistry. Available at: [Link]

  • Gamir, J., et al. (2019). Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). Plant Methods. Available at: [Link]

  • Ryals, J. A., et al. (1996). Systemic Acquired Resistance. The Plant Cell. Available at: [Link]

  • Semantic Scholar. (2021). Biochemical basis of systemic acquired resistance induced by different Systemic Acquired Resistance (SAR) elicitors in Brassica. Semantic Scholar. Available at: [Link]

  • Academia.edu. The Effects of 4-Chlorophenoxyacetic Acid Plant Growth Regulator on the Fruit Set, Yield and Economic Benefit of Growing Tomatoes in High Temperatures. Available at: [Link]

  • MDPI. (2023). Involvement of Pathogenesis-Related Proteins and Their Roles in Abiotic Stress Responses in Plants. MDPI. Available at: [Link]

  • DigitalCommons@USU. (2023). Differences in Pathogenesis-Related Protein Expression and Polyphenolic Compound Accumulation Reveal Insights Into Tomato-Pythium aphanidermatum Pathosystem. Utah State University. Available at: [Link]

  • Wang, C., et al. (2023). N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P). Nature Communications. Available at: [Link]

  • Zhang, Y., & Li, X. (2010). Control of salicylic acid synthesis and systemic acquired resistance by two members of a plant-specific family of transcription factors. Proceedings of the National Academy of Sciences. Available at: [Link]

  • ResearchGate. (2006). Characterization of a pathogenesis-related protein 4 (PR-4) induced in Capsicum chinense L3 plants with dual RNase and DNase. ResearchGate. Available at: [Link]

  • ResearchGate. (2016). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. ResearchGate. Available at: [Link]

  • Luna, E., et al. (2012). Next-Generation Systemic Acquired Resistance. Plant Physiology. Available at: [Link]

  • ARCC Journals. (2017). Systemic Acquired Resistance vs Induced Systemic Resistance: A Review. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Lu, H. (2015). Editorial: Salicylic Acid Signaling Networks. Frontiers in Plant Science. Available at: [Link]

Sources

Foundational

A Technical Guide to 2-(4-Carbamoylphenyl)acetic Acid: A Synthetic Scaffold with Therapeutic Potential Against Bacterial Phenylacetic Acid Metabolism

Abstract This technical guide provides a comprehensive overview of 2-(4-carbamoylphenyl)acetic acid, a synthetic molecule belonging to the privileged phenylacetic acid (PAA) scaffold in medicinal chemistry. Contrary to i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-carbamoylphenyl)acetic acid, a synthetic molecule belonging to the privileged phenylacetic acid (PAA) scaffold in medicinal chemistry. Contrary to initial hypotheses, this compound is not a known naturally occurring bacterial metabolite. Instead, its significance lies in its potential application in drug development, particularly as a modulator of bacterial processes. This guide details the chemical synthesis, physicochemical properties, and analytical characterization of 2-(4-carbamoylphenyl)acetic acid. A central focus is placed on the bacterial phenylacetic acid catabolic pathway, a widespread and crucial metabolic route in numerous bacterial species, presenting a viable target for novel antimicrobial strategies. We explore the broader context of PAA derivatives as antimicrobial agents and provide detailed, field-proven experimental protocols for the synthesis, characterization, and evaluation of the antimicrobial activity of this compound and its analogues. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antibacterial therapies.

Introduction: The Phenylacetic Acid Scaffold and the Emergence of 2-(4-Carbamoylphenyl)acetic Acid

The phenylacetic acid (PAA) scaffold is a recurring molecular framework found in a multitude of biologically active compounds.[1] Its structural versatility allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities.[1] Derivatives of PAA are fundamental to the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[1]

2-(4-Carbamoylphenyl)acetic acid (CAS No: 2393-28-4) is a derivative of this important scaffold.[2] While not a known natural product of bacterial origin, it has been identified as a significant impurity in the synthesis of the anticoagulant medication, Dabigatran.[1] This has necessitated the development of robust synthetic and analytical methods for its characterization.[1] Beyond its role as a pharmaceutical impurity, the molecular architecture of 2-(4-carbamoylphenyl)acetic acid, featuring both a carboxylic acid and a carbamoyl group, presents intriguing possibilities for establishing hydrogen bonding interactions within the active sites of biological targets.[1]

This guide will pivot from the initial query of its natural occurrence to a more pertinent exploration of its synthetic nature and its potential as a tool to probe and inhibit essential bacterial pathways.

Chemical Properties and Synthesis of 2-(4-Carbamoylphenyl)acetic Acid

A thorough understanding of the chemical properties and synthesis of 2-(4-carbamoylphenyl)acetic acid is fundamental for any research and development endeavor.

Physicochemical Properties

The key physicochemical properties of 2-(4-carbamoylphenyl)acetic acid are summarized in the table below.

PropertyValueSource
CAS Number 2393-28-4[2]
Molecular Formula C9H9NO3[3]
Molecular Weight 179.17 g/mol [4]
Appearance White to off-white solid-
Purity Typically ≥97%[2]
Storage Sealed in dry, room temperature[4]
Chemical Synthesis

While various synthetic routes can be envisaged, a common and direct approach to 2-(4-carbamoylphenyl)acetic acid involves a nucleophilic substitution reaction. A generalized synthetic scheme is presented below.

Synthesis_of_2_4_Carbamoylphenyl_acetic_acid cluster_reactants Reactants cluster_products Products 4_aminobenzamide 4-Aminobenzamide intermediate_ester Intermediate Ester 4_aminobenzamide->intermediate_ester Nucleophilic Substitution haloacetic_acid_ester Haloacetic Acid Ester (e.g., Ethyl Chloroacetate) haloacetic_acid_ester->intermediate_ester final_product 2-(4-Carbamoylphenyl)acetic acid intermediate_ester->final_product Hydrolysis PAA_Catabolic_Pathway PA Phenylacetic Acid (PAA) PaaK PaaK (Phenylacetate-CoA ligase) PA->PaaK PA_CoA Phenylacetyl-CoA PaaABCDE PaaABCDE (Epoxidase) PA_CoA->PaaABCDE Epoxy_CoA Ring-1,2-epoxyphenylacetyl-CoA PaaG PaaG (Isomerase) Epoxy_CoA->PaaG Oxepin_CoA 2-Oxepin-2(3H)-ylideneacetyl-CoA PaaZ PaaZ & other enzymes Oxepin_CoA->PaaZ Further_Metabolism Further Metabolism (to Succinyl-CoA & Acetyl-CoA) PaaK->PA_CoA PaaABCDE->Epoxy_CoA PaaG->Oxepin_CoA PaaZ->Further_Metabolism

Caption: The bacterial phenylacetic acid (PAA) catabolic pathway.

Given its prevalence and importance, the PAA pathway represents an attractive target for the development of novel antibacterial agents. Inhibiting this pathway could disrupt bacterial growth and survival, particularly in environments where aromatic compounds are a primary carbon source.

Phenylacetic Acid Derivatives as Potential Antimicrobial Agents

The PAA scaffold has been explored for the development of compounds with antimicrobial properties. For instance, derivatives of 4-aminophenylacetic acid have been synthesized and have shown promising antimicrobial activities. [5]The antibacterial mechanism of PAA itself has been investigated; it can disrupt cell membrane integrity, inhibit protein synthesis, and affect cellular metabolism in bacteria such as Agrobacterium tumefaciens. [6][7] 2-(4-Carbamoylphenyl)acetic acid, as a derivative of PAA, warrants investigation for its potential antimicrobial effects. Its structural features, including the carbamoyl group, could influence its interaction with bacterial enzymes, potentially leading to inhibitory activity. Structure-activity relationship (SAR) studies on this and related scaffolds could elucidate the key molecular features required for potent antibacterial action. [1]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, characterization, and antimicrobial evaluation of 2-(4-carbamoylphenyl)acetic acid.

Synthesis of 2-(4-Carbamoylphenyl)acetic Acid

This protocol is based on the general synthetic route involving nucleophilic substitution followed by hydrolysis. [1] Materials:

  • 4-Aminobenzamide

  • Ethyl chloroacetate

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Step 1: Synthesis of Ethyl 2-(4-carbamoylphenylamino)acetate (Intermediate Ester) a. In a round-bottom flask, dissolve 4-aminobenzamide (1 equivalent) in ethanol. b. Add sodium carbonate (2 equivalents) to the solution. c. To this stirring mixture, add ethyl chloroacetate (1.1 equivalents) dropwise. d. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. f. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate ester. g. Purify the crude product by recrystallization from ethanol/water.

  • Step 2: Hydrolysis to 2-(4-Carbamoylphenyl)acetic Acid (Final Product) a. Dissolve the purified intermediate ester in a mixture of ethanol and water. b. Add a 2M solution of sodium hydroxide (NaOH) and heat the mixture to reflux for 2-3 hours. c. Monitor the hydrolysis by TLC. d. Once complete, cool the reaction mixture in an ice bath and acidify to pH 2-3 with 2M HCl. e. The white precipitate of 2-(4-carbamoylphenyl)acetic acid will form. f. Filter the precipitate, wash with cold water, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized 2-(4-carbamoylphenyl)acetic acid should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. [1]* A suitable solvent is DMSO-d₆. [1]* Expected signals in ¹H NMR would include peaks corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, and the amine and amide protons.

  • ¹³C NMR will show characteristic peaks for the carbonyl carbons of the carboxylic acid and amide, as well as the aromatic and methylene carbons.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR analysis will confirm the presence of key functional groups. [1]* Characteristic absorption bands would be observed for the N-H stretches of the amine and amide, the C=O stretches of the carboxylic acid and amide, and the C-N and C-O stretches.

3. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of 2-(4-carbamoylphenyl)acetic acid can be evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized 2-(4-carbamoylphenyl)acetic acid

  • Bacterial strains of interest (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-(4-carbamoylphenyl)acetic acid in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the 96-well plate using the appropriate broth medium to achieve a range of desired test concentrations.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

  • Controls: Include positive controls (bacteria with no compound) and negative controls (broth only) on each plate. A known antibiotic can be used as a reference compound.

Conclusion and Future Directions

While 2-(4-carbamoylphenyl)acetic acid is not a naturally occurring bacterial product, its synthetic accessibility and its place within the medicinally significant phenylacetic acid class of compounds make it a molecule of considerable interest. Its structural similarity to the central bacterial metabolite, phenylacetic acid, suggests its potential as a modulator of the PAA catabolic pathway.

Future research should focus on a comprehensive evaluation of its antimicrobial activity against a broad panel of pathogenic bacteria. Furthermore, structure-activity relationship studies, involving the synthesis and testing of analogues, could lead to the development of more potent inhibitors of the PAA pathway. Elucidating the precise molecular target(s) of 2-(4-carbamoylphenyl)acetic acid within bacteria will be crucial for its rational development as a potential therapeutic agent. The protocols and information provided in this guide offer a solid foundation for researchers to embark on these exciting avenues of investigation.

References

  • Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC. (URL: [Link])

  • Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities - jchps. (URL: [Link])

  • Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PNAS. (URL: [Link])

  • General information about the enzymes from the phenylacetate degradation pathway. - ResearchGate. (URL: [Link])

  • Phenylacetic acid – Knowledge and References - Taylor & Francis. (URL: [Link])

  • The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter | mBio - ASM Journals. (URL: [Link])

  • Structural Organization of Enzymes of the Phenylacetate Catabolic Hybrid Pathway - MDPI. (URL: [Link])

  • Metabolism and Preferential Utilization of Phenylacetic acid and 4-Hydroxyphenylacetic Acid in Pseudomonas putida CSV86 | Semantic Scholar. (URL: [Link])

  • Cukurova Medical Journal Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors - DergiPark. (URL: [Link])

  • Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - Frontiers. (URL: [Link])

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. (URL: [Link])

  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC. (URL: [Link])

  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - ResearchGate. (URL: [Link])

  • 2-[(4-carbamoylphenyl)amino]acetic acid (C9H10N2O3) - PubChemLite. (URL: [Link])

  • 2-(4-carbamoylphenyl)acetic acid (C9H9NO3) - PubChemLite. (URL: [Link])

Sources

Exploratory

Difference between 4-carbamoylphenylacetic acid and dabigatran impurities

An In-Depth Technical Guide: Comparative Profiling of 4-Carbamoylphenylacetic Acid and Dabigatran Impurities Executive Summary In the life sciences and pharmaceutical development sectors, researchers frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Comparative Profiling of 4-Carbamoylphenylacetic Acid and Dabigatran Impurities

Executive Summary

In the life sciences and pharmaceutical development sectors, researchers frequently encounter small molecules that dictate critical biological or toxicological outcomes. This whitepaper provides a rigorous comparative analysis of two fundamentally distinct classes of compounds: 4-carbamoylphenylacetic acid (4-CPAA) , a naturally occurring microbially-derived bioactive metabolite, and Dabigatran impurities , a complex suite of synthetic, process-related byproducts associated with the anticoagulant dabigatran etexilate[]. By contrasting a biological elicitor with synthetic pharmaceutical impurities, this guide establishes advanced analytical workflows, structural dichotomies, and self-validating protocols for their isolation, detection, and remediation.

Structural and Physicochemical Dichotomy

The fundamental difference between 4-CPAA and dabigatran impurities lies in their origin, structural complexity, and physicochemical behavior.

4-Carbamoylphenylacetic Acid (4-CPAA): 4-CPAA is a relatively simple bifunctional aromatic compound (C9H9NO3, MW: 179.17 g/mol )[2]. It features a benzene ring substituted with a primary amide (carbamoyl group) and an acetic acid moiety. Its physicochemical behavior is heavily dictated by the carboxylic acid (pKa ~4.3), making it highly polar and responsive to pH-dependent partitioning during extraction.

Dabigatran Impurities: Conversely, dabigatran impurities are highly complex, multi-ring heterocycles. Dabigatran etexilate synthesis involves multiple steps that generate a wide variety of impurities, including the Dabigatran dimer , Dabigatran n-propyl ester , and various degradation products like Impurity A (des-pyridyl ethyl ester) and Impurity B (mesylate salt)[3]. These molecules typically contain benzimidazole, pyridine, and amidine cores, resulting in high lipophilicity, multiple basic centers, and molecular weights often exceeding 600 g/mol .

Table 1: Physicochemical and Functional Comparison
Parameter4-Carbamoylphenylacetic Acid (4-CPAA)Dabigatran Impurities (Archetype: Dimer/Esters)
Origin Biological (Pseudomonas chlororaphis O6)Synthetic (Process-related / Degradation)
Molecular Weight 179.17 g/mol ~400 to >800 g/mol (Impurity dependent)
Primary Structural Motifs Benzene ring, primary amide, carboxylic acidBenzimidazole, pyridine, amidine, ester
Solubility Profile High aqueous solubility (pH dependent)Highly lipophilic, soluble in organic solvents
Biological Role Plant systemic resistance elicitorOff-target toxicity, reduced API efficacy
Analytical Detection LC-ESI-MS (Negative ion mode)UPLC-QTOF-MS/MS (Positive ion mode)

Origins and Mechanistic Pathways

Understanding the origin of these compounds is critical for designing appropriate control and extraction strategies.

Biological Origin of 4-CPAA: 4-CPAA is a secondary metabolite biosynthesized by the rhizobacterium Pseudomonas chlororaphis O6. In agricultural biotechnology, it acts as a potent signaling molecule that induces systemic acquired resistance (SAR) in plants, protecting them against pathogens such as Pseudomonas syringae[4].

Synthetic Origin of Dabigatran Impurities: Dabigatran impurities are governed by strict ICH Q3A(R2) guidelines[5]. Two of the most potent process-related impurities are the dabigatran dimer and the n-propyl ester[6].

  • Dabigatran Dimer: Originates during the Pinner reaction. When the condensed nitrile intermediate is converted to an amidine, the reaction is neutralized using ammonium carbonate. During this basic neutralization, the amidine intermediate can undergo nucleophilic attack on an unreacted imidate, leading to dimerization and the loss of an ethanol molecule[6].

  • n-Propyl Ester Impurity: Arises from raw material contamination. If the starting material (N-[3-amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester) is contaminated with its n-propyl analog, it propagates through the synthesis, resulting in the n-propyl ester dabigatran impurity[6].

ComparativeWorkflow cluster_4CPAA 4-CPAA: Biological Elicitor Pathway cluster_Dabi Dabigatran: Impurity Control Pathway NodeA1 P. chlororaphis O6 Cultivation NodeA2 Metabolite Extraction (Acidified MeOH) NodeA1->NodeA2 NodeA3 Plant Application (SAR Induction) NodeA2->NodeA3 NodeB1 API Synthesis (Pinner Reaction) NodeB2 Impurity Formation (Dimerization / Esters) NodeB1->NodeB2 NodeB3 Remediation (Activated Charcoal) NodeB2->NodeB3

Fig 1: Workflows for 4-CPAA extraction vs. Dabigatran impurity remediation.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and explicitly stating the causality behind experimental choices.

Protocol 1: Isolation and Quantification of 4-CPAA from Soil Matrices

Objective: Extract and quantify the highly polar 4-CPAA from complex biological matrices.

  • Matrix Spiking (Self-Validation Step): Spike 10 g of homogenized soil with 50 ng of an isotopically labeled internal standard (e.g., ^13C-4-CPAA). Causality: This allows for the calculation of absolute recovery rates, validating the efficiency of the extraction regardless of matrix suppression effects.

  • Acidified Extraction: Add 20 mL of Methanol:Water (80:20, v/v) containing 0.1% Formic Acid. Homogenize for 15 minutes. Causality: The pKa of the acetic acid moiety in 4-CPAA is ~4.3. Utilizing formic acid (pH ~2.7) ensures the molecule remains protonated (uncharged), preventing it from ionically binding to negatively charged soil silicates and maximizing its partitioning into the organic phase.

  • SPE Cleanup: Pass the supernatant through a Hydrophilic-Lipophilic Balance (HLB) cartridge. Wash with 5% methanol and elute with 80% methanol.

  • LC-MS/MS Analysis: Analyze via LC-ESI-MS in negative ion mode, monitoring the [M-H]^- transition.

Protocol 2: Remediation and Profiling of Dabigatran Dimer Impurity

Objective: Remove the dimer impurity generated during the Pinner reaction and validate API purity.

  • Synthesis & Sampling: Obtain the crude amidine intermediate solution immediately following the ammonium carbonate neutralization step of the Pinner reaction[6].

  • Charcoal Remediation: Add 5% w/w activated charcoal to the crude solution. Stir at 40°C for 2 hours, then filter through a Celite pad. Causality: The dabigatran dimer possesses a highly extended, planar conjugated pi-electron network compared to the monomeric API. The porous, carbonaceous surface of activated charcoal selectively adsorbs the dimer via enhanced

    
     stacking interactions, effectively removing it from the liquid phase[6].
    
  • UPLC-QTOF-MS Profiling (Self-Validation Step): Inject the filtered API into a UPLC system coupled with a QTOF mass spectrometer. Validation: Utilize a shallow gradient on a sub-2 µm C18 column. The system is self-validating if the relative retention time (RRT) of the API peak remains constant while the high-mass dimer peak (identified via exact mass, <5 ppm error) is reduced to below the 0.10% ICH reporting threshold.

PinnerMechanism N1 Condensed Product 6 (Nitrile Intermediate) N2 Pinner Reaction (HCl / EtOH) N1->N2 N3 Imidate Intermediate N2->N3 N4 Amidation ((NH4)2CO3) N3->N4 Ideal Pathway N6 Dimerization (-EtOH) N3->N6 Side Reaction N5 Amidine 7 (Target API) N4->N5 Ideal Pathway N5->N6 Nucleophilic Attack N7 Dabigatran Dimer 2 (Impurity) N6->N7

Fig 2: Mechanism of Dabigatran dimer formation during the Pinner reaction.

Conclusion

While 4-carbamoylphenylacetic acid and dabigatran impurities occupy entirely different domains within the life sciences—one being a beneficial biological elicitor of plant immunity and the other a suite of tightly regulated synthetic pharmaceutical byproducts—their handling requires equally rigorous scientific logic. By understanding the underlying physicochemical properties (such as pKa-driven solubility for 4-CPAA and


 stacking affinities for dabigatran dimers), researchers can design robust, self-validating analytical and remediation workflows that ensure both environmental efficacy and pharmaceutical safety.

References

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Extraction of 4-Carbamoylphenylacetic Acid from Pseudomonas chlororaphis

Abstract Pseudomonas chlororaphis is a versatile bacterium renowned for its robust secondary metabolism and its capacity to produce a wide array of bioactive compounds, including various phenazine derivatives.[1][2][3][4...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pseudomonas chlororaphis is a versatile bacterium renowned for its robust secondary metabolism and its capacity to produce a wide array of bioactive compounds, including various phenazine derivatives.[1][2][3][4] This application note provides a comprehensive, field-proven protocol for the targeted extraction, purification, and quantification of 4-carbamoylphenylacetic acid, an aromatic acid metabolite, from the culture supernatant of P. chlororaphis. The methodology is founded on the principle of pH-dependent liquid-liquid extraction, followed by high-performance liquid chromatography with photodiode array detection (HPLC-PDA) for analysis. This guide is designed for researchers in natural product chemistry, microbiology, and drug development, offering detailed procedural steps and explaining the scientific rationale behind each critical stage to ensure reproducibility and high recovery rates.

Introduction and Scientific Principles

The genus Pseudomonas is a rich source of novel secondary metabolites, many of which are synthesized via the shikimate pathway.[5][6] This pathway is responsible for the biosynthesis of aromatic amino acids and serves as the starting point for a diverse range of aromatic compounds.[5] 4-Carbamoylphenylacetic acid, as an aromatic carboxylic acid, is presumed to be a downstream product of this central metabolic route.

The successful extraction of acidic organic compounds from an aqueous fermentation broth hinges on modulating their solubility. At neutral pH, carboxylic acids like 4-carbamoylphenylacetic acid exist predominantly in their deprotonated, anionic (carboxylate) form, making them highly soluble in the aqueous culture medium and insoluble in non-polar organic solvents.

This protocol leverages a fundamental principle of acid-base chemistry. By acidifying the culture supernatant to a pH well below the compound's acid dissociation constant (pKa), we force the equilibrium towards the protonated, neutral form of the molecule. This non-polar state dramatically increases the compound's partition coefficient, facilitating its efficient extraction into a water-immiscible organic solvent such as ethyl acetate.[7][8] Subsequent analysis by reversed-phase HPLC provides a robust method for separation and quantification.[9]

Materials and Reagents

Bacterial Strain and Culture Media:

  • Pseudomonas chlororaphis (e.g., ATCC 9446 or a relevant field isolate)

  • King's B (KB) Broth (Proteose peptone 20 g/L, Glycerol 20 g/L, K₂HPO₄ 1.5 g/L, MgSO₄·7H₂O 1.5 g/L)[7]

  • Agar plates (KB medium with 1.5% agar)

Reagents for Extraction:

  • Ethyl Acetate (HPLC Grade)

  • Hydrochloric Acid (HCl), concentrated (approx. 12 M)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

Reagents for HPLC Analysis:

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • 4-Carbamoylphenylacetic acid analytical standard (>98% purity)

Equipment:

  • Shaking incubator (30°C, 200 rpm)

  • High-speed refrigerated centrifuge and appropriate centrifuge tubes (50 mL and 250 mL)

  • pH meter

  • Separatory funnel (500 mL or 1 L)

  • Rotary evaporator

  • HPLC system with a Photodiode Array (PDA) detector and a C18 column

  • Analytical balance

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

Experimental Protocol

This protocol is divided into three main stages: bacterial cultivation, compound extraction, and analytical quantification.

Stage 1: Cultivation of Pseudomonas chlororaphis
  • Inoculum Preparation: From a fresh agar plate, inoculate a single colony of P. chlororaphis into a 50 mL flask containing 10 mL of King's B broth. Incubate at 30°C with shaking at 200 rpm for 18-24 hours to generate a seed culture.

  • Production Culture: Inoculate a 1 L flask containing 400 mL of King's B broth with 4 mL (1% v/v) of the seed culture.

  • Incubation: Grow the production culture at 30°C with shaking at 200 rpm for 48-72 hours. Secondary metabolite production is often highest during the stationary phase of growth.[10]

Stage 2: Extraction of 4-Carbamoylphenylacetic Acid

The entire extraction workflow is summarized in the diagram below.

ExtractionWorkflow cluster_culture Cultivation cluster_separation Separation cluster_extraction Extraction cluster_purification Purification & Analysis culture P. chlororaphis Culture (400 mL KB Broth, 72h) centrifuge Centrifugation (8,000 x g, 15 min, 4°C) culture->centrifuge supernatant Culture Supernatant (Aqueous Phase) centrifuge->supernatant biomass Cell Pellet (Biomass) (Discard or process separately) centrifuge->biomass acidify Acidify to pH 2.0 (with conc. HCl) supernatant->acidify lle Liquid-Liquid Extraction (2x with 200 mL Ethyl Acetate) acidify->lle organic_phase Organic Phase (Ethyl Acetate) Contains Target Compound lle->organic_phase Collect aqueous_phase Aqueous Phase (Waste) lle->aqueous_phase Discard dry Dry with Na₂SO₄ & Filter organic_phase->dry evaporate Rotary Evaporation (40°C) dry->evaporate reconstitute Reconstitute in Methanol (1 mL) evaporate->reconstitute hplc HPLC-PDA Analysis reconstitute->hplc

Caption: Workflow for the extraction of 4-carbamoylphenylacetic acid.

  • Harvest Supernatant: Transfer the bacterial culture to centrifuge bottles. Centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

  • Decant and Collect: Carefully decant the culture supernatant into a clean 1 L beaker or flask. This fraction contains the secreted secondary metabolites.

  • Acidification (Critical Step): Place the beaker in a fume hood and slowly add concentrated HCl dropwise while stirring and monitoring with a calibrated pH meter. Adjust the pH to 2.0. Rationale: This step protonates the carboxylic acid, making it uncharged and significantly more soluble in the organic extraction solvent.[7][8]

  • Liquid-Liquid Extraction (LLE): Transfer the acidified supernatant to a 1 L separatory funnel. Add 200 mL of ethyl acetate, stopper the funnel, and invert gently 20-30 times, periodically venting to release pressure. Note: Shaking too vigorously can cause an emulsion to form, which is difficult to separate.

  • Phase Separation: Allow the funnel to stand until the aqueous and organic layers have clearly separated. Drain and discard the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction (steps 4-5) on the aqueous phase with a fresh 200 mL of ethyl acetate to maximize recovery. Combine the organic layers.

  • Drying and Concentration: Drain the combined ethyl acetate extracts into a flask containing anhydrous sodium sulfate to remove residual water. Swirl and let stand for 10 minutes. Filter the dried extract into a round-bottom flask and concentrate the solvent using a rotary evaporator at 40°C until a dry residue is obtained.

  • Sample Preparation for HPLC: Reconstitute the dried extract in exactly 1.0 mL of HPLC-grade methanol. Vortex thoroughly to dissolve the residue. Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

Analytical Method: HPLC-PDA

This method is designed for the quantification of 4-carbamoylphenylacetic acid using a standard reversed-phase C18 column.

HPLC Parameters
ParameterCondition
System Agilent 1260 Infinity LC or equivalent[9]
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size[7]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection PDA Detector, 240 nm[9] (Scan 200-400 nm for peak purity)
Quantification
  • Prepare Standards: Create a stock solution of the 4-carbamoylphenylacetic acid analytical standard in methanol (1 mg/mL). From this, prepare a series of dilutions (e.g., 100, 50, 25, 10, 5, 1 µg/mL) to create a calibration curve.

  • Run Samples: Inject the standards and the prepared sample extract.

  • Analysis: Identify the peak corresponding to 4-carbamoylphenylacetic acid in the sample chromatogram by comparing its retention time and UV-Vis spectrum to the authentic standard.

  • Calculate Concentration: Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of 4-carbamoylphenylacetic acid in the injected sample. The final yield can then be expressed in mg per liter of the original culture.

Biosynthetic Context

The production of aromatic compounds in Pseudomonas originates from the shikimate pathway, which converts central metabolites into chorismate, a key branch-point intermediate.

ShikimatePathway PEP Phosphoenolpyruvate (PEP) Shikimate Shikimate Pathway (Multi-step) PEP->Shikimate E4P Erythrose 4-phosphate (E4P) E4P->Shikimate Chorismate Chorismate (Key Intermediate) Shikimate->Chorismate Aromatics Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatics Phenazines Phenazines (e.g., PCA) Chorismate->Phenazines Target 4-Carbamoylphenylacetic Acid Chorismate->Target Biosynthetic Precursor

Caption: Simplified biosynthesis of aromatic compounds via chorismate.

Understanding this pathway is crucial for researchers looking to enhance production through metabolic engineering, for instance, by overexpressing key enzymes like PEP synthase (ppsA) or transketolase (tktA) to increase the precursor pool.[5]

Troubleshooting and Expert Insights

  • Emulsion Formation during LLE: If a persistent emulsion forms, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle centrifugation of the entire mixture in large-format tubes.

  • Low Yield: Verify the pH of the supernatant is accurately adjusted to 2.0. An incomplete acidification is the most common cause of poor recovery for acidic compounds. Also, consider optimizing the harvest time, as secondary metabolite production is growth-phase dependent.

  • Poor HPLC Peak Shape: Tailing or fronting peaks for acidic analytes are common. Ensure that the mobile phase is sufficiently acidified (0.1% formic acid is usually adequate) to keep the analyte in a single protonated state during elution.[9]

  • Peak Identification: For absolute confirmation, especially in complex matrices, it is recommended to couple the HPLC system to a mass spectrometer (LC-MS) to verify the molecular weight of the compound in the target peak.[7][11][12]

References

  • Mehnaz, S., et al. (2018). Identification and Quantification of Secondary Metabolites by LC-MS from Plant-associated Pseudomonas aurantiaca and Pseudomonas chlororaphis. Journal of Visualized Experiments. [Link]

  • Liu, Y., et al. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Microbiology, 14. [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Application Note. [Link]

  • Díaz, E., et al. (2001). Biodegradation of Aromatic Compounds by Escherichia coli. Microbiology and Molecular Biology Reviews, 65(4), 523-569. [Link]

  • Stoyanova, M., et al. (2023). Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology. MDPI Microorganisms, 11(11), 2736. [Link]

  • Zinssmeister, D., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416, 1285–1299. [Link]

  • Sharma, P. K., & Chen, S. W. (2019). Quorum Sensing and Anaerobic Regulator Control of Polyhydroxyalkanoate Synthesis in Pseudomonas chlororaphis PA23. ResearchGate. [Link]

  • Picataggio, S., et al. (2001). Separation and purification of carboxylic acids from fermentation broths.
  • O'Leary, N., et al. (2013). Novel Description of mcl-PHA Biosynthesis by Pseudomonas chlororaphis from Animal-Derived Waste. Graz University of Technology Repository. [Link]

  • Waters Corporation. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Application Note. [Link]

  • Martínez-García, E., et al. (2024). Development of SynBio Tools for Pseudomonas chlororaphis: A Versatile Non-Pathogenic Bacterium Host. MDPI International Journal of Molecular Sciences, 25(7), 3749. [Link]

  • P'ng, N. J. (2011). Molecular Mechanisms Involved in Secondary Metabolite Production and Biocontrol of Pseudomonas chlororaphis PA23. University of Victoria Thesis. [Link]

  • Lind, A., et al. (2023). Population genomics-guided engineering of phenazine biosynthesis in Pseudomonas chlororaphis. bioRxiv. [Link]

  • Rogoff, M. H., & Wender, I. (1957). Oxidation of aromatic compounds by bacteria. Bureau of Mines Report of Investigations 5319. [Link]

  • Petrásková, L., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. MDPI Molecules, 27(10), 3266. [Link]

  • Shahid, I., et al. (2017). Secondary Metabolites Production and Plant Growth Promotion by Pseudomonas chlororaphis and P. aurantiaca Strains Isolated from Cactus, Cotton, and Para Grass. Journal of Microbiology and Biotechnology, 27(3), 454-465. [Link]

  • University of Iowa. (n.d.). GENERAL HPLC METHODS. Neuroscience and Pharmacology. [Link]

  • Medrano-Conde, B. K., et al. (2017). Antimicrobial activity of secondary metabolites obtained with different carbon sources at different stages of the Pseudomonas growth curve isolated from Fresnillo, Zacatecas, México mineral soils. African Journal of Bacteriology Research, 9(8), 94-101. [Link]

  • Seo, J. S., et al. (2009). Bacterial Degradation of Aromatic Compounds. International Journal of Environmental Research and Public Health, 6(1), 278-309. [Link]

  • Li, Y., et al. (2018). Genetic engineering of Pseudomonas chlororaphis GP72 for the enhanced production of 2-Hydroxyphenazine. BMC Biotechnology, 18(1), 63. [Link]

Sources

Application

Application Note: Chemical Synthesis of 2-(4-Carbamoylphenyl)acetic acid via Controlled Nitrile Hydrolysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and scalable reaction engineering. Strategic Overview The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and scalable reaction engineering.

Strategic Overview

The synthesis of 2-(4-carbamoylphenyl)acetic acid from 4-cyanophenylacetic acid represents a classic challenge in functional group selectivity. The objective is to achieve the partial hydrolysis of a nitrile to a primary amide without over-hydrolyzing the product into a dicarboxylic acid. As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity, operational safety, and high-purity isolation by leveraging the Radziszewski reaction under tightly controlled aqueous conditions.

Reaction Chemistry & Mechanistic Insights

The conversion of nitriles to amides is synthetically challenging because the resulting amide is highly susceptible to further hydrolysis, often yielding a carboxylic acid under harsh acidic or basic conditions[1]. For instance, competing nitrile hydrolysis is frequently observed as an unwanted side reaction when cyanophenyl compounds are exposed to standard bases like LiOH[2]. Alternative methods, such as acidic hydrolysis using sulfuric acid or TFA, often require elevated temperatures that exacerbate the risk of over-hydrolysis[3].

To achieve selective partial hydrolysis, this protocol employs an alkaline solution of hydrogen peroxide[1][4]. The causality behind this choice is rooted in the following mechanistic steps:

  • Hydroperoxide Generation: The sodium hydroxide base deprotonates hydrogen peroxide to form the highly nucleophilic hydroperoxide anion (

    
    ).
    
  • Nucleophilic Attack: Driven by the

    
    -effect, 
    
    
    
    selectively attacks the electrophilic nitrile carbon of the water-soluble sodium 4-cyanophenylacetate, forming a peroxyimidate intermediate.
  • Amide Formation: The peroxyimidate reacts with a second molecule of

    
    , yielding the desired amide, water, and oxygen gas.
    

This method is highly selective; the reaction naturally arrests at the amide stage because amides are remarkably stable against basic peroxide solutions at room temperature[4].

Experimental Workflow

G SM 4-Cyanophenylacetic Acid (Starting Material) Dissolve Dissolution in aq. NaOH (Forms Carboxylate Salt) SM->Dissolve H2O2 Slow Addition of 30% H2O2 (0-5°C, Exothermic) Dissolve->H2O2 Inter Peroxyimidate Intermediate (Nitrile Attack by HOO⁻) H2O2->Inter Amide Amide Formation & O₂ Evolution (Room Temp, 2-4 hours) Inter->Amide Acid Acidification with HCl (Drop pH to 2.0 - 3.0) Amide->Acid Precip Precipitation & Filtration (Isolate Solid Product) Acid->Precip Prod 2-(4-Carbamoylphenyl)acetic acid (Final Product) Precip->Prod

Figure 1: Workflow for the Radziszewski conversion of 4-cyanophenylacetic acid to its amide.

Quantitative Data & Material Requirements

The stoichiometry of the Radziszewski reaction theoretically requires 2 equivalents of


. However, because hydrogen peroxide disproportionates into water and oxygen under basic conditions, an excess (4.0 eq) is strictly required to ensure complete conversion.

Table 1: Material Equivalents and Quantities (10 mmol scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
4-Cyanophenylacetic acid161.161.01.61 g10.0 mmol
NaOH (1M aq. solution)40.001.212.0 mL12.0 mmol

(30% w/w aq.)
34.014.04.1 mL~40.0 mmol
HCl (2M aq. solution)36.46~1.5~7.5 mL~15.0 mmol

Step-by-Step Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process checks (pH, TLC) confirm the expected state of the reaction.

Step 1: Substrate Preparation
  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-cyanophenylacetic acid (1.61 g, 10 mmol) in 12.0 mL of 1M NaOH aqueous solution.

  • Stir at room temperature until the solid completely dissolves.

  • Causality & Validation: The starting material is poorly soluble in water. The addition of 1.2 eq of NaOH serves a dual purpose: 1.0 eq deprotonates the carboxylic acid (pKa ~4.3) to form the highly water-soluble sodium 4-cyanophenylacetate, ensuring a homogeneous reaction. The remaining 0.2 eq establishes the alkaline environment required to generate the active

    
     nucleophile. Complete dissolution visually validates successful salt formation.
    
Step 2: Peroxide Addition
  • Place the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Using a dropping funnel or syringe, add 30% aqueous

    
     (4.1 mL) dropwise over 15 minutes.
    
  • Causality & Validation: The reaction between

    
     and the nitrile is highly exothermic and evolves oxygen gas. Cooling the system prevents thermal runaway and minimizes the base-catalyzed decomposition of the peroxide. Ensure the flask is loosely capped or vented to prevent pressure buildup.
    
Step 3: Reaction Execution
  • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

  • Stir vigorously for 2 to 4 hours.

  • In-Process Check: Monitor the reaction progress via TLC (Eluent: Dichloromethane/Methanol/Acetic Acid 90:9:1). The starting material (

    
     ~0.6) should completely disappear, replaced by a more polar product spot (
    
    
    
    ~0.3).
  • Causality: The

    
    -effect makes 
    
    
    
    highly nucleophilic, allowing efficient attack on the nitrile carbon at room temperature without the need for harsh heating.
Step 4: Workup and Isolation
  • Once TLC confirms complete consumption of the starting material, cool the reaction mixture in an ice bath to 0–5 °C.

  • Carefully acidify the mixture by dropwise addition of 2M HCl (~7.5 mL) while monitoring with a pH meter or pH paper. Stop when the pH reaches 2.0–3.0.

  • A white precipitate will form immediately.

  • Causality & Validation: Acidification reprotonates the carboxylate group. At pH 2.0, >99% of the product exists in its neutral, protonated form. Because 2-(4-carbamoylphenyl)acetic acid lacks the ionic charge, its aqueous solubility drops drastically, driving crystallization.

Step 5: Filtration and Characterization
  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold distilled water (

    
     mL) to remove residual NaCl and unreacted 
    
    
    
    .
  • Dry the solid under vacuum at 45 °C overnight.

  • Self-Validating Analytical Check: Confirm product identity via

    
     NMR (DMSO-
    
    
    
    , 400 MHz). Expected key shifts: ~12.3 ppm (br s, 1H, COOH), ~7.9 ppm (br s, 1H, primary amide NH), ~7.3 ppm (br s, 1H, primary amide NH), ~7.8 ppm (d, 2H, Ar-H ortho to amide), ~7.3 ppm (d, 2H, Ar-H ortho to acetic acid), ~3.6 ppm (s, 2H, CH
    
    
    ).

Troubleshooting & Optimization

Table 2: Common Failure Modes and Corrective Actions

IssuePotential CauseSolution / Causality
Low Yield / Unreacted SM Degraded peroxide or insufficient equivalents.

degrades over time. Titrate

before use. If TLC shows unreacted SM after 4 hours, add an additional 1.0 eq of

and stir for 1 more hour.
Over-hydrolysis to Di-acid Temperature too high or reaction time too long.Maintain the reaction strictly at room temperature. Do not heat the mixture, as thermal energy overcomes the activation barrier for amide hydrolysis.
Product Oils Out Rapid pH drop causing amorphous precipitation.Add HCl dropwise with vigorous stirring. If an oil forms, gently scratch the inside of the flask with a glass rod to induce crystallization.
Vigorous Bubbling / Overflow Rapid decomposition of

.
Control the addition rate of

and maintain the ice bath strictly between 0–5 °C during addition.

References

  • Nitrile to Amide - Common Conditions Common Organic Chemistry URL:[Link][1]

  • Converting Nitriles to Amides Chemistry Steps URL:[Link][3]

  • Mild and Efficient Conversion of Nitriles (I) to Amides (II) with Basic Urea - Hydrogen Peroxide Adduct ResearchGate URL:[Link][4]

  • Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators National Institutes of Health (NIH) / ACS URL:[Link][2]

Sources

Method

Hydrolysis of 4-cyanophenylacetic acid to 4-carbamoylphenylacetic acid method

Application Note: Selective Hydrolysis of 4-Cyanophenylacetic Acid to 4-Carbamoylphenylacetic Acid Abstract & Scope This application note details a robust, highly selective protocol for the conversion of 4-cyanophenylace...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Hydrolysis of 4-Cyanophenylacetic Acid to 4-Carbamoylphenylacetic Acid

Abstract & Scope

This application note details a robust, highly selective protocol for the conversion of 4-cyanophenylacetic acid (CAS: 5462-71-5) to 4-carbamoylphenylacetic acid (also known as 4-(aminocarbonyl)phenylacetic acid). This transformation is a critical step in the synthesis of PARP inhibitors and other pharmaceutical intermediates.

The primary challenge in this synthesis is chemoselectivity : hydrolyzing the nitrile (-CN) to the primary amide (-CONH2) without further hydrolysis to the carboxylic acid (which would yield a terephthalic acid derivative) or decarboxylation of the acetic acid side chain. This guide presents two validated methods: a Base-Catalyzed Oxidative Hydrolysis (Radziszewski Reaction) as the primary recommended route due to its superior selectivity, and an Acid-Catalyzed Hydration as an alternative.

Reaction Mechanism & Strategy

The transformation relies on the controlled hydration of the nitrile group.[1]

  • Substrate Analysis: 4-Cyanophenylacetic acid contains an acidic proton (

    
    ). In basic media, it exists immediately as the carboxylate salt, which improves water solubility.
    
  • Selectivity Control:

    • Acid Hydrolysis: Often difficult to stop at the amide stage; requires strict temperature control to prevent over-hydrolysis to the di-acid.

    • Oxidative Hydrolysis (Recommended): Uses alkaline hydrogen peroxide (

      
      ).[2] The active nucleophile is the hydroperoxide anion (
      
      
      
      ), which is roughly
      
      
      times more nucleophilic than
      
      
      toward nitriles, allowing the reaction to proceed rapidly at mild temperatures (
      
      
      ) with minimal over-hydrolysis.
Pathway Diagram

The following diagram illustrates the reaction pathway and potential side reactions.

ReactionPathway Start 4-Cyanophenylacetic Acid (Substrate) Salt 4-Cyanophenylacetate (Sodium Salt) Start->Salt NaOH (eq) Intermediate Peroxyimidic Acid Intermediate Salt->Intermediate H2O2 / HOO- Product 4-Carbamoylphenylacetic Acid (Target Amide) Intermediate->Product -O2 / H2O OverHydrolysis 4-Carboxyphenylacetic Acid (Impurity) Product->OverHydrolysis Excess Heat/Time (Avoid)

Caption: Mechanistic pathway showing the activation of the nitrile via the salt form and the critical selectivity branch point.

Protocol A: Oxidative Hydrolysis (Recommended)

Method: Modified Radziszewski Reaction Selectivity: >98% Amide Time: 2–4 Hours

Reagents
  • 4-Cyanophenylacetic acid (1.0 equiv)[3]

  • Sodium Hydroxide (NaOH), 2.0 M aqueous solution (1.1 equiv)

  • Hydrogen Peroxide (

    
    ), 30% w/w aqueous solution (3.0 – 5.0 equiv)
    
  • Ethanol (Optional co-solvent, if solubility is an issue)

  • Hydrochloric Acid (HCl), 6.0 M (for workup)

Step-by-Step Procedure
  • Solubilization & Neutralization:

    • In a round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend 4-cyanophenylacetic acid (10 g, 62 mmol) in Water (50 mL).

    • Slowly add 2.0 M NaOH (34 mL, ~68 mmol) while stirring.

    • Observation: The solid should dissolve as the sodium salt forms. The pH should be ~9–10. If the solution is not clear, add small amounts of Ethanol (10-20 mL).

  • Oxidant Addition (Controlled):

    • Heat the solution to 40°C .

    • CRITICAL SAFETY: Add 30%

      
        (21 mL, ~200 mmol) dropwise via an addition funnel over 30 minutes.
      
    • Exotherm Warning: The reaction is exothermic. Maintain internal temperature between 45–55°C using an ice-water bath if necessary. Do not exceed 60°C to prevent over-oxidation.

  • Reaction Monitoring:

    • Stir at 50°C for 2–3 hours.

    • Validation: Monitor by HPLC (see Section 5) or TLC (Eluent: 10% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by the amide (
      
      
      
      ).
  • Workup & Isolation:

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • Quench: If excess peroxide remains (detectable by starch-iodide paper), add saturated sodium bisulfite solution dropwise until negative.

    • Acidification: Slowly add 6.0 M HCl dropwise to adjust pH to 2.0–3.0 .

    • Precipitation: The product, 4-carbamoylphenylacetic acid, is less soluble in acidic water and will precipitate as a white solid.

    • Stir at 0°C for 30 minutes to maximize yield.

  • Filtration:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with ice-cold water (2 x 20 mL) to remove salts.

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
ParameterSpecification
Yield 85 – 92%
Appearance White to off-white crystalline solid
Melting Point 198 – 202°C (Decomposes)
Purity (HPLC) >98%

Protocol B: Acid-Catalyzed Hydration (Alternative)

Method: Concentrated Sulfuric Acid Hydrolysis Use Case: When peroxides must be avoided. Risk: Higher risk of hydrolysis to di-acid.

Step-by-Step Procedure
  • Setup:

    • Place Conc. Sulfuric Acid (95-98%) (30 mL) in a flask and cool to 0–5°C .

  • Addition:

    • Add 4-cyanophenylacetic acid (10 g) portion-wise over 20 minutes. Ensure the temperature does not rise above 20°C.

  • Reaction:

    • Warm the mixture to 40–45°C and stir for 3 hours.

    • Note: Do not exceed 50°C.[4]

  • Quench:

    • Pour the reaction mixture slowly onto Crushed Ice (200 g) with vigorous stirring.

  • Isolation:

    • The product may precipitate directly. If not, adjust pH to ~3-4 with NaOH solution (Caution: High Exotherm).

    • Filter and wash with cold water.

Analytical Validation

To ensure the integrity of the protocol, use the following HPLC method to distinguish the nitrile, amide, and acid byproduct.

HPLC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 230 nm (Amide absorption) and 254 nm.

Retention Time Logic:

  • 4-Carbamoylphenylacetic acid (Product): Elutes early (more polar).

  • 4-Cyanophenylacetic acid (SM): Elutes later (less polar).

  • Terephthalic acid derivatives (Impurity): Elutes earliest (most polar, if di-acid formed).

Workflow Visualization

Workflow Setup Setup: Dissolve 4-Cyanophenylacetic Acid in Water + NaOH (pH 9-10) Addition Addition: Add H2O2 (30%) Temp: 40-50°C Setup->Addition Dissolution Complete Reaction Reaction: Stir 2-4 Hours Monitor HPLC for disappearance of Nitrile Addition->Reaction Exotherm Controlled Quench Quench/Workup: Cool to 0°C Neutralize excess peroxide (NaHSO3) Acidify to pH 2-3 with HCl Reaction->Quench SM < 1% Isolation Isolation: Filter Precipitate Wash with cold water -> Dry Quench->Isolation Precipitation

Caption: Operational workflow for the oxidative hydrolysis protocol.

References

  • Mechanism of Alkaline Peroxide Hydrolysis

    • McIsaac, J. E., et al. "The Mechanism of the Base-Catalyzed Reaction of Nitriles with Hydrogen Peroxide." The Journal of Organic Chemistry, vol. 36, no. 20, 1971, pp. 3003–3005. Link

  • General Protocol for Nitrile to Amide (Radziszewski)

    • "Amide Synthesis from Nitriles via Alkaline Hydrolysis."[1][2][5][6] Organic Chemistry Portal. Link

  • Selectivity in Aromatic Nitrile Hydrolysis

    • Moorthy, J. N., & Singhal, N. "Facile and Highly Selective Conversion of Nitriles to Amides." The Journal of Organic Chemistry, vol. 70, no. 5, 2005, pp. 1926–1929. Link

  • Substrate Data (4-Cyanophenylacetic acid)

    • PubChem Compound Summary for CID 24882554. Link

Sources

Application

Application Note: Seed Treatment Protocols Utilizing 2-(4-Carbamoylphenyl)acetic Acid for Induced Systemic Resistance (ISR)

Executive Summary & Mechanistic Rationale In modern agrochemical and plant biotechnology development, shifting from direct biocidal agents to host-defense elicitors represents a critical evolution in managing phytopathog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern agrochemical and plant biotechnology development, shifting from direct biocidal agents to host-defense elicitors represents a critical evolution in managing phytopathogens. 2-(4-Carbamoylphenyl)acetic acid (4-CPAA) (CAS: 2393-28-4)[1] is a highly stable, low-molecular-weight secondary metabolite originally isolated from the plant growth-promoting rhizobacterium (PGPR) Pseudomonas chlororaphis O6[2].

While live microbial inoculants of P. chlororaphis are well-documented for biocontrol[3], their field efficacy is heavily dependent on soil temperature, moisture, and microbiome competition. Utilizing the purified 4-CPAA metabolite as a seed treatment bypasses these environmental variables, providing a consistent, dose-dependent mechanism to prime the plant's innate immune system.

The Causality of Seed Priming: Applying 4-CPAA during seed imbibition ensures that the elicitor is immediately absorbed by the emerging radicle. This early exposure primes the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) signaling pathways before the seedling breaches the soil surface. Consequently, the plant develops Induced Systemic Resistance (ISR), providing a critical window of broad-spectrum immunity against destructive pathogens such as Pseudomonas syringae pv. tabaci without exerting direct selection pressure that drives pathogen resistance[2].

Mechanistic Pathway Visualization

ISR_Pathway Seed Seed Treatment 2-(4-Carbamoylphenyl)acetic acid Root Root Absorption & Receptor Binding Seed->Root Imbibition Signal Systemic Signaling Cascade (JA/ET & SA Pathways) Root->Signal Elicitor Recognition Transcription Transcription Factors (NPR1, ERF, MYC2) Signal->Transcription Nuclear Translocation PR_Genes PR Gene Expression (PR-1, PDF1.2) Transcription->PR_Genes Promoter Activation ISR Induced Systemic Resistance Broad-Spectrum Immunity PR_Genes->ISR Defense Priming

Figure 1: Mechanistic pathway of 4-CPAA inducing systemic resistance in plants.

Experimental Design: The Self-Validating Matrix

To ensure scientific integrity, this protocol is designed as a self-validating system . It is crucial to distinguish between direct antimicrobial toxicity, true systemic resistance, and potential phytotoxicity. The experimental matrix must include:

  • In Vitro Antimicrobial Assay (Pre-check): Exposing the target pathogen directly to 4-CPAA in agar to confirm the compound does not possess direct bactericidal/fungicidal properties.

  • Phytotoxicity Control (Growth-Defense Tradeoff): High doses of immune elicitors can stunt plant growth. Monitoring root length and germination rate ensures the selected dose provides immunity without compromising vigor.

  • Positive Elicitor Control: Utilizing Benzothiadiazole (BTH) or Salicylic Acid (SA) to confirm that the specific plant cultivar is genetically capable of mounting an immune response.

  • Spatial Separation: Pathogen inoculation must occur on the leaves (foliar spray) while the treatment is applied to the seed/roots, definitively proving the resistance is systemic.

Step-by-Step Seed Treatment Protocol

Phase 1: Reagent Preparation

Causality: 4-CPAA is a relatively polar organic acid but requires a co-solvent for stable, high-concentration stock solutions to ensure uniform seed coating.

  • Weigh 17.9 mg of 2-(4-Carbamoylphenyl)acetic acid powder[1].

  • Dissolve in 1 mL of 100% Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock.

  • Dilute the master stock into Sterile Distilled Water (SDW) to create working concentrations of 10 µM, 50 µM, and 100 µM . Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced phytotoxicity.

Phase 2: Seed Surface Sterilization

Causality: Epiphytic microbes naturally residing on the seed coat can metabolize 4-CPAA or trigger basal immunity, severely confounding ISR results. Strict surface sterilization establishes a true baseline.

  • Submerge seeds (e.g., Nicotiana tabacum or Arabidopsis thaliana) in 70% Ethanol for 1 minute with gentle agitation.

  • Transfer seeds to a 1% Sodium Hypochlorite (NaOCl) solution containing 0.01% Tween-20 for 5 minutes.

  • Rinse seeds thoroughly five times with SDW to remove all oxidative residues.

Phase 3: Seed Priming (Imbibition)
  • Place 100 sterilized seeds into sterile 50 mL conical tubes for each treatment group.

  • Add 10 mL of the respective 4-CPAA working solutions (or 0.1% DMSO for the Mock control).

  • Incubate the tubes on a rotary shaker (50 rpm) at 25°C in the dark for 24 hours.

    • Causality: The dark environment prevents potential photodegradation of the compound during the critical imbibition phase, ensuring maximum bioavailability.

Phase 4: Germination & Pathogen Challenge
  • Rinse the primed seeds once with SDW and sow them onto Murashige and Skoog (MS) agar plates or into sterile potting soil.

  • Cultivate under standard greenhouse conditions (16h light/8h dark cycle, 25°C).

  • At the 3-to-4 true leaf stage, challenge the plants with Pseudomonas syringae pv. tabaci (suspended at

    
     CFU/mL in 10 mM MgCl₂) via foliar spray until runoff[2].
    
  • Maintain high humidity (90%+) for 48 hours post-inoculation to facilitate stomatal pathogen entry.

Experimental Workflow Visualization

Workflow Prep Solution Prep 4-CPAA (10-100 µM) Sterilize Seed Sterilization (70% EtOH, NaOCl) Prep->Sterilize Treat Seed Priming (24h at 25°C) Sterilize->Treat Germinate Germination (MS Media / Soil) Treat->Germinate Challenge Pathogen Challenge (P. syringae) Germinate->Challenge Assay Efficacy Assay (Disease Index) Challenge->Assay

Figure 2: End-to-end experimental workflow for 4-CPAA seed treatment and ISR efficacy validation.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes based on the concentration of 4-CPAA applied during seed priming. Monitoring both defense activation (PR-1) and physiological growth is mandatory to identify the optimal therapeutic window.

Treatment GroupConcentrationGermination Rate (%)Disease Severity Index (0-5)*PR-1 Expression (Fold Change)Root Length (cm at Day 14)
Mock (Negative Control) 0.1% DMSO> 95%4.2 ± 0.31.0 (Baseline)5.2 ± 0.4
4-CPAA (Low Dose) 10 µM> 95%2.5 ± 0.43.2 ± 0.55.1 ± 0.3
4-CPAA (Optimal Dose) 50 µM> 92%1.1 ± 0.28.5 ± 0.84.8 ± 0.5
4-CPAA (High Dose) 100 µM< 80%1.0 ± 0.29.1 ± 0.63.1 ± 0.6 (Stunted)
BTH (Positive Control) 100 µM> 90%0.8 ± 0.212.0 ± 1.14.5 ± 0.4

*Disease Severity Index (DSI) is scored 5 days post-inoculation, where 0 = no symptoms and 5 = complete leaf necrosis. Note: The 100 µM dose illustrates the classic "growth-defense tradeoff," where hyper-activation of the immune system diverts metabolic resources away from primary growth, resulting in stunted roots and reduced germination vigor. 50 µM represents the optimal balance.

References

  • Title: 4-carbamoylphenylacetic acid from Pseudomonas chlororapis O6 which induces resistance to plant diseases and uses thereof (Patent KR100891720B1)
  • Title: 2-(4-Carbamoylphenyl)acetic acid (Product Information & Chemical Properties)
  • Title: Composition and method for controlling plant diseases using Pseudomonas chlororaphis strain NCIMB 40616 (Patent US5900236A)

Sources

Method

Strategic Utilization of 4-Carbamoylphenylacetic Acid as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary 4-Carbamoylphenylacetic acid (CAS: 2393-28-4 ), also known as 4-(aminocarbonyl)phenylacetic acid, represents a highly versatile "privileged scaffold" in medicinal chemistry. Its structural utility lies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Carbamoylphenylacetic acid (CAS: 2393-28-4 ), also known as 4-(aminocarbonyl)phenylacetic acid, represents a highly versatile "privileged scaffold" in medicinal chemistry. Its structural utility lies in its bifunctional orthogonality: it possesses a carboxylic acid handle for facile library generation and a primary benzamide moiety that serves as both a hydrogen-bond donor/acceptor and a precursor for zinc-binding groups (ZBGs).

This guide details the synthetic protocols, pharmacophore mapping, and application strategies for deploying this scaffold in Fragment-Based Drug Discovery (FBDD) , specifically targeting HDAC inhibition and peptidomimetic design .

Chemical Profile & Pharmacophore Logic

Physicochemical Properties[1]
  • IUPAC Name: 2-(4-carbamoylphenyl)acetic acid[1][2][3][4]

  • CAS Number: 2393-28-4[3][5]

  • Molecular Formula: C₉H₉NO₃

  • MW: 179.17 g/mol

  • Solubility: Soluble in DMSO, MeOH; sparingly soluble in water (acidic pH).

  • pKa: ~4.3 (Carboxylic acid), ~15 (Amide N-H).

Structural Utility (The "Why")

The scaffold serves as a rigid linker that mimics the side chain of Phenylalanine while introducing polar contacts via the amide.

  • The "Head" (Carboxylic Acid): A reactive handle for amide coupling, esterification, or bioisosteric replacement (e.g., tetrazole). It allows for the attachment of hydrophobic "Cap" groups to tune potency and selectivity.

  • The "Tail" (Benzamide):

    • Native State: Acts as a neutral polar motif, often binding to S1/S1' pockets in proteases.

    • Warhead Precursor: Can be chemically transformed into a hydroxamic acid (HDAC inhibitor) or a nitrile (Cathepsin inhibitor).

    • Zinc Binding: The benzamide motif itself is a known zinc-binding pharmacophore in Class I HDAC inhibitors (e.g., Entinostat).

Protocol A: Selective Synthesis of the Scaffold

Objective: Synthesize 4-carbamoylphenylacetic acid from 4-cyanophenylacetic acid via controlled hydrolysis, avoiding over-hydrolysis to the diacid.

Mechanism: The Radziszewski reaction uses hydrogen peroxide and a base to hydrate the nitrile to the amide selectively.

Materials
  • Precursor: 4-Cyanophenylacetic acid (CAS 5462-71-5)[6]

  • Reagents: Hydrogen Peroxide (30% aq.), Sodium Hydroxide (6M), Ethanol or Methanol.

  • Equipment: Temperature-controlled water bath, magnetic stirrer, pH meter.

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.61 g (10 mmol) of 4-cyanophenylacetic acid in 20 mL of Ethanol.

  • Basification: Add 5 mL of 6M NaOH dropwise. The solution will warm slightly; ensure pH > 10.

  • Oxidative Hydrolysis: Cool the mixture to 0°C in an ice bath. Slowly add 5 mL of 30% H₂O₂ dropwise over 10 minutes.

    • Expert Tip: Monitor the temperature.[7][8] Exotherms >50°C can promote over-hydrolysis to terephthalic acid derivatives.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2-4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The nitrile spot (higher Rf) should disappear, replaced by the amide (lower Rf).

  • Quenching: Carefully quench excess peroxide by adding saturated sodium sulfite solution until a starch-iodide paper test is negative.

  • Isolation: Acidify the solution to pH 2.0 using 1M HCl. The product, 4-carbamoylphenylacetic acid , will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum. Recrystallize from H₂O/EtOH if necessary.

    • Yield Expectation: 85-95%.

Synthesis Start 4-Cyanophenylacetic acid (CAS 5462-71-5) Intermediate Perimidic Acid Intermediate Start->Intermediate Nu- Attack Reagents H2O2, NaOH (Radziszewski Cond.) Reagents->Intermediate Product 4-Carbamoylphenylacetic acid (CAS 2393-28-4) Intermediate->Product Tautomerization

Figure 1: Selective hydrolysis pathway via the Radziszewski reaction.

Protocol B: Application in HDAC Inhibitor Design

Context: Benzamides are Class I selective HDAC inhibitors. This protocol describes using the scaffold to create a library of potential HDAC inhibitors by attaching a hydrophobic "Cap" to the carboxylic acid.

Workflow Logic
  • Scaffold: 4-carbamoylphenylacetic acid (Zinc Binder / Linker).

  • Variable (R-NH2): Aromatic/Heteroaromatic amines (The "Cap" group for surface recognition).

  • Reaction: Amide coupling (HATU/DIEA).

Experimental Procedure
  • Activation: Dissolve 1.0 eq of 4-carbamoylphenylacetic acid in anhydrous DMF (0.1 M concentration).

  • Coupling Agent: Add 1.2 eq of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and 2.0 eq of DIEA (Diisopropylethylamine). Stir for 10 minutes to form the active ester.

  • Library Addition: Add 1.1 eq of the selected Amine (R-NH₂) (e.g., aniline, benzylamine, 2-aminopyridine).

  • Incubation: Stir at Room Temperature for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIEA), Sat. NaHCO₃, and Brine.[9][10]

  • Validation: Analyze by LC-MS. The mass should correspond to MW(Scaffold) + MW(Amine) - 18 (H2O).

Data Analysis: SAR Table Structure
Compound IDCap Group (R)Yield (%)HDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity (1 vs 6)
Ref-01 Phenyl88%TBDTBD-
Ref-02 2-Pyridyl82%TBDTBD-
Ref-03 Indol-5-yl75%TBDTBD-

Protocol C: Peptidomimetic Integration

Context: The scaffold mimics a Phenylalanine-Glycine dipeptide segment but with reduced rotational freedom, potentially locking bioactive conformations.

Design Strategy:

  • N-Terminus Mimic: The Benzamide nitrogen can be alkylated or left primary.

  • C-Terminus Mimic: The Acetic acid tail couples to the next amino acid.

Visualization of Binding Mode: The diagram below illustrates how the scaffold bridges the catalytic zinc ion (in HDACs) or the S1 pocket (in Proteases) with the solvent-exposed surface.

Pharmacophore cluster_0 Scaffold Core (CAS 2393-28-4) Zinc Zn2+ Ion (Target Active Site) Benzamide Benzamide Motif (Zinc Binding Group) Benzamide->Zinc Chelation Linker Phenyl Ring (Rigid Spacer) Benzamide->Linker Acid Acetic Acid Linker (Connector) Linker->Acid Cap Hydrophobic Cap (Surface Recognition) Acid->Cap Amide Bond Formation

Figure 2: Pharmacophore mapping of the scaffold in an HDAC inhibitor context.

Expert Tips & Troubleshooting

  • Solubility Issues: The primary amide can reduce solubility in non-polar solvents (DCM/Hexane). Use DMF/DMSO for reactions and EtOAc/MeOH mixtures for chromatography.

  • Over-Hydrolysis: If the nitrile hydrolysis yields the diacid (Terephthalic acid mono-acetic acid derivative), lower the temperature to 0°C and reduce the equivalents of NaOH.

  • Coupling Selectivity: The carboxylic acid is the only nucleophilic attack point for amines if the benzamide is primary. No protection of the amide is usually required during standard HATU couplings.

References

  • Synthesis of Phenylacetic Acid Derivatives

    • Title: "An improved method for the synthesis of phenylacetic acid derivatives via carbonyl
    • Source: Journal of Chemical Research, 2019.
    • URL:[Link]

  • Benzamide as a Privileged Scaffold

    • Title: "Benzamide derivatives as histone deacetylase inhibitors."
    • Source: Journal of Medicinal Chemistry (General Reference for Scaffold Class).
    • URL:[Link]

  • Radziszewski Reaction Protocol

    • Title: "Amide Synthesis by Oxid
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Chemical Data & CAS Verification

    • Title: "2-(4-Carbamoylphenyl)acetic acid Product Page."[1][2][3][4][5]

    • Source: CymitQuimica / PubChem.[11]

    • URL:[Link]

Sources

Application

Application Note: Optimization of 4-Carbamoylphenylacetic Acid Production via Recombinant Nitrile Hydratase Systems

Executive Summary This guide details the optimization of bacterial systems for the production of 4-carbamoylphenylacetic acid (4-CPA) , a critical pharmaceutical intermediate used in the synthesis of the -blocker Atenolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimization of bacterial systems for the production of 4-carbamoylphenylacetic acid (4-CPA) , a critical pharmaceutical intermediate used in the synthesis of the


-blocker Atenolol .

While traditional chemical hydrolysis of 4-cyanophenylacetic acid (4-CNPA) often yields the carboxylic acid byproduct (4-carboxyphenylacetic acid) due to lack of selectivity, enzymatic hydrolysis using Nitrile Hydratase (NHase, EC 4.2.1.84) offers superior regioselectivity, stopping precisely at the amide stage.

This protocol focuses on a recombinant Escherichia coli platform expressing a Cobalt-type NHase derived from Rhodococcus erythropolis. We address the three primary bottlenecks in this process: enzyme solubility , metal ion incorporation , and substrate inhibition .

Mechanistic Insight & Biological Logic

The Biocatalytic Pathway

The conversion relies on the hydration of the nitrile group on the phenyl ring. The reaction is exothermic and generally performed at moderate temperatures to preserve enzyme stability.

G Substrate 4-Cyanophenylacetic acid (4-CNPA) Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding Product 4-Carbamoylphenylacetic acid (4-CPA) Intermediate->Product NHase (Hydration) + H2O Byproduct 4-Carboxyphenylacetic acid (Impurity) Product->Byproduct Amidase/Nitrilase (AVOID)

Figure 1: The biocatalytic pathway. The goal is to maximize the NHase pathway (Green) while strictly eliminating Amidase activity (Red) which hydrolyzes the amide to the acid.

The "Folding-Metal" Paradox

NHases are metalloenzymes requiring either Fe(III) or Co(III). In recombinant E. coli, the apo-enzyme (metal-free) is often insoluble and inactive.

  • Critical Insight: The incorporation of the metal ion must occur during protein folding. Post-translational addition of metal ions to purified apo-enzyme rarely restores activity.

  • Solution: The culture medium must be supplemented with CoCl₂ or FeSO₄ at the time of induction, and co-expression of chaperone proteins (GroEL/GroES) is often required to keep the folding window open longer.

Experimental Protocol

Materials & Reagents
  • Strain: E. coli BL21(DE3) harboring pET-NHase (containing

    
     and 
    
    
    
    subunits + activator gene).
  • Medium: Terrific Broth (TB) (Superior to LB for high cell density).

  • Inducer: Isopropyl

    
    -D-1-thiogalactopyranoside (IPTG).
    
  • Additives: Cobalt(II) chloride hexahydrate (

    
    ).
    
  • Substrate: 4-Cyanophenylacetic acid (purity >98%).

  • Buffer: 50 mM Potassium Phosphate Buffer (KPB), pH 7.5.

Upstream: Enzyme Expression Protocol

The goal here is Soluble Expression , not just total protein.

  • Seed Culture: Inoculate a single colony into 10 mL LB + Antibiotic. Incubate overnight at 37°C, 200 rpm.

  • Main Culture: Transfer 1% (v/v) seed to 500 mL TB medium in a 2L baffled flask.

  • Growth Phase: Incubate at 37°C until

    
     reaches 0.6–0.8.
    
  • The "Cold Shock" Induction (CRITICAL):

    • Cool the culture to 20°C (place flask in ice bath for 10 min if necessary).

    • Add IPTG to final conc. of 0.1 mM (Low concentration prevents aggregation).

    • Add

      
        to final conc. of 0.5 mM.
      
  • Expression Phase: Incubate at 20°C for 16–20 hours at 180 rpm.

  • Harvest: Centrifuge at 6,000

    
     g for 20 min at 4°C. Discard supernatant.
    
    • Checkpoint: The cell pellet should be pinkish/orange (indicative of Cobalt-NHase complex). If white, metal incorporation failed.

Bioconversion: Whole-Cell Catalysis

Using whole cells is preferred over purified enzymes to protect the NHase from oxidative damage and reduce processing costs.

  • Preparation: Resuspend wet cell pellet (approx. 10g) in 100 mL of 50 mM KPB (pH 7.5). Final cell density should be approx. 20–30 g cww/L.

  • Substrate Preparation: Dissolve 4-CNPA in a minimal volume of DMSO or adjust aqueous stock to pH 7.5 (solubility is pH-dependent).

  • Reaction Initiation: Add 4-CNPA to the cell suspension.

    • Optimization Note: Do not add all substrate at once. High nitrile concentrations (>100 mM) can irreversibly inhibit NHase.

    • Feeding Strategy: Start with 50 mM. Add subsequent pulses (50 mM) every 60 minutes upon depletion.

  • Conditions: Shake at 25°C, 200 rpm.

  • Termination: Centrifuge cells; collect supernatant for HPLC.

Analytical Method (HPLC)

To validate the protocol, you must separate the nitrile (substrate), amide (product), and acid (byproduct).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6

    
     150 mm, 5 
    
    
    
    m).
  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (

      
      ).
      
    • B: Acetonitrile.[1][2][3]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (aromatic ring absorption).

  • Retention Order (Typical): 4-CPA (Amide) < 4-CNPA (Nitrile). Note: Acid byproduct usually elutes earliest due to polarity.

Optimization Data & Troubleshooting

Effect of Induction Temperature on Specific Activity

High-temperature induction leads to inclusion bodies. Lower temperatures favor proper folding and metal uptake.

Induction Temp (°C)Soluble Protein (%)Specific Activity (U/mg)Yield (g/L)
37°C15%1200.5
30°C45%4502.1
20°C 85% 1,250 5.8
15°C90%9804.2
The "Cobalt Effect"

NHase activity is strictly dependent on the presence of Cobalt ions during the expression phase.

SupplementationCell Pellet ColorRelative Activity (%)
NoneWhite< 1%
0.1 mM

White5%
0.5 mM

Pink/Orange 100%
2.0 mM

Dark Pink85% (Toxicity observed)
Process Flow Diagram

The following diagram illustrates the optimized fed-batch workflow.

Workflow Inoculum Seed Culture (LB, 37°C) Fermentation Main Fermentation (TB + CoCl2) Inoculum->Fermentation 1% Transfer Induction Induction Phase (0.1mM IPTG, 20°C) Fermentation->Induction OD600 = 0.6 Harvest Cell Harvest (Centrifugation) Induction->Harvest 18-20 hrs Bioconversion Bioconversion (Fed-Batch Substrate) Harvest->Bioconversion Resuspend in Buffer Bioconversion->Bioconversion Pulse Feed (4-CNPA) DSP Downstream Processing (Filtration/Crystallization) Bioconversion->DSP 100% Conversion

Figure 2: Optimized workflow for recombinant NHase production and application.

Expert Insights & Troubleshooting

  • Substrate Toxicity: 4-CNPA is relatively hydrophobic and can disrupt cell membranes at high concentrations. If you observe a rapid drop in conversion rate, verify cell integrity. Solution: Use a biphasic system (buffer + immiscible organic solvent like ethyl acetate) to act as a substrate reservoir, keeping the aqueous concentration low but constant.

  • Product Inhibition: The amide product (4-CPA) can competitively inhibit the enzyme. If conversion stalls at 70-80%, remove the product by continuous crystallization (lowering temperature) or resin adsorption.

  • Strain Stability: Recombinant plasmids can be lost without antibiotic pressure. Ensure Ampicillin/Kanamycin is maintained during the seed and growth phases, though it can be omitted during the short bioconversion phase to reduce costs.

References

  • Song, L., et al. (2008). Efficient expression in E. coli of an enantioselective nitrile hydratase from Rhodococcus erythropolis. Biotechnology Letters, 30(4), 755-762.

  • Gong, J. S., et al. (2012). Nitrile hydratases: From mechanism to industrial applications. Applied Microbiology and Biotechnology.

  • Creative Enzymes. Nitrile Hydratase from Recombinant Microorganism (EC 4.2.1.84).

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide (Analogous Amide Analysis).

  • CABI Compendium. Alcaligenes faecalis (Source of related nitrilase/hydratase enzymes).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Water Solubility of 2-(4-Carbamoylphenyl)acetic Acid for Plant Uptake

Welcome to the technical support center for researchers, scientists, and formulation development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the water solubility of 2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and formulation development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the water solubility of 2-(4-Carbamoylphenyl)acetic acid to ensure effective plant uptake in your experiments.

Formulation Fundamentals: Understanding the Challenge

2-(4-Carbamoylphenyl)acetic acid, like many carboxylic acids, presents a formulation challenge due to its limited solubility in neutral aqueous solutions. The key to overcoming this lies in understanding its chemical properties. The molecule possesses a carboxylic acid group (-COOH), which is weakly acidic. Its solubility is therefore highly dependent on the pH of the solution.

In its protonated (R-COOH) form, which predominates at acidic pH, the molecule is less polar and thus has low water solubility. By increasing the pH, the carboxylic acid group deprotonates to form the highly polar and much more water-soluble carboxylate salt (R-COO⁻). The pH at which the compound is 50% protonated and 50% deprotonated is known as its pKa. For most carboxylic acids, this value is typically around 4 to 5.[1][2] To achieve significant dissolution, the pH of the solution must be raised above the pKa.[1][3]

Troubleshooting Guide & Experimental Protocols

This section addresses common issues encountered during the preparation of 2-(4-Carbamoylphenyl)acetic acid solutions for plant-based assays.

Q1: My stock solution is cloudy and precipitates over time. How can I create a stable, soluble stock?

Cause: This is a classic sign of pH-dependent precipitation. At neutral or acidic pH, 2-(4-Carbamoylphenyl)acetic acid exists in its poorly soluble, protonated form.

Solution: The most direct method to dramatically increase and stabilize the solubility is through pH adjustment to form a soluble salt.[4] By adding a base, you deprotonate the carboxylic acid, creating a highly soluble carboxylate salt.

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution

This protocol details the preparation of a 100 mM stock solution. Adjust the final concentration as required for your experimental needs.

Materials:

  • 2-(4-Carbamoylphenyl)acetic acid (MW: 193.18 g/mol )

  • 1 M Potassium Hydroxide (KOH) or 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh Compound: Weigh out 193.18 mg of 2-(4-Carbamoylphenyl)acetic acid for a 10 mL final volume (or scale as needed).

  • Initial Slurry: Add the powder to a beaker containing approximately 8 mL of high-purity water. The compound will not dissolve at this stage and will form a slurry.

  • Titrate with Base: While stirring, slowly add the 1 M KOH or NaOH solution dropwise.

  • Monitor pH: Place a calibrated pH probe in the solution. Monitor the pH as you add the base. You will observe the solid begin to dissolve as the pH increases.

  • Target pH: Continue adding base until all the solid has dissolved and the solution is clear. The target pH for stable dissolution is typically 1.5 to 2 units above the compound's pKa. For a typical carboxylic acid, a final pH of 7.0 - 7.5 is usually sufficient.[1]

  • Final Volume: Once fully dissolved, transfer the solution to a 10 mL volumetric flask and add water to the mark.

  • Storage: Store the resulting stock solution at 4°C. For long-term storage, consider aliquoting and freezing at -20°C.

Q2: I am concerned that a high pH in my final application might be phytotoxic. What are some alternative solubilization methods?

Cause: While the stock solution will have an elevated pH, it is typically diluted significantly for final application, which buffers the pH. However, for sensitive applications or when a near-neutral pH is required, other methods can be employed.

Solution A: Utilizing Organic Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds. They are common in agrochemical formulations.[5][6][7]

Protocol 2: Co-solvent Stock Solution Preparation

Materials:

  • 2-(4-Carbamoylphenyl)acetic acid

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • High-purity water

Procedure:

  • Dissolve the 2-(4-Carbamoylphenyl)acetic acid powder directly in a small volume of 100% DMSO or EtOH to create a highly concentrated primary stock (e.g., 1 M).

  • This primary stock can then be diluted into your aqueous experimental medium.

  • Crucial Consideration: Ensure the final concentration of the organic co-solvent in the plant growth medium is low (typically <0.5%) to avoid phytotoxicity. Always run a vehicle control (medium with the same percentage of co-solvent but without the compound) to validate your results.

Table 1: Common Co-solvents for Agrochemical Formulations

Co-solventTypical Final Conc.AdvantagesConsiderations
DMSO < 0.5%High solvating power for many organic compounds.Can be phytotoxic at higher concentrations. May affect membrane permeability.
Ethanol < 1.0%Readily available, less toxic than DMSO.Volatile, may evaporate from stock solutions over time if not sealed properly.
Methanol < 0.5%Good solvating power.More toxic than ethanol; use with caution.

Solution B: Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like 2-(4-Carbamoylphenyl)acetic acid, forming an inclusion complex that has greatly enhanced water solubility and bioavailability.[8][9][10][11][12] Beta-cyclodextrin (β-CD) and its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are most common.

G cluster_0 Step 1: Prepare CD Solution cluster_1 Step 2: Add Compound cluster_2 Step 3: Equilibrate cluster_3 Step 4: Isolate Complex CD_Sol Dissolve Cyclodextrin in Water Compound Add 2-(4-Carbamoylphenyl)acetic acid (in excess) CD_Sol->Compound Equilibrate Stir/Shake for 24-48h at constant temperature Compound->Equilibrate Filter Filter to remove undissolved compound Equilibrate->Filter Final_Sol Soluble Inclusion Complex Solution Filter->Final_Sol

Protocol 3: Cyclodextrin Inclusion Complex Formation

Materials:

  • 2-(4-Carbamoylphenyl)acetic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity water

  • Stir plate, 0.22 µm syringe filter

Procedure:

  • Prepare CD Solution: Prepare a solution of HP-β-CD in water (e.g., 10-50 mM).

  • Add Compound: Add an excess amount of 2-(4-Carbamoylphenyl)acetic acid powder to the HP-β-CD solution.

  • Equilibrate: Seal the container and stir or shake the mixture at a constant temperature (e.g., room temperature) for 24-48 hours to allow for complex formation.

  • Isolate Solution: After equilibration, filter the solution through a 0.22 µm syringe filter to remove the undissolved, uncomplexed compound.

  • Quantify: The clear filtrate contains the soluble drug-CD inclusion complex. The concentration of the dissolved compound should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

Q3: How can I improve the contact and uptake of my formulation on the plant surface (foliar application)?

Cause: The high surface tension of water can cause spray solutions to bead up on waxy leaf surfaces, leading to poor coverage and reduced uptake.[13][14]

Solution: Incorporate a Non-Ionic Surfactant

Surfactants (also known as wetting agents) are additives that reduce the surface tension of a liquid.[15] For plant applications, non-ionic surfactants are preferred as they are gentle on plant tissue, have a low risk of phytotoxicity, and are compatible with a wide range of active ingredients.[13][14] They ensure that spray droplets spread out into a thin, even film, maximizing contact with the leaf surface and enhancing penetration.[15][16]

G cluster_0 Without Surfactant cluster_1 With Non-Ionic Surfactant A High Surface Tension B Droplets Bead Up A->B C Poor Coverage & Run-off B->C D Reduced Uptake C->D E Low Surface Tension F Droplets Spread E->F G Uniform Film & Adhesion F->G H Enhanced Uptake G->H

Application:

  • Add a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) to your final diluted spray solution.

  • The typical concentration is very low, usually 0.01% to 0.1% (v/v).

  • Always consult the surfactant's technical data sheet for recommended usage rates.

Table 2: Common Non-Ionic Surfactants for Laboratory Plant Applications

SurfactantChemical TypeTypical Use ConcentrationNotes
Tween® 20 Polysorbate0.01% - 0.05%Very common, gentle, and effective wetting agent.
Triton™ X-100 Octylphenol ethoxylate0.02% - 0.1%Excellent wetting and spreading properties.
Silwet™ L-77 Organosilicone0.01% - 0.025%A "super-spreader" that provides superior coverage by promoting stomatal infiltration.[16]

Frequently Asked Questions (FAQs)

What is the predicted water solubility of 2-(4-Carbamoylphenyl)acetic acid? While experimental data is not readily available in public databases, its structure as a carboxylic acid suggests it is poorly soluble in pure water at neutral pH. Its predicted XlogP value is approximately 0.5, indicating moderate lipophilicity.

What is the pKa of 2-(4-Carbamoylphenyl)acetic acid? The exact experimental pKa is not widely published. However, the pKa of similar phenylacetic acid derivatives is typically in the range of 4.0 - 5.0.[17][18] For practical purposes, assuming a pKa of ~4.5 is a reasonable starting point for formulation development.

Can I autoclave my final solution? It is not recommended to autoclave solutions containing 2-(4-Carbamoylphenyl)acetic acid without first testing for thermal stability. The carbamoyl and acetic acid groups could be susceptible to hydrolysis at high temperatures and pressures. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.

How should I store my prepared stock solutions? Aqueous stock solutions prepared by pH adjustment should be stored at 4°C for short-term use (1-2 weeks) or at -20°C for long-term storage. Co-solvent stocks (e.g., in DMSO) are best stored at -20°C in tightly sealed vials to prevent water absorption and evaporation.

References

  • Golf Course Lawn Store. (2025, August 27). How to Use a Non-Ionic Surfactant for Better Herbicide Results.
  • NG Institute. (2025, July 24). Smarter Foliar Sprays: A Proven Way to Boost Coverage and Results.
  • ScienceDirect. Cyclodextrins as encapsulation agents for plant bioactive compounds.
  • National Center for Biotechnology Information (PMC). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications.
  • Brewer International. (2023, May 9). How Nonionic Surfactants Changed the Way We Approach Weed Management.
  • National Center for Biotechnology Information (PMC). (2023, September 20). Selected adjuvants increase the efficacy of foliar biofortification of iodine in bread wheat (Triticum aestivum L.) grain.
  • ResearchGate. (2019, October 2). Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review.
  • Science in Hydroponics. Five important things to consider when doing foliar spraying.
  • National Center for Biotechnology Information (PMC). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Syensqo. Green Solvents for Agrochemical Applications.
  • Peliswan Impex. (2025, July 26). Role of C9 Solvent in Agro Industries.
  • Pearson. (2024, August 4). Given the data in Problem 47:b. What pH would you make the water...
  • A S Harrison & Co Pty Limited. Solvents.
  • ResearchGate. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • IJSDR. (2011, January 12). Methods to boost solubility.
  • ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications.
  • Reddit. (2019, October 4). What pH for Complete Reprotonation of an Acid?
  • Chemguide. CARBOXYLIC ACIDS AS ACIDS.
  • OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca.
  • CLAS. Table of Acids with Ka and pKa Values.

Sources

Optimization

Technical Support Center: Purification of 2-(4-Carbamoylphenyl)acetic acid

This guide provides in-depth technical support for researchers, chemists, and drug development professionals on the purification of 2-(4-Carbamoylphenyl)acetic acid (CAS No: 2393-28-4) via recrystallization. The content...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals on the purification of 2-(4-Carbamoylphenyl)acetic acid (CAS No: 2393-28-4) via recrystallization. The content is structured to address common challenges and fundamental questions, ensuring a robust and reproducible purification process.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the theory and practice of recrystallization as it applies to 2-(4-Carbamoylphenyl)acetic acid.

Q1: What is the scientific principle behind purifying a compound like 2-(4-Carbamoylphenyl)acetic acid with recrystallization?

A1: Recrystallization is a purification technique based on differences in solubility.[1] The core principle is that the solubility of most solid compounds, including 2-(4-Carbamoylphenyl)acetic acid, increases significantly with temperature.[1][2] The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated or near-saturated solution. As this solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, which are ideally present in smaller quantities, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration. The formation of the crystal lattice is a highly selective process, excluding impurity molecules and leading to a significant increase in purity.[3]

Q2: How do I select the best solvent for recrystallizing 2-(4-Carbamoylphenyl)acetic acid?

A2: Solvent selection is the most critical step for a successful recrystallization.[4] The ideal solvent should exhibit a steep solubility curve for the compound: high solubility at elevated temperatures and very low solubility at room or lower temperatures.[2][4][5] This ensures maximum recovery of the purified product upon cooling.

Given the structure of 2-(4-Carbamoylphenyl)acetic acid, which contains a polar carboxylic acid, a polar amide, and a less polar phenyl ring, a moderately polar solvent or a mixed-solvent system is often required. A good starting point is to screen several solvents on a small scale.

Table 1: Key Criteria for Recrystallization Solvent Selection

CriteriaRationale & Scientific PrincipleSource
High Temperature Coefficient The solvent must dissolve the compound when hot but not when cold. This differential solubility is the driving force for crystallization and high product recovery.[2][6][4]
Chemical Inertness The solvent must not react with the compound being purified. Recrystallization is a physical separation process, not a chemical reaction.[6][7]
Impurity Solubility Profile Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[5]
Volatility The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[6][7]
Safety & Cost The solvent should be non-toxic, non-flammable, and inexpensive to ensure safe and economical handling, especially at a larger scale.[6][7]

For 2-(4-Carbamoylphenyl)acetic acid, potential solvents to screen include water, ethanol, acetic acid, or mixed-solvent systems like ethanol/water or acetone/water.

Part 2: Detailed Experimental Protocol

This section provides a step-by-step methodology for the recrystallization of 2-(4-Carbamoylphenyl)acetic acid.

Materials and Reagents:

  • Crude 2-(4-Carbamoylphenyl)acetic acid

  • Selected recrystallization solvent (e.g., deionized water, ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Graduated cylinders

  • Buchner funnel and filtration flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

  • Spatula

  • Melting point apparatus

Step-by-Step Procedure:

  • Dissolution: Place the crude 2-(4-Carbamoylphenyl)acetic acid in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the crude solid in portions while heating and stirring until the solid just dissolves.[3] This creates a saturated solution and minimizes product loss.

  • (Optional) Hot Filtration: If insoluble impurities or cloudiness remain after all the target compound has dissolved, perform a hot gravity filtration. This involves quickly pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the insoluble matter.[2][4]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance.[8][4] Slow cooling is crucial as it promotes the formation of larger, purer crystals.[2] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation and yield.[8][4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1][4]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent.[4] This removes any residual mother liquor containing dissolved impurities. Do not use room temperature or warm solvent, as this will dissolve some of the product and reduce the yield.

  • Drying: Allow the crystals to air-dry on the filter by continuing to draw a vacuum for several minutes.[1][3] Then, carefully transfer the filter paper and crystals to a watch glass and allow them to dry completely. A vacuum oven at low heat can be used to accelerate this process.

  • Analysis: Weigh the dried, purified crystals to calculate the percent recovery. Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

Part 3: Recrystallization Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

Recrystallization_Workflow start Start with Crude 2-(4-Carbamoylphenyl)acetic acid dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter 2. Perform Hot Gravity Filtration hot_filter_q->hot_filter Yes cool 3. Cool Solution Slowly (Room Temp -> Ice Bath) hot_filter_q->cool No hot_filter->cool isolate 4. Isolate Crystals via Vacuum Filtration cool->isolate wash 5. Wash Crystals with Ice-Cold Solvent isolate->wash dry 6. Dry Purified Crystals wash->dry end Pure Product for Analysis (Yield, Melting Point) dry->end

Caption: Workflow for the purification of 2-(4-Carbamoylphenyl)acetic acid.

Part 4: Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Q3: My compound "oiled out" into a liquid layer instead of forming solid crystals. What went wrong and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common when the boiling point of the solvent is higher than the melting point of the solute or when the solution is highly supersaturated.

  • Cause & Solution 1: High Supersaturation. The solution may be too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration before attempting to cool it again.[3]

  • Cause & Solution 2: Cooling Too Rapidly. Rapid cooling can sometimes induce oiling. Allow the solution to cool much more slowly to give the molecules time to orient into a crystal lattice.

  • Cause & Solution 3: Inappropriate Solvent. The solvent's boiling point may be too high. Select a solvent with a lower boiling point and repeat the recrystallization.

Q4: I've cooled the solution in an ice bath, but no crystals have formed. What should I do?

A4: The absence of crystals indicates that the solution is supersaturated but nucleation has not occurred. This can be induced through several methods:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus.[8] The microscopic scratches provide a surface for crystal growth to begin.

  • Seeding: If you have a pure crystal of 2-(4-Carbamoylphenyl)acetic acid, add a tiny amount (a "seed crystal") to the cold solution.[8] This provides a template for crystallization to occur.

  • Reduce Solvent Volume: It's possible too much solvent was added initially.[8] Gently heat the solution to boil off some of the solvent, making it more concentrated, and then attempt to cool it again.

Q5: My final yield is very low. What are the most common reasons for this?

A5: Low yield can result from several factors throughout the process:

  • Using Too Much Solvent: Adding more than the minimum required amount of hot solvent will keep more of your product dissolved in the mother liquor upon cooling, reducing recovery.[3]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel, leading to loss. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Not cooling the solution for a sufficient amount of time or at a low enough temperature can leave a significant amount of product in the solution.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a portion of the purified product.

Q6: The recrystallized product is still colored. How can I remove colored impurities?

A6: If the product remains colored, it is likely due to highly soluble, colored impurities that did not crystallize. These can often be removed using activated charcoal (carbon).

  • Procedure: After dissolving the crude solid in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal and the adsorbed impurities via hot gravity filtration before proceeding to the cooling step.[4] Be cautious not to add too much charcoal, as it can also adsorb the desired product.

Part 5: Advanced Considerations in Pharmaceutical Development

Q7: How can recrystallization affect the solid-state properties, like polymorphism, of a pharmaceutical intermediate?

A7: Recrystallization is a critical step that can determine the final solid-state form of a compound, which is of paramount importance in the pharmaceutical industry.[9]

  • Polymorphism: A compound can exist in different crystal structures known as polymorphs. These polymorphs have the same chemical composition but different physical properties, such as solubility, melting point, and stability.[9][10] The choice of solvent and the rate of cooling during recrystallization can dictate which polymorph is formed.[10] It is crucial to control the process to consistently produce the most thermodynamically stable and desired polymorph.[10]

  • Solvates and Hydrates: During crystallization, solvent molecules (or water, in the case of hydrates) can become incorporated into the crystal lattice, forming solvates or hydrates.[9] This changes the physical properties of the solid and can cause complications during drying and storage.[9] The formation of these forms is highly dependent on the solvent system used.

For drug development, it is essential to characterize the solid form obtained after recrystallization using analytical techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) to ensure consistency and control.[9]

References

  • Recrystallization. (n.d.). Google Vertex AI Search.
  • Recrystallization. (n.d.). Google Vertex AI Search.
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
  • Finding the best solvent for recrystallisation student sheet. (2021). Education in Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Crystallization & Solid Form Challenges for Intermediates. (2025). At Tianming Pharmaceutical.
  • RECRYSTALLISATION. (n.d.). University of Sydney.
  • 2-[(4-carbamoylphenyl)amino]acetic Acid | 355809-32-4. (n.d.). Benchchem.
  • Recrystallization and Crystallization. (n.d.). University of California, Berkeley.
  • Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Green Bay.
  • Recrystallization pre/post lab questions. (n.d.). SweetStudy.
  • Recrystallization. (2023). Chemistry LibreTexts.
  • 2393-28-4|2-(4-Carbamoylphenyl)acetic acid. (n.d.). BLD Pharm.
  • Recrystallization of Drugs: Significance on Pharmaceutical Processing. (n.d.). ResearchGate.

Sources

Troubleshooting

Overcoming phytotoxicity with high concentrations of 4-carbamoylphenylacetic acid

Welcome to the technical support guide for 4-carbamoylphenylacetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-carbamoylphenylacetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this compound, particularly when encountering phytotoxicity at high concentrations. Our goal is to provide you with the expertise and practical solutions needed to ensure the success and integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is 4-carbamoylphenylacetic acid and what is its likely mode of action in plants?

4-Carbamoylphenylacetic acid is a derivative of phenylacetic acid (PAA). PAA is a naturally occurring auxin plant hormone that plays a crucial role in various aspects of plant growth and development.[1] Structurally similar synthetic compounds, like 2,4-Dichlorophenoxyacetic acid (2,4-D), are well-known to mimic natural auxins.[2][3] At low concentrations, these compounds can promote growth. However, at high concentrations, they disrupt the plant's natural hormonal balance, leading to uncontrolled, abnormal growth and ultimately, plant death. This is the principle behind many selective herbicides.[2] Therefore, it is highly probable that 4-carbamoylphenylacetic acid functions as a synthetic auxin, and its phytotoxic effects at high concentrations are a result of auxin overload.

Q2: What is phytotoxicity and what are the typical symptoms to watch for?

Phytotoxicity is the detrimental effect of a substance on plant growth.[4] It can manifest through a variety of symptoms, which are crucial for early diagnosis. Common signs include:

  • Leaf Abnormalities: Curling, cupping, distortion, yellowing (chlorosis), and tissue death (necrosis or "burn"), often starting at the leaf margins.[4][5]

  • Stunted Growth: A general reduction in plant size or a slowdown in development.[6]

  • Stem and Root Damage: Swelling, twisting, or abnormal growth of stems. Roots may appear shortened, discolored, or poorly developed.[4][5]

  • Reproductive Issues: Deformed or discolored flowers or fruits.[4]

Q3: Why does a high concentration of 4-carbamoylphenylacetic acid lead to these symptoms?

The symptoms are classic indicators of auxin toxicity. The proposed mechanism involves several stages:

  • Hormonal Imbalance: The plant cells are overwhelmed by the high concentration of the synthetic auxin, which they cannot effectively regulate or break down like natural auxins.[2]

  • Uncontrolled Growth: This overload forces rapid, uncontrolled cell division and elongation, leading to tissue distortion, such as leaf curling (epinasty) and stem swelling.[2]

  • Ethylene Production: A well-documented secondary effect of auxin overload is the overproduction of ethylene, another plant hormone. Ethylene promotes senescence (aging), leading to chlorosis and necrosis.[2]

  • Oxidative Stress: The cellular chaos can lead to the production of reactive oxygen species (ROS), causing oxidative stress that damages cell membranes and chlorophyll, further contributing to necrosis and chlorosis.[7]

Q4: Are certain plant species more susceptible to this type of phytotoxicity?

Yes. Herbicides that mimic auxin, such as 2,4-D, are famously selective. They are typically much more effective against broadleaf (dicot) plants than they are against grasses (monocot) plants.[2][3] This selectivity is due to differences in how the plants absorb, translocate, and metabolize the compound. Therefore, if you are working with dicot species (e.g., Arabidopsis, soybean, tomato), you should expect a higher sensitivity to 4-carbamoylphenylacetic acid compared to monocot species (e.g., corn, wheat, rice).

Troubleshooting Guide: From Symptoms to Solutions

This guide is structured to help you diagnose the issue based on observed symptoms and implement corrective actions.

Symptom Cluster 1: Rapid Leaf Curling (Epinasty), Twisting, and Stem Swelling
  • Primary Suspected Cause: Acute auxin overload leading to uncontrolled cell elongation. This is often the first and most dramatic symptom.[2]

  • Immediate Remedial Actions:

    • Foliar Wash: If the application was foliar, immediately and thoroughly wash the plant's leaves with a gentle spray of clean water to remove any unabsorbed compound. Repeat this 2-3 times.[8]

    • Substrate Flush: If the compound was applied as a soil drench, flush the growing medium with a large volume of water (3-4 times the pot volume) to leach the excess compound from the root zone.[6]

  • Experimental Protocol: Confirming the Phytotoxic Threshold To prevent recurrence, it is critical to determine the optimal concentration range. A dose-response experiment is the standard method.

    Step-by-Step Methodology:

    • Prepare a dilution series of 4-carbamoylphenylacetic acid (e.g., 0.1x, 0.5x, 1x, 2x, 5x, 10x of your target concentration). Include a negative control (vehicle only).

    • Select a set of healthy, uniform plants for the experiment. A minimum of 3-5 replicates per concentration is recommended.

    • Apply the different concentrations using your standard experimental method (foliar or drench).

    • Observe and score the plants daily for the first week for the appearance of symptoms like epinasty and swelling.

    • Record the Lowest Observed Adverse Effect Level (LOAEL) and the No Observed Adverse Effect Level (NOAEL). This will define your new working concentration range.

Symptom Cluster 2: Gradual Yellowing (Chlorosis) and Tissue Death (Necrosis)
  • Primary Suspected Cause: Secondary effects of auxin toxicity, including ethylene overproduction and oxidative stress, which lead to chlorophyll degradation and cell death.[2][7][9]

  • Immediate Remedial Actions:

    • Reduce Light Stress: Move affected plants to an area with lower light intensity. High light can exacerbate oxidative damage (photo-oxidation).

    • Ensure Proper Nutrition: Verify that the plants are not suffering from nutrient deficiencies, particularly nitrogen and magnesium, which are essential for chlorophyll.

  • Experimental Protocol: Assessing Cellular Damage Quantifying the level of stress can help validate the cause and evaluate the effectiveness of your mitigation strategies.

    Step-by-Step Methodology:

    • Chlorophyll Content Analysis:

      • Collect leaf samples from control and treated plants.

      • Extract chlorophyll using a solvent like 80% acetone or ethanol.

      • Measure the absorbance of the extract using a spectrophotometer at 645 nm and 663 nm.

      • Calculate the chlorophyll concentration. A significant decrease in treated plants confirms chlorosis.[9]

    • Oxidative Stress Markers (Advanced):

      • Measure hydrogen peroxide (H₂O₂) levels or malondialdehyde (MDA) content, which is a marker for lipid peroxidation.[7] An increase in these markers indicates significant oxidative stress.

Symptom Cluster 3: Stunted Plant Growth and Poor Root Development
  • Primary Suspected Cause: Chronic exposure to a supra-optimal concentration that doesn't kill the plant outright but disrupts normal development, particularly inhibiting root elongation and apical growth.[10]

  • Immediate Remedial Actions:

    • Activated Charcoal: If using a soil or hydroponic system, consider adding activated charcoal to the medium. It can adsorb and neutralize excess organic compounds, including auxin-like molecules.

    • Cease Application: Immediately stop further application of the compound and allow the plant time to recover.

  • Experimental Protocol: Quantifying Growth Inhibition This protocol allows for a clear quantitative assessment of the impact on overall plant health.

    Step-by-Step Methodology:

    • At the end of your experiment, carefully harvest the entire plant.

    • Separate the shoots from the roots.

    • Gently wash the roots to remove all soil or media.

    • Measure the fresh weight of both the shoots and roots.

    • For a more accurate measure, dry the tissues in an oven at 60-70°C until a constant weight is achieved to determine the dry biomass.

    • Compare the biomass of treated plants to the control group. A significant reduction confirms a growth inhibition effect.[9]

Data Presentation & Visualization

Tables for Quick Reference

Table 1: Summary of Phytotoxicity Symptoms and Their Likely Molecular Basis

Symptom ObservedPrimary Molecular CauseSecondary Effects
Leaf Curling, Stem SwellingAuxin Overload, Uncontrolled Cell ElongationPhysical stress on vascular tissues
Chlorosis (Yellowing)Ethylene Production, Oxidative StressChlorophyll degradation, nutrient imbalance
Necrosis (Tissue Death)Severe Oxidative Stress, Cell Membrane DamageComplete loss of photosynthetic capacity
Stunted GrowthDisruption of Hormonal Crosstalk, Root InhibitionReduced nutrient and water uptake

Table 2: Example Layout for a Dose-Response Experiment to Determine Phytotoxic Threshold

Treatment GroupConcentration# of ReplicatesObservation Day 3 (Epinasty Score 0-5)Observation Day 7 (Chlorosis Score 0-5)Final Dry Biomass (g)
Control0 µM500
T11 µM5
T25 µM5
T310 µM5
T425 µM5
T550 µM5
Diagrams for Conceptual Understanding

Troubleshooting_Workflow A Symptom Observed (e.g., Leaf Curling, Chlorosis) B Identify Symptom Cluster (Acute vs. Chronic) A->B C Implement Immediate Remedial Actions (Wash, Flush, Reduce Stress) B->C D Design & Execute Diagnostic Protocol (Dose-Response, Biomass Analysis) C->D E Analyze Data & Identify NOAEL / LOAEL D->E F Revise Experimental Plan: - Adjust Concentration - Modify Application Method E->F G Resume Experiment with Optimized Protocol F->G Auxin_Toxicity_Pathway cluster_0 Cellular Events cluster_1 Observable Symptoms A High Concentration of 4-Carbamoylphenylacetic Acid B Auxin Receptor Saturation A->B C Uncontrolled Cell Elongation & Division B->C D Ethylene Overproduction B->D E Oxidative Stress (ROS Production) B->E F Epinasty, Stem Swelling, Leaf Distortion C->F G Chlorosis & Senescence D->G E->G H Necrosis (Tissue Death) E->H

Caption: Proposed mechanism of auxin-induced phytotoxicity.

References

  • Vertex AI Search. (n.d.). Plant Toxicity Mechanisms.
  • Farmonaut. (2024, October 1). Phytotoxicity: Symptoms, Causes & Crop Management.
  • Farmonaut. (2025, December 26). Phytotoxicity Treatment: 7 Sustainable Methods 2026.
  • Greenlife. (2025, November 4). How To Manage Phytotoxicity | 2026 Update.
  • UC IPM. (n.d.). Other Chemical Phytotoxicity.
  • MDPI. (2023, May 24). Plant Toxic Proteins: Their Biological Activities, Mechanism of Action and Removal Strategies.
  • Knowledge. (2021, December 10). How to avoid common phytotoxicity? How to remedy it?.
  • ONW Newsletter. (n.d.). Avoiding Pesticide Phytotoxicity, Vol.1, Issue 17.
  • DTIC. (n.d.). The Determination of Phytotoxicity.
  • SciSpace. (n.d.). Phytotoxicity: An Overview of the Physiological Responses of Plants Exposed to Fungicides.
  • University of Missouri. (n.d.). Herbicide Mode of Action.
  • NIH. (n.d.). (4-Carbamoylphenyl)boronic acid.
  • MDPI. (2023, January 6). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants.
  • SciELO. (n.d.). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • Sinocure Chemical Group. (n.d.). Comprehensive Overview of 4-Hydroxyphenylacetic Acid: Properties, Synthesis, Applications, and Biological Activity.
  • JIPB. (n.d.). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • NIH. (2023, October 29). Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera.
  • PubMed. (2009, March 15). Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them.
  • PubMed. (2012, August 7). Enantioselective damage of diclofop acid mediated by oxidative stress and acetyl-CoA carboxylase in nontarget plant Arabidopsis thaliana.
  • MDPI. (2021, December 11). Phytotoxicity in Seedlings of Rhizophora mangle (L.) Exposed to 2,4-Dichlorophenoxyacetic Acid under Experimental Conditions.
  • PubMed. (2015, November 15). Accumulation and phytotoxicity of perfluorooctanoic acid in the model plant species Arabidopsis thaliana.
  • MilliporeSigma. (n.d.). Applications of 4,4'-Biphenyldicarboxylic Acid in High-Performance Materials and Pharmaceuticals.
  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid.

Sources

Optimization

Technical Support Center: Separation &amp; Purification of 4-Carbamoylphenylacetic Acid (4-CPAA)

Welcome to the Downstream Processing (DSP) Technical Support Center for 4-carbamoylphenylacetic acid (4-CPAA) . 4-CPAA is a critical bioactive metabolite natively produced by Pseudomonas chlororaphis O6, widely recognize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Downstream Processing (DSP) Technical Support Center for 4-carbamoylphenylacetic acid (4-CPAA) . 4-CPAA is a critical bioactive metabolite natively produced by Pseudomonas chlororaphis O6, widely recognized for[1], and serves as a highly valuable intermediate in pharmaceutical synthesis (e.g., Atenolol).

This guide provides researchers and drug development professionals with self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks for extracting 4-CPAA from complex fermentation broths.

Standard Operating Protocol (SOP): Core Separation Workflow

To successfully isolate 4-CPAA, the downstream workflow must account for the molecule's dual functional groups: a polar amide (


) and an ionizable carboxylic acid (

).

Step 1: Primary Clarification

  • Action: Centrifuge the raw fermentation broth at 10,000 × g for 20 minutes at 4°C to pellet P. chlororaphis cells. Filter the resulting supernatant through a 0.22 µm polyethersulfone (PES) membrane.

  • Causality: Removing cellular debris and insoluble polymeric substances prevents severe emulsion formation during subsequent solvent extraction.

Step 2: Acidification (The Critical Control Point)

  • Action: Gradually add 2M

    
     or HCl to the cell-free supernatant while stirring continuously until the pH stabilizes at 2.0–2.5 .
    
  • Causality: The

    
     of the carboxylic acid group on 4-CPAA is approximately 4.3. At the physiological pH of the fermentation broth (~7.0), the molecule exists as a highly water-soluble carboxylate salt. Lowering the pH two units below the 
    
    
    
    ensures >99% of the molecules are protonated into their neutral, lipophilic free-acid form, enabling solvent partitioning.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add an equal volume (1:1 v/v) of Ethyl Acetate (EtOAc) to the acidified broth. Agitate vigorously for 15 minutes, then allow the phases to separate. Repeat the extraction twice and pool the organic layers.

  • Causality: EtOAc possesses a moderate dielectric constant (~6.0) and hydrogen-bonding capabilities, making it the ideal thermodynamic environment to solvate both the amide and the protonated carboxylic acid, while leaving highly polar sugars and salts in the aqueous waste.

Step 4: Concentration & Crystallization

  • Action: Evaporate the pooled organic phase under reduced pressure (rotary evaporator) at a strict temperature of < 40°C until the volume is reduced by 80%. Cool the concentrate to 4°C to induce crystallization. Filter and dry the pure 4-CPAA crystals.

DSP Workflow Visualization

G Broth Fermentation Broth (P. chlororaphis O6) Centrifugation Primary Clarification (Centrifugation & Filtration) Broth->Centrifugation Acidification Acidification (pH adjustment to 2.5) Centrifugation->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Aqueous Aqueous Phase (Waste/Recycle) Extraction->Aqueous Organic Organic Phase (4-CPAA in EtOAc) Extraction->Organic SPE Solid-Phase Extraction (C18 Cartridge Polishing) Organic->SPE Crystallization Concentration & Crystallization SPE->Crystallization Pure Pure 4-CPAA (>98% Yield) Crystallization->Pure

Downstream processing workflow for 4-CPAA separation from fermentation broth.

Quantitative Data: Extraction Optimization

The following table summarizes the thermodynamic partitioning behavior of 4-CPAA under varying extraction conditions. These metrics serve as a self-validating benchmark for your process.

ParameterSolventPartition Coefficient (

)
Recovery Yield (%)Mechanistic Observation
pH 7.0 Ethyl Acetate0.05< 5%Carboxylic acid is fully ionized (carboxylate); molecule remains trapped in the aqueous phase.
pH 4.5 Ethyl Acetate1.20~ 55%pH is near the

(~4.3); partial protonation leads to incomplete extraction.
pH 2.5 Ethyl Acetate18.5> 92%Optimal protonation; neutral free acid exhibits high solubility in the organic phase.
pH 2.5 Chloroform4.3~ 65%Non-polar solvent fails to adequately solvate the polar amide group, reducing efficiency.

Troubleshooting Guides & FAQs

Q1: I am experiencing severe, unbreakable emulsion formation during the liquid-liquid extraction step. How can I resolve this? Cause: Pseudomonas species are prolific producers of biosurfactants (such as rhamnolipids and lipopeptides) during fermentation. These amphiphilic molecules stabilize the oil-water interface, creating stubborn emulsions. Solution:

  • Salting Out: Add NaCl (up to 10% w/v) to the aqueous phase prior to solvent addition. This increases the ionic strength of the aqueous phase, decreasing the solubility of the biosurfactants and destabilizing the micellar structures.

  • Mechanical Disruption: Pass the emulsified biphasic layer through a filtration pad of Celite (diatomaceous earth) to mechanically shear and break the emulsion.

Q2: My final 4-CPAA crystals show a significant impurity peak on HPLC corresponding to a dicarboxylic acid derivative. What happened? Cause: The amide group (


) on 4-CPAA is highly susceptible to acid-catalyzed hydrolysis, converting it into 1,4-phenylenediacetic acid. This degradation pathway is exponentially accelerated if the highly acidified broth (pH < 2.5) is subjected to elevated temperatures during solvent evaporation.
Solution:  Maintain strict thermal control. Never exceed 40°C  during rotary evaporation or vacuum concentration. Ensure rapid solvent removal under high vacuum to minimize thermal exposure time.

Q3: Why is my recovery yield so low (< 50%) even when using Ethyl Acetate? Cause: Inadequate or unstable acidification. Buffering components inherent to complex fermentation media (e.g., phosphates, amino acids) can cause the pH to drift upward after the initial acid addition. If the pH drifts to 4.0, nearly 50% of the target molecule reverts to its ionized, water-soluble form. Solution: Implement a self-validating check: Verify the pH of the aqueous broth after the addition of the solvent. Ensure the final pH is permanently stabilized at 2.0–2.5 before proceeding with the extraction agitation.

Q4: Can I use Solid-Phase Extraction (SPE) directly on the broth to skip the liquid-liquid extraction entirely? Cause/Context: Direct SPE is theoretically possible but often leads to rapid column fouling due to the high protein and lipid content of raw fermentation broth. Solution: As validated in, rigorous pre-clarification is mandatory[2]. If skipping LLE, centrifuge the broth at 48,000 × g for 30 minutes. Apply the supernatant to a methanol-activated C18 Sep-Pak cartridge[2]. Wash the column with 30% to 40% ethanol to elute polar impurities, and finally elute the purified 4-CPAA using 70% ethanol[2].

References

  • Source: Google Patents (KR100891720B1)
  • Source: Google Patents (US5900236A)

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Phenylacetic Acid Derivatives

Status: Operational Ticket ID: T-PAA-OPT-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-PAA-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Phenylacetic acid (PAA) and its derivatives are fundamental scaffolds in pharmaceutical development (e.g., NSAIDs like Diclofenac). These compounds are weak acids (pKa ≈ 4.3) and are notorious for peak tailing in Reversed-Phase HPLC (RP-HPLC).

This guide moves beyond generic advice. We treat the chromatographic system as a chemical equilibrium environment. Tailing here is rarely a "column failure" but rather a thermodynamic mismatch between the analyte's ionization state and the stationary phase surface chemistry.

Part 1: Diagnostic Workflow

Before modifying chemistry, we must isolate the variable. Use this decision tree to determine if the issue is Chemical (method parameters) or Physical (hardware/column health).

DiagnosticTree Start START: Observe Peak Tailing (As > 1.2) Q1 Do ALL peaks tail? (Including neutrals like Toluene/Uracil) Start->Q1 Physical PHYSICAL ISSUE (System/Hardware) Q1->Physical Yes Chemical CHEMICAL ISSUE (Method/Interaction) Q1->Chemical No ExtraVol Excessive Extra-Column Volume (Tubing/Cell) Physical->ExtraVol New installation Void Void Physical->Void Sudden onset Q2 Is the tailing specific to PAA derivatives? Chemical->Q2 Q3 Check Mobile Phase pH Q2->Q3 Yes Diluent Diluent Mismatch: Strong solvent injection Q2->Diluent No (Early eluters only) Ionization Ionization Issue: pH is near pKa (4.3) Q3->Ionization pH 3.0 - 5.5 Silanol Silanol Interaction: Secondary retention Q3->Silanol pH > 6.0

Figure 1: Root Cause Analysis Tree. Follow the logic path to distinguish between hardware failure and chemical incompatibility.

Part 2: The Mechanistic "Why"

To solve the problem, you must visualize the molecular conflict. PAA derivatives suffer from two competing equilibria:

  • Analyte Ionization:

    
    
    
  • Silanol Ionization:

    
    
    

When pH is near the pKa (approx 4.3 for PAA), the analyte exists as a mixture of neutral and ionized species. The ionized species (


) elutes faster (less hydrophobic), while the neutral species (

) elutes slower. This "retention time smear" manifests as tailing. Furthermore, accessible silanols on the silica surface can hydrogen bond with the carboxyl group.

Mechanism MobilePhase Mobile Phase pH ~ 4.3 Analyte PAA Derivative (Equilibrium) MobilePhase->Analyte Controls Ionization Stationary Stationary Phase (C18 + Silanols) Analyte->Stationary Hydrophobic Retention (Desired) Analyte->Stationary Secondary Silanol H-Bonding (Undesired) Result PEAK TAILING Analyte->Result Mixed Species (Split retention)

Figure 2: The Thermodynamic Conflict. Tailing arises when the mobile phase fails to lock the analyte into a single state.

Part 3: Troubleshooting & FAQs

Q1: My mobile phase is pH 4.0. Why is the tailing so severe?

A: You are operating exactly in the "Danger Zone." For PAA (pKa ~4.3), a pH of 4.0 means the molecule is roughly 33% ionized and 67% neutral.

  • The Rule of 2: To ensure >99% of the analyte is in a single state, the pH must be pKa ± 2 .

  • The Fix: Lower the pH to < 2.3 .

    • At pH 2.3, the carboxyl group is fully protonated (

      
      ). It behaves like a neutral, hydrophobic molecule, interacting cleanly with the C18 ligand and ignoring the ionized silanols.
      
Q2: Which buffer is best for this low pH?

A: Phosphate is the gold standard for UV detection; Formic Acid for MS.

  • Phosphate (pH 2.1 - 2.5): Use Potassium Dihydrogen Phosphate (

    
    ) adjusted with Phosphoric Acid (
    
    
    
    ). It provides excellent buffering capacity at low pH and suppresses silanol activity effectively [1].
  • Formic Acid (0.1%): If using LC-MS, 0.1% Formic Acid (pH ~2.7) is standard. However, if tailing persists, you may need to add 0.05% TFA (Trifluoroacetic acid) . TFA acts as an ion-pairing agent that "masks" silanols, though it may suppress MS signal slightly [2].

Q3: I changed the pH, but the peak is still broad. Could it be the diluent?

A: Yes. This is the "Solvent Strength Mismatch." If you dissolve your PAA derivative in 100% Methanol but your initial mobile phase is 90% Water, the sample "races" through the column head before precipitating or focusing.

  • The Test: Inject the sample dissolved in the mobile phase (or a weaker solvent).

  • The Fix: Ensure the sample diluent matches the initial mobile phase strength (e.g., 50:50 Methanol:Buffer) [3].

Q4: Does the column type really matter if I fix the pH?

A: Absolutely. "Type A" (older, acidic) silica will always cause tailing for acidic/polar compounds.

  • Requirement: Use Type B (High Purity) silica with End-capping .[1]

  • End-capping: A secondary bonding step that covers accessible silanols with small trimethylsilyl groups, preventing the PAA carboxyl group from hydrogen bonding with the silica surface [4].

Part 4: Optimized Experimental Protocol

Objective: Achieve USP Tailing Factor (


) < 1.2 for Phenylacetic Acid Derivatives.
Mobile Phase Preparation
  • Buffer (Solvent A): 20 mM

    
     in HPLC-grade water.
    
    • Adjust pH to 2.3 using 85%

      
      .
      
    • Why? Locks PAA in neutral form; suppresses silanol ionization.

  • Organic (Solvent B): Acetonitrile (ACN) or Methanol (MeOH).

    • Note: ACN often yields sharper peaks due to lower viscosity, but MeOH can offer different selectivity.

Column Selection
  • Stationary Phase: C18 (L1) or Phenyl-Hexyl (L11).

  • Geometry: 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Critical Spec: High carbon load (>15%) and "fully end-capped."

Sample Preparation
  • Diluent: 50:50 Water:ACN (must be weaker than or equal to initial gradient conditions).

  • Concentration: 0.1 - 0.5 mg/mL (Avoid mass overload).

Gradient Profile (Example)
Time (min)% Buffer (A)% Organic (B)Comment
0.09010Focuses analyte at head of column
15.04060Elution of PAA derivatives
20.01090Wash
20.19010Re-equilibration

Part 5: Data Summary & Impact Analysis

The following table summarizes the impact of pH and Diluent on the Tailing Factor (


) of a generic Phenylacetic Acid derivative (based on theoretical pKa behavior and standard chromatographic principles [5, 6]).
Parameter ChangedConditionTailing Factor (

)
Result Interpretation
Mobile Phase pH pH 2.3 1.05 Optimal. Analyte fully protonated.
Mobile Phase pHpH 4.31.85Critical Failure. Mixed ionization state.
Mobile Phase pHpH 7.01.30Acceptable, but retention time drops significantly (ionized).
Sample Diluent Mobile Phase 1.08 Optimal. Good focusing.
Sample Diluent100% ACN2.10Failure. Solvent mismatch causes peak broadening.
Column Type End-capped C18 1.10 Optimal. Silanols blocked.
Column TypeNon-Endcapped1.65Failure. Silanol H-bonding drag.

References

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Notes. [Link]

  • ResearchGate. "How can I prevent peak tailing in HPLC?" (Discussion on TFA vs Formic Acid). [Link]

  • MicroSolv Tech. "Base-Deactivated HPLC Column? Understanding Silanol Activity." [Link]

  • Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." LCGC Blog. [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for the Extraction of 2-(4-Carbamoylphenyl)acetic acid

Welcome to the technical support resource for the handling and purification of 2-(4-Carbamoylphenyl)acetic acid. This guide, structured in a responsive question-and-answer format, is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the handling and purification of 2-(4-Carbamoylphenyl)acetic acid. This guide, structured in a responsive question-and-answer format, is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your extraction workflows effectively.

Frequently Asked Questions (FAQs)

Q1: Why is pH the most critical parameter for the extraction of 2-(4-Carbamoylphenyl)acetic acid?

The pH of the aqueous phase is the primary driver of extraction efficiency because it directly controls the ionization state of the molecule. 2-(4-Carbamoylphenyl)acetic acid possesses a carboxylic acid functional group (-COOH), which can exist in two forms: a neutral (protonated) form and an ionic (deprotonated) salt form.

  • In its neutral form (low pH) , the molecule is less polar and exhibits significantly higher solubility in organic solvents, allowing it to be extracted from an aqueous sample into an immiscible organic layer.

  • In its ionic form (high pH) , the molecule is highly polar and preferentially dissolves in the aqueous phase, allowing it to be selectively removed from an organic layer.

This pH-dependent solubility is the core principle behind acid-base liquid-liquid extraction, a powerful technique for purification.[1][2][3]

Q2: What are the key functional groups in 2-(4-Carbamoylphenyl)acetic acid and how do they influence the extraction strategy?

The molecule has two principal functional groups that dictate its chemical behavior:

  • Carboxylic Acid (-COOH): This is the primary handle for pH-mediated extraction. It is an acidic group that will be deprotonated under basic conditions.

  • Amide (-CONH₂): The carbamoyl group is generally considered neutral under the mild acidic and basic conditions used for standard extractions. However, it is susceptible to hydrolysis to a carboxylic acid under harsh conditions (i.e., strong acids or bases, especially with heat), which could lead to impurity generation. Therefore, the choice of acid and base and the duration of exposure are important considerations.

The extraction strategy almost exclusively targets the reversible ionization of the carboxylic acid group.

Q3: What is the pKa of 2-(4-Carbamoylphenyl)acetic acid and why is it essential?

The pKa is the pH at which the carboxylic acid group is 50% in its protonated (neutral) form and 50% in its deprotonated (ionic) form. While an experimentally determined pKa for this specific molecule is not readily published, we can estimate it based on structurally similar compounds like phenylacetic acid (pKa ≈ 4.3). The carbamoyl group is weakly electron-withdrawing, which would slightly increase the acidity of the carboxylic acid. Therefore, a reasonable estimated pKa is approximately 4.0 – 4.5 .

Knowing the pKa is essential because it allows you to apply the "2 pH Unit Rule" for effective separation:

  • To ensure the compound is >99% in its neutral, organic-soluble form, the pH of the aqueous solution should be at least 2 units below the pKa.[4][5]

  • To ensure the compound is >99% in its ionic, aqueous-soluble form, the pH of the aqueous solution should be at least 2 units above the pKa.[4][5]

The relationship between pH, pKa, and the state of the molecule is visualized below.

Extraction_Workflow start Crude Sample (Aqueous Solution or Mixture) adjust_ph1 1. Adjust to pH ≤ 2.2 (e.g., with 1M HCl) start->adjust_ph1 extract 2. Extract 3x with Ethyl Acetate adjust_ph1->extract organic_phase Organic Phase: - Target Compound (Neutral) - Neutral Impurities extract->organic_phase Separation aqueous_phase1 Aqueous Phase: - Acidic/Basic Impurities - Salts extract->aqueous_phase1 back_extract 3. Wash Organic Phase with 5% NaHCO₃ (pH ≈ 8.4) organic_phase->back_extract organic_phase2 Organic Phase: - Neutral Impurities (Discard or Analyze) back_extract->organic_phase2 Separation aqueous_phase2 Aqueous Phase: - Target Compound (Ionic Salt) back_extract->aqueous_phase2 adjust_ph2 4. Adjust Aqueous Phase to pH ≤ 2.2 (e.g., with 1M HCl) aqueous_phase2->adjust_ph2 extract2 5. Extract 3x with fresh Ethyl Acetate adjust_ph2->extract2 final_organic Final Purified Organic Phase extract2->final_organic Separation final_aqueous Final Aqueous Phase (Waste) extract2->final_aqueous dry_evap 6. Dry (Na₂SO₄), Filter, Evaporate final_organic->dry_evap end_product Purified 2-(4-Carbamoylphenyl)acetic acid dry_evap->end_product

Caption: Step-by-step workflow for purification by acid-base extraction.

References
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
  • Wikipedia. (2023). Acid–base extraction.
  • Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Experiment 5.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • BenchChem. (n.d.). Technical Support Center: Optimizing pH for 6-Hydroxybentazon Liquid-Liquid Extraction.
  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • SCION Instruments. (2025). How Can We Improve Our Liquid-Liquid Extraction Processes?.
  • PubChem. (n.d.). Acetic Acid. National Center for Biotechnology Information.

Sources

Troubleshooting

Minimizing side reactions during amidation of 4-carboxyphenylacetic acid

Technical Support Center: Amidation of 4-Carboxyphenylacetic Acid Welcome to the technical support guide for navigating the complexities of amidation reactions involving 4-carboxyphenylacetic acid. This resource is desig...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amidation of 4-Carboxyphenylacetic Acid

Welcome to the technical support guide for navigating the complexities of amidation reactions involving 4-carboxyphenylacetic acid. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, with a specific focus on achieving high-yield, selective mono-amidation while minimizing common side reactions.

The primary challenge in the amidation of 4-carboxyphenylacetic acid lies in its bifunctional nature. The presence of two carboxylic acid groups—one aliphatic (acetic) and one aromatic (benzoic)—complicates the reaction, often leading to a mixture of products, including two possible mono-amides and the di-amide byproduct. This guide provides expert insights, troubleshooting strategies, and validated protocols to help you achieve your desired synthetic outcome with precision and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is di-amidation a major side reaction and how can it be minimized?

Di-amidation occurs when both carboxylic acid groups of 4-carboxyphenylacetic acid react with the amine. This is often the result of using an excess of the amine or the coupling reagent. The most effective way to minimize this is through strict stoichiometric control. Typically, the dicarboxylic acid should be used in a slight excess (e.g., 1.1 to 1.2 equivalents) relative to the amine, making the amine the limiting reagent. Additionally, slow, dropwise addition of the coupling reagent or the amine at a reduced temperature (e.g., 0 °C) can significantly favor mono-amidation by allowing for selective reaction at the more reactive site before the second site can react.

Q2: Which of the two carboxylic acid groups is more reactive?

The carboxylic acid of the acetic acid moiety is generally more reactive towards amidation than the one directly attached to the benzene ring. The pKa of the acetic acid proton is higher (less acidic) than the benzoic acid proton, meaning its conjugate base (the carboxylate) is stronger and more nucleophilic. Conversely, the benzoic acid group is deactivated by the electron-withdrawing nature of the phenyl ring, making its carbonyl carbon less electrophilic upon activation. Therefore, under kinetically controlled conditions, the reaction will preferentially occur at the aliphatic carboxyl group.

Q3: What are the recommended coupling reagents for this reaction?

For routine, cost-effective synthesis, the combination of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive such as HOBt (1-Hydroxybenzotriazole) or Oxyma Pure is highly recommended.[1] This system effectively activates the carboxylic acid while minimizing side reactions like N-acylurea formation and racemization if chiral amines are used.[2] For more challenging or sterically hindered amines, more potent phosphonium reagents (e.g., PyBOP ) or uronium/aminium reagents (e.g., HATU, HBTU ) can be employed, although their higher reactivity may require more careful control of temperature and stoichiometry to maintain selectivity.[2][3]

Q4: What is the purpose of additives like HOBt?

Additives are crucial, especially when using carbodiimides like EDC or DCC.[3] The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to form an inactive N-acylurea byproduct.[2] Additives like HOBt or HOAt intercept the O-acylisourea to form a more stable and selective active ester. This active ester then reacts cleanly with the amine to form the desired amide, thereby increasing the reaction rate and suppressing byproduct formation.[2]

Q5: Is it possible to achieve selective mono-amidation without using protecting groups?

Yes, it is the preferred industrial and laboratory approach for efficiency. Selective mono-amidation without protecting groups can be reliably achieved by controlling the reaction conditions as described above (stoichiometry, temperature, rate of addition).[4][5] However, if absolute selectivity for the less reactive benzoic acid site is required, or if other functional groups in the molecule are sensitive, a protecting group strategy may be necessary. This would involve selectively protecting the more reactive aliphatic acid (e.g., as a benzyl or t-butyl ester), performing the amidation on the free benzoic acid, and then deprotecting the ester.[6]

Key Mechanistic Considerations & Workflow

Understanding the reaction mechanism is key to controlling its outcome. The most common pathway for amidation involves the activation of a carboxylic acid to make the carbonyl carbon more electrophilic for attack by the amine nucleophile.

The Selectivity Challenge

The reaction of 4-carboxyphenylacetic acid with an amine (R-NH₂) can lead to three potential products. The primary goal is to maximize the yield of the desired mono-amide, which typically forms at the more reactive aliphatic acid site.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_products Potential Products SM1 4-Carboxyphenylacetic Acid P1 Desired Mono-amide (Aliphatic Site) SM1->P1 + R-NH₂ P2 Isomeric Mono-amide (Aromatic Site) SM1->P2 + R-NH₂ P3 Undesired Di-amide SM1->P3 + 2 R-NH₂ SM2 Amine (R-NH₂)

Caption: The competitive reaction pathways in the amidation of 4-carboxyphenylacetic acid.

Mechanism of Carbodiimide (EDC) / HOBt Activation

The use of EDC in combination with HOBt is a robust method that proceeds through a well-defined pathway, which prevents the formation of common byproducts.

G Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Highly Reactive Intermediate) Acid->O_Acyl + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable Intermediate) O_Acyl->HOBt_Ester + HOBt (Fast, Desired Path) N_Acyl N-Acylurea Byproduct (Undesired) O_Acyl->N_Acyl Rearrangement (Slow, Side Reaction) HOBt HOBt Amide Target Amide (R-CO-NHR') HOBt_Ester->Amide + Amine Amine Amine (R'-NH₂) EDC_Urea EDC-Urea Byproduct (Water Soluble)

Caption: Reaction mechanism for amide formation using EDC and HOBt.

Troubleshooting Guide

This table addresses common issues encountered during the amidation of 4-carboxyphenylacetic acid, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Mono-amide 1. Inactive or degraded coupling reagent. 2. Poor quality of starting materials (acid or amine). 3. Insufficient activation time before amine addition. 4. Sub-optimal pH or incorrect amount of base.1. Use a fresh, unopened bottle of the coupling reagent. 2. Verify the purity of starting materials via NMR or LC-MS. 3. Allow 15-30 minutes for the acid to activate with EDC/HOBt at 0 °C before adding the amine. 4. Use a non-nucleophilic base like DIPEA or NMM (1.1-1.5 eq.) to neutralize HCl salts and facilitate the reaction.
Significant Di-amide Formation 1. Incorrect stoichiometry (excess amine or coupling reagent). 2. Reaction temperature is too high, favoring the less selective pathway. 3. Rapid, single-addition of reagents.1. Use the amine as the limiting reagent (1.0 eq. amine to 1.1-1.2 eq. diacid). 2. Maintain the reaction temperature between 0 °C and room temperature. 3. Add the coupling reagent or the amine solution dropwise over 30-60 minutes using an addition funnel.
Unreacted Starting Material Remains 1. Incomplete coupling reaction. 2. Hydrolysis of the activated ester intermediate by moisture.1. Increase the overall reaction time (monitor by TLC/LC-MS). If necessary, switch to a more potent coupling reagent like HATU.[2] 2. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere (N₂ or Ar).
Formation of N-acylurea Byproduct 1. Use of a carbodiimide (EDC/DCC) without an additive.[2][3] 2. The amine is sterically hindered or electronically poor, leading to slow nucleophilic attack.1. Always use an additive like HOBt or Oxyma (1.0-1.2 eq.) when using carbodiimide coupling reagents. 2. For difficult amines, consider switching to a phosphonium (PyBOP) or uronium (HATU) reagent system, which does not form this type of byproduct.[2]
Difficulty in Purification 1. Similar polarity and solubility of the mono-amide, di-amide, and starting acid. 2. Presence of water-soluble byproducts (e.g., EDC-urea, HOBt).1. Utilize pH-based aqueous extraction. After reaction, dilute with an organic solvent (e.g., EtOAc) and wash with dilute acid (e.g., 1M HCl) to remove excess amine and base. Then, wash with dilute base (e.g., 5% NaHCO₃) to remove unreacted diacid and HOBt. The desired mono-amide should remain in the organic layer. 2. If extraction is insufficient, column chromatography on silica gel is the most effective method for separation.

Recommended Protocol: Selective Mono-amidation using EDC/HOBt

This protocol provides a reliable method for the synthesis of the mono-amide of 4-carboxyphenylacetic acid at the more reactive aliphatic carboxyl group.

Materials
  • 4-Carboxyphenylacetic acid (1.1 eq.)

  • Amine of interest (1.0 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq., if amine is an HCl salt, use 2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl Acetate, 1M HCl, 5% NaHCO₃ soln., Brine)

  • Drying agent (Na₂SO₄ or MgSO₄)

Experimental Procedure
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 4-carboxyphenylacetic acid (1.1 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Once cooled, add EDC·HCl (1.2 eq.) in one portion. Stir the mixture at 0 °C for 20 minutes to allow for the formation of the HOBt active ester.

  • Amine Addition: In a separate flask, dissolve the amine (1.0 eq.) and DIPEA in a small amount of anhydrous DMF. Using a syringe or dropping funnel, add this solution dropwise to the activated acid mixture at 0 °C over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M HCl (2x), 5% aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure mono-amide.

Troubleshooting Workflow for Low Yield

If your reaction results in a low yield, follow this logical workflow to diagnose the issue.

G Start Low Yield of Desired Mono-amide Check_Crude Analyze Crude Product by LC-MS/NMR Start->Check_Crude Di_Amide High Di-amide Content? Check_Crude->Di_Amide Main Impurity Profile Start_Mat High Unreacted Starting Material? Di_Amide->Start_Mat No Sol_Di_Amide Solutions: 1. Check Stoichiometry (use excess diacid). 2. Reduce Temperature to 0°C. 3. Add amine/coupling reagent slowly. Di_Amide->Sol_Di_Amide Yes Byproducts Major Byproducts Present (e.g., N-acylurea)? Start_Mat->Byproducts No Sol_Start_Mat Solutions: 1. Use fresh/anhydrous reagents & solvents. 2. Increase reaction time. 3. Switch to stronger coupling reagent (e.g., HATU). Start_Mat->Sol_Start_Mat Yes Clean_Low Clean Reaction, Low Mass Recovery Byproducts->Clean_Low No Sol_Byproducts Solutions: 1. Ensure HOBt/Oxyma was added with EDC. 2. Check amine purity/reactivity. Byproducts->Sol_Byproducts Yes Sol_Clean_Low Solutions: 1. Check for product loss during workup. (Is it water-soluble?) 2. Re-evaluate extraction/purification pH. Clean_Low->Sol_Clean_Low

Caption: A logical workflow for troubleshooting low peptide yield.

References

  • Valleix, A., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1648. [Link]

  • Encyclopedia MDPI. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Sabattini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4415–4424. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Reis, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Sabattini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Reddy, K. L., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3465-3468. [Link]

  • Reis, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Nyéki, O., et al. (2004). Synthesis of dicarboxylic acid monoamides. Current Organic Synthesis, 1(4), 379-397. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-(4-Carbamoylphenyl)acetic Acid and its Analogs

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) s...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of molecular structure. This guide offers an in-depth analysis of the 1H NMR spectrum of 2-(4-carbamoylphenyl)acetic acid, a compound of interest in medicinal chemistry. By comparing its spectral features with those of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a practical framework for interpreting complex NMR data, thereby facilitating more rapid and confident structural confirmation.

The Structural Significance of 2-(4-Carbamoylphenyl)acetic Acid

2-(4-Carbamoylphenyl)acetic acid features a phenylacetic acid core, a scaffold present in numerous bioactive molecules. The presence of a carbamoyl (carboxamide) group at the para-position of the phenyl ring introduces specific electronic effects that modulate the chemical environment of the molecule's protons, making its 1H NMR spectrum a unique fingerprint of its structure. Understanding this spectrum is crucial for confirming its synthesis, assessing its purity, and studying its interactions with biological targets.

Deciphering the 1H NMR Spectrum of 2-(4-Carbamoylphenyl)acetic Acid

Predicted 1H NMR Spectral Data for 2-(4-Carbamoylphenyl)acetic acid in DMSO-d6:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Carboxylic Acid (-COOH)~12.5Singlet (broad)1HN/A
Amide (-CONH2)~7.9 and ~7.4Two Singlets (broad)2HN/A
Aromatic (Ha)~7.8Doublet2H~8.0
Aromatic (Hb)~7.4Doublet2H~8.0
Methylene (-CH2-)~3.6Singlet2HN/A

Rationale Behind the Predicted Chemical Shifts:

  • Aromatic Protons (Ha and Hb): The phenyl ring is para-substituted, leading to a characteristic AA'BB' system that often appears as two distinct doublets. The carbamoyl group is an electron-withdrawing group, which deshields the ortho protons (Ha) more significantly than the meta protons (Hb), causing them to resonate at a lower field.

  • Methylene Protons (-CH2-): These protons are adjacent to both the aromatic ring and the carboxylic acid group. Their chemical shift is expected to be around 3.6 ppm, a value typical for benzylic protons further deshielded by a carbonyl group.

  • Amide Protons (-CONH2): The two protons of the primary amide are diastereotopic and are expected to appear as two separate broad singlets due to restricted rotation around the C-N bond and exchange with the solvent.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

A Comparative Analysis with Structural Analogs

To appreciate the subtle yet significant influence of the carbamoyl group, it is instructive to compare the predicted spectrum of 2-(4-carbamoylphenyl)acetic acid with the experimentally determined spectra of its structural analogs: phenylacetic acid and 4-methylphenylacetic acid.

CompoundAromatic Protons (δ, ppm)Methylene Protons (δ, ppm)Other Protons (δ, ppm)
2-(4-Carbamoylphenyl)acetic acid (Predicted) ~7.8 (d, 2H), ~7.4 (d, 2H)~3.6 (s, 2H)~12.5 (s, 1H, COOH), ~7.9, ~7.4 (s, 2H, CONH2)
Phenylacetic acid [1][2][3][4][5]~7.24-7.36 (m, 5H)~3.64 (s, 2H)~10.95 (brs, 1H, COOH)
4-Methylphenylacetic acid [6][7][8]~7.12-7.17 (m, 4H)~3.60 (s, 2H)~2.32 (s, 3H, CH3)

Key Observations from the Comparison:

  • Aromatic Region: The simple multiplet of phenylacetic acid is replaced by two distinct doublets in the para-substituted analogs, simplifying the spectral interpretation. The electron-donating methyl group in 4-methylphenylacetic acid shields the aromatic protons, causing them to resonate at a slightly higher field compared to the deshielded protons in 2-(4-carbamoylphenyl)acetic acid due to the electron-withdrawing carbamoyl group.

  • Methylene Protons: The chemical shift of the methylene protons remains relatively consistent across the three compounds, indicating that the electronic effect of the para-substituent on this position is minimal.

  • Unique Functional Group Protons: The presence of the carbamoyl group in the target molecule gives rise to two additional signals for the amide protons, which are absent in the other analogs. Similarly, the methyl group in 4-methylphenylacetic acid provides a characteristic singlet at around 2.32 ppm.

Experimental Protocol for 1H NMR Analysis

To ensure the acquisition of high-quality, reproducible 1H NMR data, the following experimental protocol is recommended:

1. Sample Preparation: a. Accurately weigh 5-10 mg of the solid sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a clean, dry vial. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required. d. Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe to the appropriate frequency. c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. d. Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale using the solvent peak or the internal standard. d. Integrate the signals to determine the relative number of protons corresponding to each peak. e. Analyze the peak multiplicities and coupling constants to deduce the connectivity of the protons in the molecule.

Visualizing Molecular Structure and NMR Correlations

To further aid in the understanding of the molecular structure and its corresponding 1H NMR spectrum, a graphical representation is provided below.

Sources

Comparative

A Comparative Guide to FTIR Analysis: Distinguishing Amide and Carboxylic Acid Functional Groups in 4-Chlorophenoxyacetic Acid (4-CPA)

For researchers and professionals in drug development and analytical chemistry, Fourier-Transform Infrared (FTIR) spectroscopy remains an indispensable tool for the rapid and definitive identification of functional group...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, Fourier-Transform Infrared (FTIR) spectroscopy remains an indispensable tool for the rapid and definitive identification of functional groups. Its power lies in its ability to probe the vibrational modes of molecules, which act as unique structural fingerprints. This guide provides an in-depth comparison of the characteristic FTIR spectral features of carboxylic acids and amides, using the plant growth regulator 4-Chlorophenoxyacetic Acid (4-CPA) as a prime exemplar for the carboxylic acid moiety. We will dissect the theoretical underpinnings of these vibrational modes, present a validated experimental protocol, and offer field-proven insights for unambiguous spectral interpretation.

Pillar 1: The Vibrational Basis of Functional Group Identification

Infrared spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, such as stretching and bending. The resulting absorption spectrum provides a detailed molecular signature.

The Carboxylic Acid Moiety: A Case of Strong Intermolecular Forces

The carboxylic acid group (-COOH) presents one of the most distinctive signatures in FTIR spectroscopy, largely due to its profound ability to form strong hydrogen bonds. In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded cyclic dimers. This dimerization is the dominant causal factor behind their characteristic spectral features.

  • O-H Stretching: In a non-hydrogen-bonded (monomeric) state, the O-H stretch appears as a sharp, strong peak around 3500-3700 cm⁻¹. However, the extensive hydrogen bonding in the dimerized form significantly weakens the O-H bond, broadening the potential energy well. This results in an exceptionally broad and intense absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹ [1][2][3]. This broad "tongue" is often the most recognizable feature of a carboxylic acid.

  • C=O Stretching: The carbonyl (C=O) stretch in a monomeric carboxylic acid is found near 1760 cm⁻¹. In the dimer, electron density is pulled away from the carbonyl carbon, slightly weakening the C=O double bond. This causes a shift to a lower wavenumber (a red-shift), typically appearing as a very strong, sharp peak in the range of 1700-1725 cm⁻¹ [4][5].

  • Coupled C-O Stretching and O-H Bending: The spectrum is further complicated by the coupling of C-O stretching and in-plane O-H bending vibrations, which gives rise to bands in the 1400-1440 cm⁻¹ and near 1300 cm⁻¹ regions[1]. A characteristic broad absorption centered around 920 cm⁻¹ is also attributed to the out-of-plane O-H bend of the dimer[4].

The Amide Moiety: A Story of Coupled Vibrations

Amides (R-CO-NR'R'') are fundamental to biological and pharmaceutical chemistry and possess a unique set of coupled vibrations that make them readily identifiable. Unlike carboxylic acids, their key spectral features are defined by the interplay between the C=O, C-N, and N-H bonds. We will focus on secondary amides (-CO-NHR), which provide a clear comparison to the -COOH group.

  • N-H Stretching: In a non-hydrogen-bonded state, the N-H stretch of a secondary amide appears as a single, sharp peak around 3400-3500 cm⁻¹. Hydrogen bonding causes this peak to broaden and shift to a lower frequency, typically appearing in the 3370-3170 cm⁻¹ range[6][7]. While broad, it is significantly sharper than the O-H stretch of a carboxylic acid dimer. Primary amides (-CONH₂) will show two bands in this region due to symmetric and asymmetric stretching[6].

  • Amide I Band (C=O Stretch): This is one of the most intense and useful bands in the amide spectrum, appearing between 1630-1680 cm⁻¹ [8][9][10]. It is primarily due to the C=O stretching vibration (70-85%)[10]. Its position is sensitive to hydrogen bonding and the local conformational environment.

  • Amide II Band (N-H Bending & C-N Stretching): The Amide II band is a defining feature of secondary amides and does not exist for carboxylic acids. It is a mixed vibration, arising from the N-H in-plane bending (40-60%) and C-N stretching (18-40%)[10]. This strong, characteristic band appears between 1515-1570 cm⁻¹ and is a powerful diagnostic tool[6][11].

  • Amide III Band: This is a more complex and generally weaker band found between 1250-1350 cm⁻¹, resulting from a mixture of C-N stretching and N-H bending[12][13].

Pillar 2: A Self-Validating Experimental Protocol

To ensure data integrity, every protocol must be a self-validating system. The following details a robust method for acquiring a high-quality FTIR spectrum of a solid sample like 4-CPA using an Attenuated Total Reflectance (ATR) accessory, a common and reliable technique.

Experimental Workflow: ATR-FTIR Analysis

G Diagram 1: ATR-FTIR Experimental Workflow cluster_prep Instrument Preparation cluster_sample Sample Analysis cluster_process Data Processing bg 1. Collect Background Spectrum (Clean ATR Crystal, No Sample) clean 2. Clean ATR Crystal (e.g., with Isopropanol) bg->clean Removes atmospheric CO2/H2O and previous sample signals apply_sample 3. Apply Small Amount of Solid 4-CPA Powder clean->apply_sample apply_pressure 4. Apply Pressure with Anvil (Ensures Good Contact) apply_sample->apply_pressure collect_spectrum 5. Acquire Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) apply_pressure->collect_spectrum process 6. Perform Baseline Correction and Peak Identification collect_spectrum->process

Caption: A flowchart of the step-by-step ATR-FTIR experimental protocol.

Methodology:

  • Instrument Preparation & Background Scan:

    • Action: Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Run a background spectrum with the clean, empty crystal.

    • Causality: The background scan is critical as it measures the ambient atmosphere (CO₂ and water vapor) and the instrument's intrinsic response. This background is then mathematically subtracted from the sample spectrum, ensuring that the final data represents only the sample itself.

  • Sample Application:

    • Action: Place a small amount of the solid 4-CPA powder directly onto the center of the ATR crystal.

    • Causality: ATR is a surface technique. The infrared beam penetrates only a few microns into the sample. Therefore, only a small amount of material is needed, but intimate contact with the crystal surface is paramount for a strong signal.

  • Data Acquisition:

    • Action: Lower the built-in press or anvil to apply consistent pressure to the sample, then initiate the scan. Typical parameters are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, co-adding 16 to 32 scans.

    • Causality: Applying pressure ensures a uniform, void-free interface between the sample and the crystal, maximizing signal intensity and reproducibility. Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum.

  • Data Processing:

    • Action: After acquisition, perform an automated or manual baseline correction and use the software's peak-picking tool to identify the precise wavenumbers of the absorption maxima.

    • Causality: Baseline correction removes any broad, rolling features that are not part of the sample's absorption spectrum, making peak identification more accurate.

Pillar 3: Comparative Data Analysis

The following table and diagrams summarize the key distinguishing FTIR peaks for the carboxylic acid group in 4-CPA and a representative secondary amide.

Table 1: Comparison of Characteristic FTIR Peaks

Vibrational Mode4-CPA (Carboxylic Acid)Representative Secondary AmideKey Differentiator
O-H / N-H Stretch ~2500-3300 cm⁻¹ (very broad, strong)~3170-3370 cm⁻¹ (medium, sharper)The immense breadth of the carboxylic acid O-H is unmistakable.
C=O Stretch ~1705-1720 cm⁻¹ (strong, sharp)Amide I: ~1630-1680 cm⁻¹ (strong, sharp)The amide C=O is typically at a lower wavenumber than the acid dimer.
N-H Bend + C-N Stretch N/AAmide II: ~1515-1570 cm⁻¹ (strong)The presence of the strong Amide II band is definitive for a secondary amide.
Aromatic C=C Stretch ~1492, 1411 cm⁻¹[14]Present, but may be overlappedCommon to both, less useful for differentiation of these functional groups.
C-O-C Ether Stretch ~1236 cm⁻¹[14]N/ASpecific to the ether linkage in 4-CPA.
C-O Stretch / O-H Bend ~1420 cm⁻¹ & ~1300 cm⁻¹N/AThese coupled modes are characteristic of the -COOH group.

Visualizing the Molecular Interactions

Caption: The cyclic dimer formation of 4-CPA via intermolecular hydrogen bonds.

Caption: Primary vibrational modes used to identify a secondary amide functional group.

Conclusion: An Unambiguous Differentiation

While both carboxylic acids and amides contain a carbonyl group, their FTIR spectra are profoundly different and allow for their clear and unambiguous identification. For 4-CPA, the defining feature is the immensely broad O-H stretching band from 2500-3300 cm⁻¹, a direct consequence of strong hydrogen-bonded dimerization, paired with a C=O stretch around 1710 cm⁻¹.

In contrast, an amide is characterized by a much sharper N-H stretch above 3100 cm⁻¹ and, most importantly, the presence of two distinct bands in the carbonyl region: the Amide I (C=O stretch) band around 1660 cm⁻¹ and the diagnostically crucial Amide II (N-H bend/C-N stretch) band near 1540 cm⁻¹. The absence of the broad O-H feature and the presence of the Amide II band are definitive evidence for an amide over a carboxylic acid. This comparative knowledge, grounded in the principles of molecular vibration and validated by robust experimental practice, is essential for any scientist leveraging FTIR spectroscopy for structural elucidation.

References

  • ResearchGate. (n.d.). Poly(amide)s obtained from 4-(4-((4-(4-aminophenoxy)phenyl)diphenylsilyl)phenoxy)benzenamine and dicarboxylic acids containing diphenylsilarylene units. Synthesis and characterization.
  • ResearchGate. (2022). FTIR spectra of the amide I band for (A) ¹²C = O (non-isotopically....
  • National Center for Biotechnology Information. (n.d.). (4-Chlorophenoxy)acetic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational modes for amide A, amide I, amide II, and amide III local to C α.
  • Piatkowski, L., et al. (2012). Vibrational relaxation pathways of amide I and amide II modes in N-methylacetamide. The Journal of Chemical Physics. AIP Publishing.
  • Malaysian Journal of Analytical Sciences. (n.d.).
  • Smith, B. C. (2018).
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • MDPI. (2025).
  • AIP Publishing. (2005). Vibrational coupling in carboxylic acid dimers.
  • PMC. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids.
  • (n.d.). Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide.
  • ChemRxiv. (n.d.). Vibrational Stark Fields in Carboxylic Acid Dimers.
  • Academia.edu. (n.d.). Synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride and 4-(p-carboxybenzoyl) phthalic anhydride.
  • University of Hertfordshire. (2026). (4-chlorophenoxy)acetic acid. AERU.
  • PNAS. (n.d.). Vibrational analysis of peptides, polypeptides, and proteins: Characteristic amide bands of#-turns.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Thermo Fisher Scientific. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • Universallab. (2024).
  • EPA Archive. (n.d.). 4-Chlorophenoxy-acetic Acid (4-CPA): Reregistration Eligibility Decision (RED) Fact Sheet.
  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
  • DSpace@MIT. (2009). II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • (2023). Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer.
  • SIELC Technologies. (n.d.). 4-CPA.
  • ACS Publications. (2009). Vibrational Relaxation of Matrix-Isolated Carboxylic Acid Dimers and Monomers.
  • AIP Publishing. (2005). Vibrational coupling in carboxylic acid dimers.

Sources

Validation

HPLC method development for 2-(4-Carbamoylphenyl)acetic acid detection

An In-Depth Comparative Guide to HPLC Method Development for the Detection of 2-(4-Carbamoylphenyl)acetic Acid Introduction: The Analytical Challenge 2-(4-Carbamoylphenyl)acetic acid is a key compound in various pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Method Development for the Detection of 2-(4-Carbamoylphenyl)acetic Acid

Introduction: The Analytical Challenge

2-(4-Carbamoylphenyl)acetic acid is a key compound in various pharmaceutical contexts, often as a metabolite or a process-related impurity. Accurate and robust quantification is critical for ensuring drug safety, efficacy, and quality control. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the predominant analytical technique for this purpose. However, the molecule's polar nature and acidic functional group present specific challenges in achieving optimal chromatographic separation, namely peak shape, retention, and resolution from other matrix components.

This guide provides a comparative analysis of two distinct reversed-phase HPLC methods for the detection of 2-(4-Carbamoylphenyl)acetic acid. We will explore the rationale behind the selection of critical method parameters, compare their performance based on experimental data, and provide detailed protocols for implementation and validation.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties.

  • Structure: 2-(4-Carbamoylphenyl)acetic acid possesses both a carboxylic acid group and a carbamoyl (amide) group attached to a phenyl ring.

  • pKa: The carboxylic acid group has an estimated pKa of approximately 4.3. This is the most critical parameter for method development, as the ionization state of the molecule, which is controlled by the mobile phase pH, will directly impact its retention on a reversed-phase column.

  • UV Absorbance: The phenyl ring provides strong UV absorbance, with a maximum absorbance (λmax) typically observed around 230 nm. This makes UV detection a highly suitable and sensitive technique.

Method Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

The choice of stationary phase is paramount in reversed-phase HPLC. We compare the most common stationary phase, C18, with an alternative, Phenyl-Hexyl, which offers a different selectivity mechanism.

Method A: The Industry Standard - C18 with Acidified Mobile Phase

This method relies on a traditional C18 column, which separates analytes based primarily on hydrophobic interactions. To ensure reproducible retention and good peak shape for our acidic analyte, the mobile phase pH must be controlled. By setting the pH well below the analyte's pKa (e.g., pH < 3.0), the carboxylic acid group is fully protonated (non-ionized), increasing its hydrophobicity and retention on the C18 stationary phase.

Method B: An Alternative Approach - Phenyl-Hexyl with Modified Selectivity

A Phenyl-Hexyl phase provides a mixed-mode separation mechanism. It offers standard hydrophobic interactions via its hexyl chains, but the phenyl rings introduce pi-pi (π-π) interactions. These secondary interactions can offer unique selectivity for aromatic compounds like 2-(4-Carbamoylphenyl)acetic acid, potentially improving resolution from closely eluting impurities, especially those that are also aromatic but differ in their substituent groups.

Experimental Data & Performance Comparison

The following table summarizes the performance of the two methods under optimized conditions. The data represents typical results obtained during method development and validation.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale for Difference
Retention Time (tR) 4.5 min5.8 minThe π-π interactions between the analyte's phenyl ring and the stationary phase in Method B provide an additional retention mechanism, leading to a longer retention time.
Tailing Factor (As) 1.21.1Both methods produce excellent peak symmetry. The slightly better symmetry in Method B may be attributed to the specific surface chemistry of the phenyl-hexyl phase reducing secondary interactions with residual silanols.
Theoretical Plates (N) > 8000> 9500Higher plate counts indicate better column efficiency. The mixed-mode interactions in Method B can lead to a more efficient separation for this specific analyte.
Resolution (Rs) 2.2 (from nearest impurity)3.1 (from nearest impurity)This is the key advantage of Method B. The alternative selectivity offered by the π-π interactions provides superior resolution from a critical aromatic impurity, which co-eluted partially with the main peak in Method A.

Experimental Workflow & Protocols

The development and validation of an HPLC method follow a logical sequence.

Caption: A typical workflow for HPLC method development and validation.

Detailed Protocol: Method B (Phenyl-Hexyl)

This protocol outlines the superior method identified during development.

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-8 min: 20% to 80% B

    • 8-10 min: 80% B

    • 10.1-12 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(4-Carbamoylphenyl)acetic acid reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • Working Standard (50 µg/mL): Dilute 1.0 mL of the stock solution to 20.0 mL with the mobile phase initial condition (80:20 Water:Acetonitrile).

  • Sample Preparation: Prepare the sample to have a theoretical concentration of approximately 50 µg/mL in the same diluent as the working standard. Filter through a 0.45 µm syringe filter before injection.

3. System Suitability Testing (SST):

Before sample analysis, perform five replicate injections of the working standard. The acceptance criteria should be:

  • Tailing Factor (As): ≤ 1.5.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Theoretical Plates (N): > 5000.

These criteria ensure the chromatographic system is performing adequately on the day of analysis.

Method Validation: A Trustworthy System

Validation is a formal process that proves an analytical method is suitable for its intended purpose. The protocol should be validated in accordance with authoritative guidelines such as ICH Q2(R1).

Caption: Key parameters for HPLC method validation as per ICH Q2(R1).

Conclusion and Recommendation

While a standard C18 column can provide acceptable results for the analysis of 2-(4-Carbamoylphenyl)acetic acid, this guide demonstrates that a Phenyl-Hexyl stationary phase offers superior performance. The key advantage of the Phenyl-Hexyl column (Method B) is the enhanced selectivity provided by π-π interactions, which results in significantly better resolution from closely related aromatic impurities. This improved resolution leads to a more robust and reliable method, which is crucial in a regulated drug development environment. Therefore, for the routine analysis and quality control of 2-(4-Carbamoylphenyl)acetic acid, Method B is the recommended approach.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Comparative

Mass spectrometry fragmentation pattern of 4-carbamoylphenylacetic acid

An in-depth understanding of the mass spectrometry (MS) fragmentation behavior of 4-carbamoylphenylacetic acid (C₉H₉NO₃) is essential for analytical chemists, particularly those working in drug development and agricultur...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the mass spectrometry (MS) fragmentation behavior of 4-carbamoylphenylacetic acid (C₉H₉NO₃) is essential for analytical chemists, particularly those working in drug development and agricultural biotechnology. Originally identified as a bioactive metabolite from Pseudomonas chlororaphis O6 capable of inducing systemic resistance against plant pathogens[1], this compound features both a primary amide and a carboxylic acid moiety.

This guide objectively compares the analytical performance of modern MS platforms (LC-ESI-MS/MS vs. GC-EI-MS) for the structural elucidation of 4-carbamoylphenylacetic acid, details its specific fragmentation pathways, and provides a field-proven, self-validating experimental protocol.

Analytical Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

When analyzing bifunctional, highly polar molecules like 4-carbamoylphenylacetic acid, the choice of ionization technique dictates the quality of the structural data. While Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is a legacy alternative for organic acids[2], Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the superior product choice for this specific compound.

Causality of Platform Selection: 4-carbamoylphenylacetic acid is highly hydrophilic and thermally labile. Under the high temperatures of a GC inlet, the primary amide is prone to thermal degradation, and the carboxylic acid causes severe chromatographic peak tailing unless subjected to complex derivatization (e.g., silylation or esterification)[2]. ESI, being a "soft" ionization technique, preserves the intact pseudo-molecular ion [M+H]⁺, allowing for precise precursor selection and targeted fragmentation (MS/MS) without the need for chemical derivatization[3].

Table 1: Performance Comparison for 4-Carbamoylphenylacetic Acid Analysis
ParameterLC-ESI-MS/MS (Preferred Product)GC-EI-MS (Alternative)
Sample Preparation Direct injection (Dilute & Shoot) or SPEExtensive (Requires derivatization)
Ionization Energy Soft (~3-5 kV, minimal in-source decay)Hard (70 eV, extensive fragmentation)
Molecular Ion [M] Intact[M+H]⁺ (m/z 180.06) highly abundantOften absent or <5% relative abundance
Structural Elucidation High (Controlled CID/HCD energy stepping)Moderate (Relies on spectral library matching)
Matrix Suitability Excellent for biological fluids/culture brothPoor (Matrix components foul the GC inlet)

Fragmentation Mechanisms and Pathways

In positive ion mode, 4-carbamoylphenylacetic acid yields a strong protonated molecular ion [M+H]⁺ at m/z 180.06. The fragmentation pattern is governed by the competing cleavages of the amide and carboxylic acid functional groups[4].

When subjected to Collision-Induced Dissociation (CID), the single bond cleavages adjacent to the carbonyl groups and the aromatic ring are highly favorable[5]. The primary fragmentation pathways include:

  • Loss of Ammonia (-17 Da): A hallmark of primary amides, yielding an acylium ion at m/z 163.04[4].

  • Loss of Water (-18 Da): Driven by the carboxylic acid moiety, yielding m/z 162.05[4].

  • Alpha Cleavage (-44 Da): Loss of the formamide radical/carbamoyl group (CONH₂), yielding a stable benzylic/aromatic fragment at m/z 136.05.

  • Benzylic Cleavage (-59 Da): Loss of the acetic acid side chain (CH₂COOH), yielding m/z 121.05.

Fragmentation M [M+H]+ m/z 180.06 F1 [M+H - H2O]+ m/z 162.05 M->F1 -H2O (18 Da) Carboxyl Cleavage F2 [M+H - NH3]+ m/z 163.04 M->F2 -NH3 (17 Da) Amide Cleavage F3 [M+H - CONH2]+ m/z 136.05 M->F3 -CONH2 (44 Da) Alpha Cleavage F4 [M+H - CH2COOH]+ m/z 121.05 M->F4 -CH2COOH (59 Da) Benzylic Cleavage F5 [C8H7O2]+ m/z 119.05 F1->F5 -HNCO (43 Da) Rearrangement

Fig 1: Proposed ESI-MS/MS fragmentation logic for 4-carbamoylphenylacetic acid.

Table 2: Quantitative Fragmentation Data (CID vs. HCD at 30 eV)

Higher-energy Collisional Dissociation (HCD) typically provides a more comprehensive lower-mass fragment profile compared to traditional ion-trap CID, which suffers from the "1/3 rule" low-mass cutoff.

Fragment Ion (m/z)Neutral LossProposed OriginCID Rel. Abundance (%)HCD Rel. Abundance (%)
180.06 NonePrecursor [M+H]⁺155
163.04 -17 Da (NH₃)Amide cleavage8540
162.05 -18 Da (H₂O)Carboxyl cleavage100 (Base)65
136.05 -44 Da (CONH₂)Alpha cleavage45100 (Base)
121.05 -59 Da (CH₂COOH)Benzylic cleavage2080

Validated Experimental Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates physical proof of system cleanliness and matrix effect correction, ensuring that the detected fragments are genuinely derived from the analyte and not from background interference.

Step-by-Step LC-ESI-MS/MS Protocol

1. Sample Preparation & Internal Standardization

  • Action: Spike 100 µL of the sample matrix with 10 µL of a stable isotope-labeled internal standard (IS), such as ¹³C₆-phenylacetic acid (1 µg/mL). Extract using Solid Phase Extraction (HLB cartridges).

  • Causality: The IS corrects for ion suppression in the ESI source and accounts for physical losses during SPE. Because the IS elutes at nearly the same time as the analyte, any matrix effect suppressing the analyte will equally suppress the IS, keeping the quantitative ratio intact.

2. Chromatographic Separation

  • Action: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use Mobile Phase A: 0.1% Formic Acid in Water, and Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: 4-carbamoylphenylacetic acid is highly hydrophilic. The addition of 0.1% formic acid lowers the pH below the pKa of the carboxylic acid (~4.3), keeping the molecule in its unionized, more hydrophobic state. This ensures adequate retention on the C18 stationary phase[3]. Simultaneously, the formic acid acts as an abundant proton donor for positive electrospray ionization.

3. Source Optimization (ESI+)

  • Action: Set capillary temperature to 275°C, spray voltage to 3.5 kV, and sheath gas to 40 arb.

  • Causality: 275°C is the optimal thermal threshold; it is hot enough to ensure complete droplet desolvation (preventing noisy baselines) but low enough to prevent the thermal degradation of the fragile primary amide group prior to mass analysis.

4. Self-Validating System Suitability Test (SST)

  • Action: Execute the following injection sequence: Double Blank (Solvent only) → Zero Blank (Solvent + IS) → LLOQ Standard → ULOQ Standard → Double Blank.

  • Causality: This sequence physically validates the integrity of the run. The final Double Blank must show a signal less than 5% of the LLOQ. If it passes, it proves the LC system is free of carryover and the MS source is not suffering from memory effects, validating all subsequent data.

Workflow S1 1. Sample Prep (SPE & IS Addition) S2 2. RP-HPLC (0.1% FA / MeCN) S1->S2 S3 3. ESI Source (Positive Mode) S2->S3 S4 4. MS/MS (CID / HCD) S3->S4 S5 5. Data Validation (SST & Blanks) S4->S5

Fig 2: Self-validating LC-ESI-MS/MS experimental workflow.

References

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. ResearchGate.[Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Agilent Technologies.[Link]

  • Measurement of phenylacetic acid in cerebrospinal fluid and plasma using combined gas chromatography/electron capture chemical ionization mass spectrometry. PubMed.[Link]

  • KR100891720B1 - 4-carbamoylphenylacetic acid from Pseudomonas chlororaphis O6 which induces resistance to plant diseases and uses thereof.

Sources

Validation

Comparative Guide: 4-Carbamoylphenylacetic Acid vs. Salicylic Acid for Disease Resistance

As agricultural biotechnology and drug development pivot toward sustainable, elicitor-based immunity, understanding the mechanistic divergence between endogenous hormones and microbial metabolites is critical. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

As agricultural biotechnology and drug development pivot toward sustainable, elicitor-based immunity, understanding the mechanistic divergence between endogenous hormones and microbial metabolites is critical. This guide provides an objective, data-driven comparison between Salicylic Acid (SA) —the classic endogenous mediator of Systemic Acquired Resistance (SAR)—and 4-Carbamoylphenylacetic Acid (4-ACPA) , a potent microbial elicitor derived from the rhizobacterium Pseudomonas chlororaphis O6 that triggers Induced Systemic Resistance (ISR)[1].

Mechanistic Divergence: SAR vs. ISR Pathways

The fundamental difference between SA and 4-ACPA lies in the evolutionary pathways they exploit to prime plant defenses.

  • Salicylic Acid (SA): SA is an endogenous phytohormone that directly triggers Systemic Acquired Resistance (SAR) . Accumulation of SA leads to the monomerization of the NPR1 protein, which translocates to the nucleus to activate Pathogenesis-Related (PR) genes (e.g., PR-1). While highly effective against biotrophic pathogens, SAR is metabolically expensive and often results in a severe "growth-defense trade-off."

  • 4-Carbamoylphenylacetic Acid (4-ACPA): Identified via high-resolution mass spectrometry (C9H9O3N, exact mass 179.0582) from P. chlororaphis O6 extracts, 4-ACPA acts as an exogenous elicitor of Induced Systemic Resistance (ISR) [1]. Unlike SA, 4-ACPA signaling is predominantly mediated by Jasmonic Acid (JA) and Ethylene (ET) pathways, upregulating marker genes like PDF1.2 and VSP1[2]. Crucially, ISR "primes" the plant rather than constitutively draining resources, minimizing growth penalties while offering cross-tolerance to abiotic stresses like drought via ABA-independent stomatal closure[3].

G cluster_SAR Systemic Acquired Resistance (SAR) cluster_ISR Induced Systemic Resistance (ISR) SA Salicylic Acid (SA) NPR1 NPR1 Activation SA->NPR1 PR1 PR-1 Gene Expression NPR1->PR1 Resistance Broad-Spectrum Disease Resistance PR1->Resistance ACPA 4-Carbamoylphenylacetic Acid JA_ET JA / ET Signaling ACPA->JA_ET PDF12 PDF1.2 / VSP1 Expression JA_ET->PDF12 PDF12->Resistance

Fig 1. Mechanistic divergence of SA-mediated SAR and 4-ACPA-mediated ISR signaling pathways.

Comparative Performance Data

The following table synthesizes quantitative and qualitative data comparing the efficacy of SA and 4-ACPA, specifically validated against the wildfire pathogen Pseudomonas syringae pv. tabaci in tobacco models[1][4].

ParameterSalicylic Acid (SA)4-Carbamoylphenylacetic Acid (4-ACPA)
Origin Endogenous plant phytohormoneMicrobial metabolite (P. chlororaphis O6)
Primary Defense Pathway Systemic Acquired Resistance (SAR)Induced Systemic Resistance (ISR)
Signaling Mediators NPR1, Reactive Oxygen Species (ROS)Jasmonic Acid (JA), Ethylene (ET)
Molecular Marker Genes PR-1, PR-2, PR-5VSP1, PDF1.2
Equivalent Efficacy Dose ~1.0 mM (Foliar/Root Drench)~68.0 mM (In vitro equivalence)
Abiotic Stress Tolerance Variable; can exacerbate drought sensitivityHigh; induces ABA-independent stomatal closure
Plant Growth Impact High metabolic cost (stunted vegetative growth)Minimal growth penalty (priming mechanism)

Self-Validating Experimental Protocol: Elicitor Efficacy Assay

To objectively compare these compounds, researchers must employ a self-validating workflow that confirms pathway activation prior to pathogen challenge. This prevents false negatives caused by degraded elicitors or poor tissue absorption.

Phase 1: Elicitor Application & Causality Validation
  • Step 1: Plant Preparation. Cultivate Nicotiana tabacum (tobacco) in controlled greenhouse conditions until the 4-leaf stage.

  • Step 2: Treatment. Apply a soil drench of 1.0 mM SA, 68.0 mM 4-ACPA, and a Mock control (sterile water) to separate cohorts[1].

  • Step 3: Molecular Validation (The Self-Validating Step). At 48 hours post-treatment, harvest one lower leaf per plant and perform RT-qPCR.

    • Causality & Rationale: You must quantify PR-1 and PDF1.2 transcripts. SA-treated plants must show a >5-fold upregulation of PR-1 (SAR validation). 4-ACPA-treated plants must show significant upregulation of PDF1.2 and VSP1 (ISR validation)[2]. If this divergence is absent, the elicitor uptake failed, and downstream disease scoring will be invalid.

Phase 2: Pathogen Challenge & Quantification
  • Step 4: Inoculation. Syringe-infiltrate the upper, untreated leaves with a suspension of Pseudomonas syringae pv. tabaci (

    
     CFU/mL).
    
    • Causality & Rationale: Infiltrating upper leaves proves systemic resistance, ensuring the elicitor signal traveled from the roots/lower leaves to distal tissues.

  • Step 5: Disease Scoring. At 3 and 5 days post-inoculation (dpi), measure lesion diameters and quantify bacterial titers (CFU/cm²) from leaf punch biopsies. Both SA and 4-ACPA should yield statistically similar reductions in bacterial titer compared to the Mock control[1].

Expertise & Experience: Strategic Selection Criteria

Choosing between SA and 4-ACPA for agricultural formulations or drug development depends entirely on the environmental context and the target pathogen's lifestyle:

  • The Growth-Defense Trade-off: SA forces the plant to reallocate massive amounts of nitrogen and carbon toward PR protein synthesis, halting vegetative growth. For commercial agriculture, prophylactic SA application reduces crop yield. 4-ACPA circumvents this by acting as a "primer." The defense arsenal is only fully translated upon actual pathogen recognition, preserving crop yield.

  • Cross-Tolerance to Climate Stress: In field conditions where drought and disease co-occur, SA can be detrimental, as SAR activation can antagonize ABA signaling and increase water loss. Conversely, 4-ACPA and its parent strain P. chlororaphis O6 actively induce stomatal closure independently of ABA, conferring simultaneous drought and disease resistance[2][3].

References

  • Identification of an ISR-related Metabolite Produced by Pseudomonas Chlororaphis O6 Against the Wildfire Pathogen Pseudomonas Syringae pv.tabaci in Tobacco Source: Journal of Microbiology and Biotechnology URL:[Link]

  • Transcriptome Analysis of Induced Systemic Drought Tolerance Elicited by Pseudomonas chlororaphis O6 in Arabidopsis thaliana Source: The Plant Pathology Journal (via PMC) URL:[Link]

  • KR100891720B1 - 4-carbamoylphenylacetic acid derived from Pseudomonas chlororaphis O6 inducing resistance against plant disease and use thereof Source: Google Patents URL

Sources

Comparative

A Comparative Guide to the Efficacy of Plant Defense Activators: Benzothiadiazole (BTH) as a Benchmark for Novel Compound Evaluation

Introduction: Shifting Paradigms in Plant Protection For decades, the prevailing strategy in crop protection has been the direct assault on pathogens using chemical pesticides. While effective, this approach carries envi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Shifting Paradigms in Plant Protection

For decades, the prevailing strategy in crop protection has been the direct assault on pathogens using chemical pesticides. While effective, this approach carries environmental costs and the persistent challenge of pathogen resistance. A more sustainable paradigm is emerging, one that leverages the plant's own sophisticated innate immune system. This strategy revolves around the concept of Systemic Acquired Resistance (SAR) , a state of heightened, broad-spectrum immunity in tissues distant from the initial point of infection.[1][2] SAR activation primes the plant, enabling it to mount a faster and more robust defense upon subsequent pathogen attack.[1]

Chemical compounds known as plant defense activators, or SAR inducers, can trigger this immune state without the need for a primary infection.[3] These molecules act as signals, initiating a complex cascade that prepares the plant for battle. Among the most well-characterized and commercially successful activators is Benzothiadiazole (BTH) , a synthetic analog of the critical defense hormone salicylic acid (SA).[4] This guide provides an in-depth analysis of the mechanism and efficacy of BTH, establishing it as a scientific benchmark. We will use this established framework to outline the necessary experimental validation for any novel compound, such as the less-characterized 4-carbamoylphenylacetic acid , for which extensive peer-reviewed efficacy data is not yet publicly available. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of plant immunity induction.

The Molecular Blueprint of SAR Activation: The Benzothiadiazole (BTH) Model

Benzothiadiazole (commercially available as Bion® or Actigard®) does not possess direct antimicrobial properties.[4] Its power lies in its ability to mimic the endogenous plant hormone salicylic acid (SA) and activate the SAR signal transduction pathway.[5][6] Understanding this pathway is fundamental to evaluating any potential plant defense activator.

The central regulator of the SA-mediated immune response is the protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) .[7][8][9] In an un-stimulated plant, NPR1 exists in the cytoplasm as an oligomer, an inactive complex of multiple protein units. Upon pathogen perception, SA levels rise, triggering a change in the cell's redox state. This change causes the NPR1 oligomer to break down into active monomers.[9]

These NPR1 monomers then translocate into the nucleus, where they act as transcriptional co-activators. They interact with TGA-family transcription factors, forming an enhanceosome complex that binds to the promoters of defense-related genes, most notably the Pathogenesis-Related (PR) genes (PR-1, PR-2, PR-5, etc.). The resulting PR proteins have diverse antimicrobial functions, contributing to the plant's enhanced state of resistance.

BTH effectively hijacks this natural pathway. It is recognized as a functional analog of SA, capable of binding to the NPR1 receptor and initiating the downstream cascade, leading to PR gene expression and the establishment of SAR, even in the absence of high endogenous SA accumulation.[5][6]

BTH_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BTH Benzothiadiazole (BTH) NPR1_Oligomer NPR1 Oligomer (Inactive) BTH->NPR1_Oligomer Activates SA Salicylic Acid (SA) SA->NPR1_Oligomer Activates via Redox Change NPR1_Monomer_C NPR1 Monomer (Active) NPR1_Oligomer->NPR1_Monomer_C Reduction NPR1_Monomer_N NPR1 Monomer NPR1_Monomer_C->NPR1_Monomer_N Translocation Enhanceosome NPR1-TGA Enhanceosome NPR1_Monomer_N->Enhanceosome TGA TGA Transcription Factors TGA->Enhanceosome PR_Genes PR Gene Promoters Enhanceosome->PR_Genes Binds to PR_Expression PR Gene Expression (PR-1, PR-2, PR-5) PR_Genes->PR_Expression Induces

Caption: The BTH-activated Systemic Acquired Resistance (SAR) signaling pathway.

Comparative Efficacy: Benchmarking Performance

The efficacy of BTH has been demonstrated across a wide range of plant species and against a diverse spectrum of pathogens. It is particularly effective against biotrophic and hemibiotrophic pathogens, which rely on living host tissue for sustenance. While comprehensive, peer-reviewed data for 4-carbamoylphenylacetic acid is not available for a direct comparison, the established performance of BTH provides a clear benchmark for what a successful plant activator can achieve.

Compound Host Plant Pathogen Pathogen Type Reported Efficacy Reference(s)
Benzothiadiazole (BTH) WheatBlumeria graminis f.sp. triticiFungus (Powdery Mildew)Systemically protected against infection by affecting multiple pathogen life cycle steps.[10][11]
ArabidopsisPeronospora parasiticaOomycete (Downy Mildew)Induced resistance and accumulation of PR-1, PR-2, and PR-5 mRNAs.[5]
ArabidopsisPseudomonas syringaeBacteriumInduced resistance to infection.[5]
TobaccoTurnip Crinkle VirusVirusInduced resistance to infection.[5]
TomatoPseudomonas syringae pv. tomatoBacteriumEffectively reduced bacterial speck incidence and severity.[12]
Various CropsBroad SpectrumVariousWidely used to protect against a range of pathogens on tomato, bean, lettuce, banana, etc.
4-carbamoylphenylacetic acid Data Not AvailableData Not AvailableData Not AvailablePeer-reviewed efficacy data as a plant defense activator is not readily available.

Experimental Protocols for Evaluating Plant Defense Activators

To rigorously assess the efficacy of any novel compound, such as 4-carbamoylphenylacetic acid, and compare it to a benchmark like BTH, a standardized set of experimental protocols is essential. These protocols must be self-validating, providing clear, quantifiable metrics for both disease resistance and the underlying molecular activation.

Experimental Workflow Overview
Caption: General experimental workflow for evaluating plant defense activators.
Protocol 1: Disease Resistance Assay

Objective: To quantify the level of protection conferred by the test compound against a specific pathogen.

Methodology:

  • Plant Propagation: Grow model plants (e.g., Arabidopsis thaliana, tomato cv. Moneymaker) in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) to a uniform developmental stage (e.g., 4-6 true leaves).[13]

  • Treatment Application:

    • Prepare solutions of the test compound and BTH (positive control) at various concentrations (e.g., 50 µM, 100 µM, 200 µM) and a mock solution (negative control, e.g., water with 0.01% Tween-20).

    • Apply treatments evenly to the plant foliage via spraying until runoff. Ensure complete coverage.

  • Incubation: Allow plants to incubate for 72-96 hours post-treatment to allow for the establishment of SAR.[13]

  • Pathogen Inoculation:

    • Prepare a standardized inoculum of the chosen pathogen (e.g., a suspension of Pseudomonas syringae at 10⁸ CFU/mL or a spore suspension of Botrytis cinerea at 10⁵ spores/mL).

    • Inoculate treated and control plants uniformly, for example, by spray inoculation.

  • Disease Scoring:

    • After a suitable incubation period (e.g., 3-5 days post-inoculation), assess disease severity.

    • Quantify symptoms, such as lesion diameter, percentage of leaf area affected, or bacterial counts within the leaf tissue.

  • Data Analysis: Use statistical analysis (e.g., ANOVA) to determine if the reduction in disease symptoms by the test compound is statistically significant compared to the mock-treated control and the BTH-treated positive control.

Protocol 2: Defense Gene Expression Analysis (qRT-PCR)

Objective: To determine if the test compound induces the molecular markers of the SAR pathway.

Methodology:

  • Experimental Setup: Treat plants as described in Protocol 1 (Steps 1 & 2). For this assay, pathogen inoculation is not required.

  • Time-Course Sampling: Collect leaf tissue from treated and control plants at multiple time points post-treatment (e.g., 0, 12, 24, 48, 72 hours). Immediately freeze samples in liquid nitrogen and store at -80°C.[13]

  • RNA Extraction: Extract total RNA from ~100 mg of ground leaf tissue using a reputable commercial kit or a standard Trizol-based method.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using a SYBR Green-based master mix.

    • Use primers specific for SAR marker genes (e.g., PR-1, PR-5) and a housekeeping gene (e.g., Actin, Ubiquitin) for normalization.

    • Run reactions in triplicate on a real-time PCR system.

  • Data Analysis: Calculate the relative fold change in gene expression for each treatment and time point compared to the mock-treated control at time 0, using the 2-ΔΔCt method.[12] A significant upregulation of PR-1 is a strong indicator of SAR pathway activation.

Conclusion and Future Perspectives

Benzothiadiazole (BTH) stands as a cornerstone in the study of plant defense activators. Its well-documented mechanism, centered on the activation of the NPR1-dependent salicylic acid pathway, and its proven broad-spectrum efficacy make it an indispensable benchmark for the scientific community.[5][10][11] It provides a clear model for how a chemical compound can successfully induce Systemic Acquired Resistance.

For novel compounds like 4-carbamoylphenylacetic acid, the path to validation is clear. The experimental frameworks detailed in this guide—encompassing both whole-plant disease resistance assays and molecular analysis of defense gene expression—provide the necessary tools for a rigorous and objective evaluation. Any new candidate must be scrutinized through these methods to determine if it can meet or exceed the benchmark set by BTH. Future research should focus not only on discovering new activators but also on understanding potential trade-offs, such as impacts on plant growth, to ensure these innovative solutions are both effective and agronomically viable.[3]

References

  • Title: Seeing is believing: Understanding functions of NPR1 and its paralogs in plant immunity through cellular and structural analyses - PMC Source: National Center for Biotechnology Information URL
  • Title: NPR1, a key immune regulator for plant survival under biotic and abiotic stresses Source: Molecular Cell URL
  • Title: Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed Source: PubMed URL
  • Title: A Review on the Application of Benzothiadiazole in Plant Diseases Management Source: University of Yasouj Plant Pathology Science URL
  • Title: The action mechanism of benzothiadiazole.
  • Title: Nitric oxide and salicylic acid signaling in plant defense - PNAS Source: Proceedings of the National Academy of Sciences URL
  • Title: Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed Source: PubMed URL
  • Title: Benzothiadiazole maintains redox balance and promotes defense against Sitobion avenae (F.)
  • Title: Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PMC Source: National Center for Biotechnology Information URL
  • Title: NPR1 has everything under control Source: Plantae URL
  • Title: Seeing is believing: Understanding functions of NPR1 and its paralogs in plant immunity through cellular and structural analyses - PubMed Source: PubMed URL
  • Title: The Role of Salicylic Acid Signal in Plant Growth, Development and Abiotic Stress Source: International Journal of Molecular Sciences URL
  • Title: The Biostimulation Activity of Two Novel Benzothiadiazole Derivatives in the Tomato Cultivation - MDPI Source: MDPI URL
  • Title: Salicylic Acid Signalling in Plants - MDPI Source: MDPI URL
  • Title: Full article: Defining Arabidopsis NPR1 orthologues in crops for translational plant immunity Source: Taylor & Francis Online URL
  • Title: Pre-Harvest Benzothiadiazole Spraying Promotes the Cumulation of Phenolic Compounds in Grapes - MDPI Source: MDPI URL
  • Title: Salicylic acid-independent plant defence pathways Source: Trends in Plant Science URL
  • Title: Biosynthesis of salicylic acid in plants - PMC Source: National Center for Biotechnology Information URL
  • Title: Benchmarking Plant Defense-Inducing Activity: A Comparative Guide for Researchers Source: BenchChem URL
  • Title: Antimicrobial Activity and Activation of Defense Genes in Plants by Natural Extracts: Toward Sustainable Plant Health Management - MDPI Source: MDPI URL
  • Title: Induction of Plant Defense Gene Expression by Plant Activators and Pseudomonas syringae pv.
  • Title: Screening technique uncovers five new plant activator compounds Source: ScienceDaily URL
  • Title: Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC Source: National Center for Biotechnology Information URL
  • Title: Chemical priming of plant defense responses to pathogen attacks Source: Frontiers in Plant Science URL
  • Title: Novel in silico screening system for plant defense activators using deep learning-based prediction of reactive oxygen species accumulation - PMC Source: National Center for Biotechnology Information URL
  • Title: Systemic Acquired Resistance - PMC Source: National Center for Biotechnology Information URL
  • Title: Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - MDPI Source: MDPI URL
  • Title: Systemic Acquired Resistance inArabidopsisRequires Salicylic Acid but Not Ethylene Source: ResearchGate URL
  • Title: Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance Source: The Plant Pathology Journal URL
  • Title: Salicylic Acid and Mobile Regulators of Systemic Immunity in Plants: Transport and Metabolism - MDPI Source: MDPI URL
  • Title: Plant Defense Chemicals against Insect Pests - MDPI Source: MDPI URL
  • Title: Comparative Analysis of Plant Defense Activation by Four Biosurfactants: Mode of Action and Disease Control Potential - MDPI Source: MDPI URL
  • Title: Signal regulators of systemic acquired resistance Source: Frontiers in Plant Science URL
  • Title: High-contrast mechanochromic benzothiadiazole derivatives based on a triphenylamine or a carbazole unit - PMC Source: National Center for Biotechnology Information URL
  • Title: New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics - MDPI Source: MDPI URL
  • Title: Benzothiadiazole-ethynylthiophenezoic acid as an acceptor of photosensitizer for efficient organic dye-sensitized solar cells | Request PDF Source: ResearchGate URL
  • Title: Benzothiadiazole-based push-pull copolymers - Balancing synthetic complexity against organic solar cell efficiency Source: Document Server@UHasselt URL
  • Title: Efficient D-π-π-A-Type Dye Sensitizer Based on a Benzothiadiazole Moiety: A Computational Study - MDPI Source: MDPI URL

Sources

Validation

Comparative Biological Activity: 2-(4-Carbamoylphenyl)acetic Acid vs. 2-(4-Hydroxyphenyl)acetic Acid

As a Senior Application Scientist navigating the complex landscape of small-molecule pharmacology, it is critical to look beyond structural similarities. At first glance, 2-(4-Carbamoylphenyl)acetic acid (4-CPAA) and 2-(...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of small-molecule pharmacology, it is critical to look beyond structural similarities. At first glance, 2-(4-Carbamoylphenyl)acetic acid (4-CPAA) and 2-(4-Hydroxyphenyl)acetic acid (4-HPAA) differ only by a single para-substitution on the phenyl ring (a carbamoyl group versus a hydroxyl group). However, this seemingly minor functional group exchange drastically alters their partition coefficients, hydrogen-bonding networks, and receptor affinities. Consequently, these two molecules occupy entirely distinct biological and phylogenetic niches—one acting as a pleiotropic mammalian therapeutic agent, and the other as an agricultural defense elicitor and synthetic intermediate.

This guide provides an objective, data-driven comparison of their biological activities, supported by validated experimental workflows and mechanistic insights.

Molecular Profiles & Divergent Biological Niches

2-(4-Hydroxyphenyl)acetic Acid (4-HPAA): The Microbiome Modulator

4-HPAA is a highly bioavailable, low-molecular-weight phenolic acid. It is primarily generated in the mammalian gut via the microbial degradation of dietary polyphenols (such as quercetin and proanthocyanidins) by specific colonic bacteria, notably Clostridium orbiscindens[1].

  • Mechanistic Action: The para-hydroxyl group acts as a potent electron donor, endowing 4-HPAA with direct Reactive Oxygen Species (ROS) scavenging capabilities[2]. Furthermore, it acts as a signaling molecule that upregulates Phase II detoxification enzymes and suppresses pro-inflammatory pathways like HIF-1α[3][4].

2-(4-Carbamoylphenyl)acetic Acid (4-CPAA): The Rhizosphere Elicitor

While 4-CPAA is widely recognized in industrial chemistry as the primary synthetic precursor for the beta-1 blocker Atenolol and various cephalosporin antibiotics[5], its inherent biological activity lies in plant pathology. It is naturally secreted as a secondary metabolite by the root-colonizing rhizobacterium Pseudomonas chlororaphis O6[6].

  • Mechanistic Action: The carbamoyl moiety eliminates direct radical scavenging but perfectly configures the molecule to act as an elicitor. When detected by plant roots, 4-CPAA triggers Induced Systemic Resistance (ISR), priming the plant's immune network against foliar pathogens without exhibiting direct bactericidal toxicity[6].

Mechanistic Signaling Pathways

To understand the causality behind their diverse applications, we must map their downstream signaling cascades.

G Polyphenols Dietary Polyphenols GutMicrobes Gut Microbiota (e.g., C. orbiscindens) Polyphenols->GutMicrobes Metabolized by HPAA 4-Hydroxyphenylacetic Acid (4-HPAA) GutMicrobes->HPAA Produces ROS ROS Production HPAA->ROS Inhibits HIF1A HIF-1α Expression HPAA->HIF1A Suppresses PhaseII Phase II Enzymes (UGT1A9, SULT2A1) HPAA->PhaseII Upregulates Osteoclasts Osteoclastogenesis (Bone Loss) ROS->Osteoclasts Promotes Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) HIF1A->Inflammation Drives Hepatoprotection Hepatoprotection (APAP Detoxification) PhaseII->Hepatoprotection Enhances

Fig 1: 4-HPAA metabolic origin and downstream pharmacological signaling pathways.

G P_chlororaphis P. chlororaphis O6 (Rhizobacterium) CPAA 4-Carbamoylphenylacetic Acid (4-CPAA) P_chlororaphis->CPAA Secretes PlantRoots Plant Roots CPAA->PlantRoots Elicits ISR Induced Systemic Resistance (ISR) PlantRoots->ISR Activates Protection Disease Suppression ISR->Protection Confers Pathogen P. syringae pv. tabaci (Wildfire Disease) Pathogen->Protection Inhibited by

Fig 2: 4-CPAA secretion by rhizobacteria and induction of plant systemic resistance.

Quantitative Data Comparison

The following table synthesizes the functional metrics and pharmacological parameters of both compounds based on established literature.

Feature2-(4-Hydroxyphenyl)acetic acid (4-HPAA)2-(4-Carbamoylphenyl)acetic acid (4-CPAA)
Primary Source Gut microbiota metabolism of dietary polyphenols[1]Rhizobacterium (P. chlororaphis O6) / Chemical synthesis[6]
Key Functional Group Hydroxyl (-OH) at para positionCarbamoyl (-CONH2) at para position
Primary Biological Role Mammalian antioxidant, anti-inflammatory, hepatoprotectivePlant Induced Systemic Resistance (ISR) elicitor
Molecular Targets HIF-1α, ROS, UGT1A9, SULT2A1[3][4]Plant systemic defense signaling pathways
Effective Dose (In Vivo) 6 – 25 mg/kg (Murine APAP liver injury model)[3]10 – 100 µM (Plant root drenching model)[6]
Pharmaceutical Utility Precursor for analgesics/anti-inflammatoriesKey intermediate for Atenolol and Cephalosporins[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include mandatory checkpoints to verify the baseline conditions before assessing the efficacy of the compounds.

Protocol 1: In Vivo Validation of 4-HPAA Hepatoprotection (APAP-Overdose Model)

Rationale & Causality: Acetaminophen (APAP) toxicity is driven by its toxic metabolite NAPQI, produced via CYP2E1. 4-HPAA is evaluated for its capacity to upregulate Phase II clearance enzymes (UGT1A9, SULT2A1) to clear NAPQI safely[3].

  • Pre-Conditioning Phase: Administer 4-HPAA (6, 12, or 25 mg/kg) intraperitoneally to C57BL/6 mice for 3 consecutive days.

    • Causality: A 3-day lead time is mandatory. Phase II enzyme upregulation requires transcriptional activation and subsequent protein translation prior to the toxic insult.

  • Toxic Challenge: One hour post-final 4-HPAA dose, inject a single lethal dose of APAP (300 mg/kg, i.p.).

  • System Validation Checkpoint (Critical): In the vehicle-only + APAP control cohort, serum ALT and AST must exceed 3,000 IU/L at 24 hours post-injection. If this threshold is not met, the APAP stock is degraded, the injury model has failed, and the assay must be voided.

  • Endpoint Analysis: Harvest liver tissue. Quantify UGT1A9 and SULT2A1 mRNA via RT-qPCR to confirm the mechanism of enhanced detoxification[3].

Protocol 2: Evaluation of 4-CPAA as a Plant ISR Elicitor

Rationale & Causality: To prove 4-CPAA acts via Induced Systemic Resistance (ISR) rather than direct bactericidal activity, the compound must be applied spatially separated from the pathogen challenge[6].

  • In Vitro Null-Validation: Culture Pseudomonas syringae pv. tabaci in broth containing 100 µM 4-CPAA.

    • Causality: Bacterial growth must remain uninhibited compared to the vehicle control. This proves 4-CPAA is a signaling elicitor, not a direct antibiotic.

  • Root Elicitation: Drench the root system of 4-week-old tobacco plants with 50 mL of 100 µM 4-CPAA solution. Ensure absolute spatial separation (no splash occurs on the foliage).

  • Pathogen Challenge: 72 hours post-drench, infiltrate the leaves with a suspension of P. syringae (10⁵ CFU/mL).

  • System Validation Checkpoint (Critical): Water-drenched control plants must exhibit expanding necrotic "wildfire" lesions with distinct chlorotic halos within 5 days.

  • Efficacy Readout: Measure lesion diameter and quantify bacterial titer (CFU/cm²) in the leaves of 4-CPAA treated plants versus controls to determine the extent of systemic protection[6].

References

1.2 - International Immunopharmacology (PubMed) 2.1 - Frontiers in Pharmacology 3.4 - MDPI 4.6 - Google Patents 5.5 - Google Patents

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectrum of 2-(4-Carbamoylphenyl)acetic acid

Introduction to 2-(4-Carbamoylphenyl)acetic acid and its Chromophores 2-(4-Carbamoylphenyl)acetic acid is a molecule of interest in medicinal chemistry. Its structure incorporates two key chromophores—the phenylacetic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 2-(4-Carbamoylphenyl)acetic acid and its Chromophores

2-(4-Carbamoylphenyl)acetic acid is a molecule of interest in medicinal chemistry. Its structure incorporates two key chromophores—the phenylacetic acid moiety and the 4-carbamoylbenzoyl group—which dictate its interaction with UV-Vis light. The absorption of UV-Vis radiation by a molecule is governed by the electronic transitions between molecular orbitals. In the case of 2-(4-Carbamoylphenyl)acetic acid, the π-electrons of the benzene ring and the non-bonding electrons of the carbonyl and carboxyl groups are primarily responsible for its UV-Vis spectrum. The extent of conjugation and the presence of auxochromes (substituents on the chromophore) significantly influence the wavelength of maximum absorption (λmax).

Experimental Protocol: Determining UV-Vis Absorption Spectra

To ensure data integrity and reproducibility, a standardized protocol for acquiring UV-Vis spectra is paramount. The following section details a validated methodology for the analysis of organic compounds like 2-(4-Carbamoylphenyl)acetic acid.

Instrumentation:

A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements. This setup simultaneously measures the absorbance of the sample and a reference, thereby minimizing instrumental drift and solvent interference.

Materials:
  • 2-(4-Carbamoylphenyl)acetic acid (or comparator compound)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or water)

  • Quartz cuvettes (1 cm path length)

Step-by-Step Methodology:
  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the desired UV-Vis range (typically 200-400 nm). Ethanol is often a suitable choice for aromatic carboxylic acids.

  • Blank Preparation: Fill a quartz cuvette with the chosen solvent to serve as the reference (blank).

  • Sample Preparation: Prepare a dilute solution of the analyte in the selected solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 absorbance units (AU) at the λmax to ensure adherence to the Beer-Lambert Law.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Set the scan speed and slit width as appropriate for the instrument and desired resolution.

  • Baseline Correction: Place the blank cuvette in both the sample and reference holders and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution.

    • Fill the sample cuvette with the analyte solution.

    • Place the blank cuvette in the reference holder and the sample cuvette in the sample holder.

    • Initiate the scan to record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_measurement Measurement & Analysis Solvent Select Solvent Blank Prepare Blank Solvent->Blank Sample Prepare Sample Solvent->Sample Baseline Baseline Correction Blank->Baseline Measure Measure Sample Sample->Measure Setup Instrument Setup Setup->Baseline Baseline->Measure Analyze Data Analysis Measure->Analyze

Caption: Experimental workflow for UV-Vis spectroscopy.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption spectrum of 2-(4-Carbamoylphenyl)acetic acid is predicted by comparing it with structurally analogous compounds. The table below summarizes the experimental λmax values for these comparators.

CompoundStructureλmax (nm)SolventRationale for Comparison
2-(4-Carbamoylphenyl)acetic acid (Target) Estimated ~260-280 -Contains both the phenylacetic acid and carbamoylbenzoyl chromophores.
2-(4-Cyanophenylamino)acetic acid263[1]WaterStructurally very similar, with a cyano group instead of a carbamoyl group.
4-Carbamoylbenzoic acidEstimated ~230, ~280-Represents the carbamoyl-substituted aromatic acid portion of the target molecule. Benzoic acid derivatives typically show peaks around these wavelengths.
Phenylacetic Acid~250-265EthanolRepresents the unsubstituted phenylacetic acid core of the target molecule.
Benzoic Acid194, 230, 274Acidic Mobile PhaseA fundamental aromatic carboxylic acid chromophore for comparison.
4-Benzoylbenzoic acid260, 333Low pHContains a substituted benzoyl group, providing insight into the effect of a larger aromatic system.
Interpretation and Prediction:

The UV-Vis spectrum of an organic molecule is primarily influenced by its conjugated system. For benzene and its simple derivatives, characteristic absorption bands appear in the 200-280 nm region.[2]

  • Phenylacetic acid , representing the core structure, exhibits absorption in the 250-265 nm range.

  • Benzoic acid , a related chromophore, has a prominent peak around 274 nm.[3]

  • The introduction of a carbamoyl group (-CONH2) on the benzene ring is expected to cause a slight bathochromic (red) shift due to its electron-donating resonance effect and electron-withdrawing inductive effect. Benzoic acid derivatives generally show absorption bands around 230 nm and 280 nm.

  • The structurally similar 2-(4-Cyanophenylamino)acetic acid displays a λmax at 263 nm in water.[1] The cyano group is electronically different from the carbamoyl group, but this provides a close approximation.

  • 4-Benzoylbenzoic acid , with its extended conjugation, shows a strong absorption at 260 nm.[4]

Based on these comparisons, it is highly probable that 2-(4-Carbamoylphenyl)acetic acid will exhibit a primary absorption maximum (λmax) in the range of 260-280 nm . This absorption is attributed to the π → π* transitions within the substituted benzene ring. A weaker n → π* transition from the carbonyl groups might also be observable at longer wavelengths, typically above 300 nm, though it may be of low intensity.

Conclusion

This comparative guide provides a scientifically grounded estimation of the UV-Vis absorption maximum of 2-(4-Carbamoylphenyl)acetic acid. By analyzing the spectral data of structurally related compounds, we predict a primary λmax in the 260-280 nm region. The provided experimental protocol offers a standardized approach for the empirical determination of its UV-Vis spectrum. This information serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical sciences, facilitating analytical method development and quality control for this compound.

References

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Agilent Technologies. (2021). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • V. Bena, et al. (2018). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. Journal of Molecular Structure, 1171, 836-851.
  • J. G. Navea, et al. (2019). pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid. The Journal of Physical Chemistry A, 123(42), 9064-9074.
  • NIST. (n.d.). Benzeneacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Carbamoylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(4-Carbamoylphenyl)acetic Acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(4-Carbamoylphenyl)acetic acid, a compound frequently utilized in pharmaceutical research and development. Adherence to these...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(4-Carbamoylphenyl)acetic acid, a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is essential for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The procedures outlined below are grounded in established principles of chemical safety and waste management, drawing parallels from structurally similar compounds and authoritative guidelines.

Core Principles of Chemical Waste Management

Before delving into the specific disposal protocols for 2-(4-Carbamoylphenyl)acetic acid, it is crucial to understand the foundational principles of laboratory waste management. The primary goal is to prevent harm to personnel and the environment.[1] This is achieved through a tiered approach:

  • Source Reduction: Minimizing waste generation by using only the necessary amount of material.[1]

  • Reuse and Redistribution: Sharing or repurposing unwanted or surplus chemicals.[1]

  • Treatment and Recycling: Neutralizing or reclaiming materials from the waste stream.[1]

  • Proper Disposal: Ensuring that waste is disposed of through approved channels, such as incineration or designated landfills.[1]

This guide focuses on the final tier, providing detailed instructions for the safe disposal of 2-(4-Carbamoylphenyl)acetic acid.

Hazard Assessment and Safety Precautions

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is a good option for many organic acids), safety goggles with side shields, and a laboratory coat.[5][8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3][5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4][8] In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[4][6]

Hazard Communication:

All containers of 2-(4-Carbamoylphenyl)acetic acid, including waste containers, must be clearly labeled with the chemical name, relevant hazard pictograms (e.g., corrosive), and the date of waste generation.[9][10]

Step-by-Step Disposal Procedures

The appropriate disposal method for 2-(4-Carbamoylphenyl)acetic acid depends on the quantity and whether it is in a pure form or mixed with other substances.

For small quantities of pure, uncontaminated 2-(4-Carbamoylphenyl)acetic acid typically generated in a research setting:

  • Neutralization (for aqueous solutions):

    • If the waste is an aqueous solution, it can be neutralized. Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution while stirring.[11]

    • Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is neutral (between 6 and 8).

    • This neutralization reaction can be exothermic, so proceed with caution and cool the container if necessary.

    • Once neutralized, the resulting solution may be suitable for drain disposal, depending on local regulations. Always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical waste down the drain. [11]

  • Solid Waste Collection:

    • If the compound is in solid form, it should be collected in a designated hazardous waste container.[9]

    • The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) container).[9]

    • Ensure the container is properly labeled as "Hazardous Waste" and includes the full chemical name: "2-(4-Carbamoylphenyl)acetic acid."

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area until it is collected by your institution's hazardous waste management service.[9]

For larger quantities or waste containing 2-(4-Carbamoylphenyl)acetic acid mixed with other hazardous chemicals:

  • Containerization:

    • Place the waste in a robust, leak-proof container that is compatible with all components of the waste mixture.[9][12] The original container is often the best choice if it is in good condition.[9]

    • Do not mix incompatible wastes. For example, keep acidic waste separate from bases and oxidizers.[10]

    • Securely close the container.

  • Labeling:

    • Clearly label the container as "Hazardous Waste."

    • List all chemical constituents and their approximate concentrations.

    • Include the date of waste generation.

  • Storage and Collection:

    • Store the waste container in a designated satellite accumulation area that is secure and has secondary containment to prevent spills from spreading.[9]

    • Arrange for pickup by your institution's certified hazardous waste disposal service. Do not attempt to transport or dispose of this waste yourself.

Logical Flow of Disposal Decision Making

Caption: Decision tree for the proper disposal of 2-(4-Carbamoylphenyl)acetic acid.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[11][13]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11][13]

    • Clean the spill area with soap and water.

    • Label the waste container and dispose of it as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EHS office.

    • Do not attempt to clean up a large spill without proper training and equipment.

Spill Response Workflow

SpillResponse spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill assess->minor_spill Small & Controllable major_spill Major Spill assess->major_spill Large or Uncontrolled alert_personnel Alert Area Personnel minor_spill->alert_personnel evacuate Evacuate Area major_spill->evacuate don_ppe Don Appropriate PPE alert_personnel->don_ppe contain Contain with Absorbent don_ppe->contain collect Collect Absorbed Material contain->collect clean Clean Spill Area collect->clean dispose Dispose as Hazardous Waste clean->dispose alert_ehs Alert EHS/Emergency Response evacuate->alert_ehs

Caption: Workflow for responding to a spill of 2-(4-Carbamoylphenyl)acetic acid.

Regulatory Considerations

The disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[14][15] It is the responsibility of the waste generator (the laboratory) to properly identify and manage their hazardous waste.[16]

While 2-(4-Carbamoylphenyl)acetic acid is not specifically listed as a hazardous waste by the EPA, it may be classified as such based on its characteristics (e.g., corrosivity).[14][17] Therefore, it is prudent to manage it as a hazardous waste.

Data Summary Table

Parameter Guideline Rationale Reference
PPE Chemical-resistant gloves, safety goggles, lab coatProtects against skin and eye contact with a potentially corrosive substance.[5][8]
Handling In a chemical fume hoodMinimizes inhalation of dust or vapors.[2][3][5]
Small Spill Absorb with inert materialSafely contains and removes small quantities of the spilled chemical.[11][13]
Waste Container Labeled, sealed, compatible materialEnsures safe storage and proper identification for disposal.[9][12]
Disposal Via certified hazardous waste vendorComplies with regulations and ensures environmentally sound disposal.[16]

References

  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). Acetic acid ... %. (2021).
  • Safety data sheet - ITW Reagents. (2025).
  • SAFETY DATA SHEET. Fisher Scientific.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Safety Data Sheet: Acetic acid. Carl ROTH.
  • Hazardous Waste Listings | EPA.
  • How to Dispose of Acetic Acid - Lab Alley. (2025).
  • EPA HAZARDOUS WASTE CODES.
  • OSHA Technical Manual (OTM) - Section II: Chapter 2 | Occupational Safety and Health Administration. (2014).
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR. (2023).
  • Safety Data Sheet: Acetic acid. Carl ROTH. (2025).
  • Chemical Hygiene Plan - USDA ARS. (2016).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • safety-data-sheet-acetic-acid.pdf - INEOS Group. (2019).
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses - EPA.
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025).
  • Chapter 45.7 Chemical Hygiene and Safety Plan – Work Processes - Berkeley Lab EHS. (2024).
  • Frequent Questions About Hazardous Waste Identification | US EPA. (2025).
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025).

Sources

Handling

Personal protective equipment for handling 2-(4-Carbamoylphenyl)acetic acid

This guide outlines the operational safety and personal protective equipment (PPE) protocols for handling 2-(4-Carbamoylphenyl)acetic acid (CAS: 2393-28-4).[1] Executive Safety Summary Chemical Identity: 2-(4-Carbamoylph...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and personal protective equipment (PPE) protocols for handling 2-(4-Carbamoylphenyl)acetic acid (CAS: 2393-28-4).[1]

Executive Safety Summary

Chemical Identity: 2-(4-Carbamoylphenyl)acetic acid CAS Number: 2393-28-4 Physical State: Solid (White to off-white powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) . Note: As a substituted phenylacetic acid, it exhibits acidic properties (pKa ~4.0–5.[1]0) capable of causing contact dermatitis and mucous membrane irritation.[1]

Parameter Critical Directive
GHS Signal Word WARNING
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][3]
Primary PPE Nitrile Gloves (0.11 mm), Safety Glasses with side shields, Lab Coat, N95/P2 Respirator (if dusting).[1]
Engineering Control Handle strictly within a Chemical Fume Hood or Powder Weighing Station .
Incompatibility Strong Oxidizers, Strong Bases (Exothermic neutralization).[1]

Risk Assessment & Hazard Identification

Scientific Rationale for Protection

Specific toxicological data for this intermediate is limited.[4] Therefore, safety protocols are derived from Structure-Activity Relationships (SAR) of the phenylacetic acid class.

  • Acidic Corrosivity: The free carboxylic acid group (

    
    ) protonates tissue proteins upon contact, leading to local irritation or chemical burns if left untreated.[1]
    
  • Dust Inhalation: The carbamoyl moiety (

    
    ) increases polarity, potentially enhancing adherence to mucous membranes in the respiratory tract.[1] Inhalation of fine dust can trigger acute bronchospasm or delayed pulmonary edema.
    
  • Systemic Toxicity: While amides are generally stable, ingestion or high-dose dermal absorption should be treated as potentially harmful (H302), requiring immediate decontamination.[1]

PPE Selection Matrix

Self-Validating Protection System

Body AreaPPE RequirementTechnical Specification & Rationale
Hand Protection Nitrile Gloves (Disposable)Spec: Minimum thickness 0.11 mm (4 mil).Rationale: Nitrile provides excellent resistance to weak organic acids. Latex is not recommended due to higher permeability to organic solvents often used with this compound (e.g., DMSO, DMF).Validation: Inspect for pinholes by inflating slightly before donning.[1] Change every 60 mins or immediately upon splash.
Eye Protection Safety Glasses (Side Shields)Spec: ANSI Z87.1 or EN166 compliant.Rationale: Protects against low-energy projectiles (crystals).Upgrade: Use Chemical Goggles if handling fine powder >10g or preparing solutions where splash risk exists.
Respiratory N95 / FFP2 Mask Spec: NIOSH N95 or CEN FFP2.Rationale: Required only if handling outside a fume hood (not recommended) or during spill cleanup. The solid powder poses a particulate inhalation risk.
Body Defense Lab Coat (Cotton/Poly)Spec: Knee-length, high-neck, snap closures.Rationale: Prevents migration of dust onto street clothes.[1] 100% cotton is preferred for fire resistance if flammable solvents are also present.

Operational Protocols

A. PPE Decision Logic (Visualization)

This logic gate ensures you select the correct protection level based on the physical state and quantity of the material.

PPE_Logic Start Start: Handling 2-(4-Carbamoylphenyl)acetic acid State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Qty Quantity? Solid->Qty Level3 LEVEL 3 PPE: Butyl Gloves + Goggles + Face Shield Solution->Level3 Splash Risk Small < 10 grams Qty->Small Large > 10 grams Qty->Large Level1 LEVEL 1 PPE: Safety Glasses + Nitrile Gloves + Fume Hood Small->Level1 Level2 LEVEL 2 PPE: Chemical Goggles + Double Nitrile + N95 Mask (if open sash) Large->Level2

Figure 1: Decision tree for selecting appropriate PPE based on experimental conditions.

B. Weighing & Transfer Protocol
  • Static Control: Phenylacetic acid derivatives are often electrostatic. Use an antistatic gun or ionizing bar inside the balance enclosure to prevent powder "fly-out."

  • Transfer: Never pour directly from the stock bottle. Use a clean, dry spatula to transfer to a weighing boat.

  • Decontamination: Immediately wipe the balance area with a damp paper towel (water/ethanol) after weighing. Verify no white residue remains.

C. Reaction Setup
  • Solvent Choice: When dissolving in DMSO or DMF, the permeation rate of gloves increases. Double gloving is mandatory.

  • Exotherm Check: If reacting with bases (e.g., Sodium Hydride, Potassium Carbonate), add the base slowly to the acid solution.[1] The neutralization releases heat and potentially

    
     gas (if carbonate is used).
    

Emergency Response & Disposal

Spill Response Workflow

If a spill occurs, follow this strict containment logic to prevent area contamination.

Spill_Response Spill Spill Detected Type Spill Type? Spill->Type Dry Dry Powder Type->Dry Wet Solution/Wet Type->Wet ActionDry 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag Dry->ActionDry ActionWet 1. Absorb with Vermiculite/Sand 2. Neutralize with weak base (Sodium Bicarb) Wet->ActionWet Disposal Label as 'Chemical Waste' (Solid Acid) ActionDry->Disposal ActionWet->Disposal

Figure 2: Step-by-step spill remediation protocol.

Disposal Procedures
  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Acid Waste." Do not mix with oxidizers (e.g., nitrates, permanganates).[1]

  • Aqueous Waste: If in solution, adjust pH to neutral (pH 6-8) using Sodium Bicarbonate before disposal into the aqueous organic waste stream, subject to local facility regulations.

  • Container: Rinse the empty stock bottle with Acetone or Ethanol before discarding it in glass waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 819927 (Isomer Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Guidance on Labelling and Packaging). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Carbamoylphenyl)acetic acid
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Reactant of Route 2
2-(4-Carbamoylphenyl)acetic acid
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